molecular formula C15H16F3N5O4S B166686 Prosulfuron CAS No. 94125-34-5

Prosulfuron

Cat. No.: B166686
CAS No.: 94125-34-5
M. Wt: 419.4 g/mol
InChI Key: LTUNNEGNEKBSEH-UHFFFAOYSA-N
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Description

Prosulfuron is a selective, systemic sulfonylurea herbicide recognized for its broad-spectrum control of annual broadleaved weeds and some grasses, making it a valuable compound for agricultural research . Its key research value lies in its specific action as an inhibitor of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS) . This mode of action disrupts the biosynthesis of essential branched-chain amino acids in plants, leading to the cessation of growth and eventual plant death . Researchers utilize this compound in studies related to crops such as maize (corn), sorghum, millet, winter wheat, and soybeans . It is highly soluble and can be absorbed by both leaves and roots, providing flexibility in studying pre and post-emergence weed control strategies . Note that resistance to this compound has been documented in certain weed species, including Amaranthus rudis and Kochia scoparia, which adds to its relevance in resistance management research . This product is strictly for Research Use Only and is not intended for personal or commercial agricultural use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)-3-[2-(3,3,3-trifluoropropyl)phenyl]sulfonylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C15H16F3N5O4S/c1-9-19-12(22-14(20-9)27-2)21-13(24)23-28(25,26)11-6-4-3-5-10(11)7-8-15(16,17)18/h3-6H,7-8H2,1-2H3,(H2,19,20,21,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTUNNEGNEKBSEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC1=NC(=NC(=N1)OC)NC(=O)NS(=O)(=O)C2=CC=CC=C2CCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F3N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID9034868
Record name Prosulfuron
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Molecular Weight

419.4 g/mol
Source PubChem
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Flash Point

100.00 °C (212.00 °F) - closed cup
Record name Prosulfuron
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Solubility

In water, 29 mg/L (pH 4.5), 87 mg/L (pH 5.0), 4000 mg/L (pH 6.8), 43000 mg/L (pH 7.7) at 25 °C, Solubility in g/L at 25 °C: ethanol 8.4, acetone 160, toluene 6.1, n-hexane 0.0064, n-octanol 1.4, ethyl acetate 56, dichloromethane 180
Record name Prosulfuron
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Density

1.45 g/cu cm at 20 °C
Record name Prosulfuron
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Vapor Pressure

<2.63X10-8 mm Hg at 25 °C (OECD Guideline 104)
Record name Prosulfuron
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Color/Form

Colorless crystals

CAS No.

94125-34-5
Record name Prosulfuron
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Record name Prosulfuron [ISO]
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Record name Prosulfuron
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Record name Benzenesulfonamide, N-[[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino]carbonyl]-2-(3,3,3-trifluoropropyl)
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Record name PROSULFURON
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Record name Prosulfuron
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Melting Point

155 °C (decomp.)
Record name Prosulfuron
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8445
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

Prosulfuron's Mechanism of Action in Plants: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: Prosulfuron is a potent and selective post-emergence herbicide from the sulfonylurea chemical family. Its herbicidal activity stems from the targeted inhibition of a key plant enzyme, acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). This inhibition disrupts the biosynthesis of essential branched-chain amino acids (BCAAs)—valine, leucine, and isoleucine—which are critical for protein synthesis and cell growth. The subsequent depletion of these amino acids leads to a rapid cessation of cell division in meristematic tissues, ultimately resulting in plant death. This technical guide provides a comprehensive analysis of this compound's core mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of the associated biochemical pathways and experimental workflows, intended for researchers, scientists, and professionals in drug and herbicide development.

Introduction to this compound

This compound is a systemic herbicide widely used for the control of annual broadleaf weeds in various agricultural settings, including maize, sorghum, and cereals.[1] It is readily absorbed by both the roots and foliage of plants and is translocated through the xylem and phloem to areas of active growth, primarily the meristems.[2] This systemic action ensures that the herbicide reaches its target site to exert its inhibitory effect.

The Core Mechanism: Inhibition of Acetolactate Synthase (ALS)

The primary molecular target of this compound is the enzyme acetolactate synthase (ALS). This enzyme is pivotal in the metabolic pathway responsible for the synthesis of branched-chain amino acids.

The Indispensable Role of ALS in Plant Metabolism

The biosynthesis of valine, leucine, and isoleucine is exclusive to plants and microorganisms, making the enzymes in this pathway attractive targets for herbicides with low mammalian toxicity. ALS catalyzes the initial and rate-limiting step in this pathway: the condensation of two molecules of pyruvate to form α-acetolactate (a precursor to valine and leucine) or the condensation of one molecule of pyruvate and one molecule of α-ketobutyrate to form α-aceto-α-hydroxybutyrate (a precursor to isoleucine).[3] These BCAAs are fundamental components of proteins and are essential for normal plant growth and development.

This compound: A Potent Non-Competitive Inhibitor of ALS

This compound functions as a highly specific and potent inhibitor of the ALS enzyme. It binds to a site on the enzyme that is distinct from the active site, inducing a conformational change that allosterically inhibits the enzyme's catalytic activity. This non-competitive mode of inhibition means that even at high substrate concentrations, the enzyme remains inhibited.[4][5] The consequence is a complete blockage of the BCAA biosynthetic pathway.

G cluster_biochemical Biochemical Cascade cluster_physiological Physiological Consequences This compound This compound Application Uptake Uptake by Roots & Shoots This compound->Uptake Translocation Systemic Translocation Uptake->Translocation Meristems Accumulation in Meristems Translocation->Meristems ALS Acetolactate Synthase (ALS) Meristems->ALS Inhibition BCAA_synthesis Branched-Chain Amino Acid (Val, Leu, Ile) Synthesis ALS->BCAA_synthesis Catalysis Protein_synthesis Protein Synthesis BCAA_synthesis->Protein_synthesis Cell_division Cell Division & Growth Protein_synthesis->Cell_division Plant_death Plant Death Cell_division->Plant_death

Caption: Workflow for determining the in vitro IC50 of this compound on ALS.

Analysis of Branched-Chain Amino Acid Levels in Planta

This protocol outlines a method to extract and quantify BCAAs from plant tissues to confirm the in vivo consequences of this compound treatment.

Protocol:

  • Plant Treatment and Harvest:

    • Grow susceptible plants under controlled conditions and treat them with a sub-lethal dose of this compound.

    • Harvest plant tissues (e.g., shoots or roots) from both treated and untreated control plants at various time points post-application.

    • Immediately freeze the harvested tissues in liquid nitrogen to quench all metabolic activity.

  • Extraction of Amino Acids:

    • Grind the frozen tissue to a fine powder under liquid nitrogen.

    • Extract the free amino acids using a suitable solvent system, such as 80% (v/v) ethanol or a methanol:chloroform:water mixture.

    • Vortex the samples thoroughly and centrifuge to pellet insoluble material.

    • Collect the supernatant containing the amino acid extract.

  • Quantification by HPLC or GC-MS:

    • Derivatize the amino acids in the extract to make them amenable to detection. Common derivatizing agents include o-phthalaldehyde (OPA) for fluorescence detection or silylation reagents for GC-MS.

    • Separate and quantify the derivatized amino acids using either High-Performance Liquid Chromatography (HPLC) with a fluorescence or UV detector, or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Use certified amino acid standards to create a calibration curve for accurate quantification.

  • Data Analysis:

    • Compare the concentrations of valine, leucine, and isoleucine in this compound-treated plants to those in the untreated controls. A significant reduction in these amino acids in the treated plants confirms the in vivo inhibition of the BCAA biosynthesis pathway.

Conclusion

This compound's efficacy as a herbicide is rooted in its specific and potent inhibition of acetolactate synthase, a critical enzyme in the biosynthesis of branched-chain amino acids. This targeted mode of action disrupts essential metabolic processes, leading to the death of susceptible weeds while exhibiting selectivity in certain crops. A thorough understanding of its biochemical and physiological effects, supported by robust quantitative data and detailed experimental protocols, is paramount for the strategic development of novel herbicides and for implementing effective resistance management strategies in modern agriculture. The information compiled in this guide serves as a foundational resource for professionals dedicated to advancing the science of weed control and crop protection.

References

Physicochemical properties of technical grade Prosulfuron

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physicochemical Properties of Technical Grade Prosulfuron

Introduction

This compound (IUPAC name: 1-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)-3-[2-(3,3,3-trifluoropropyl)phenyl]sulfonylurea) is a selective, post-emergence sulfonylurea herbicide.[1][2][3] It is utilized for the control of a wide spectrum of annual broadleaf weeds in crops such as maize, sorghum, and cereals.[2][3][4][5] Its mode of action involves the inhibition of the plant enzyme acetolactate synthase (ALS), which is crucial for the biosynthesis of branched-chain amino acids, thereby halting cell division and plant growth.[1][3][5] This document provides a comprehensive overview of the core physicochemical properties of technical grade this compound, intended for researchers, scientists, and professionals in drug development.

General Physicochemical Properties

Technical grade this compound is a colorless, odorless crystalline solid.[6] It is stable under standard storage conditions, typically at room temperature (20-25 °C).[1][6][7] The compound decomposes at 155 °C and therefore does not have a defined boiling point.[4][6]

Table 1: General Physicochemical Properties of this compound

PropertyValueSource
Appearance Colorless crystals[6]
Odor Odorless[6]
Molecular Formula C₁₅H₁₆F₃N₅O₄S[6][7]
Molecular Weight 419.4 g/mol [6][7]
Melting Point 155 °C (with decomposition)[4][6]
Boiling Point Decomposes before boiling[4]
Density 1.45 g/cm³ at 20 °C[4][6]
Vapor Pressure <2.63 x 10⁻⁸ mm Hg at 25 °C[6]
Dissociation Constant (pKa) 3.76 at 25 °C (weak acid)[4][6]

Solubility and Partition Coefficient

The solubility of this compound is highly dependent on the pH of the aqueous medium. As a weak acid with a pKa of 3.76, its solubility increases significantly in neutral to alkaline conditions.[1][4][6] It is also highly soluble in several organic solvents.[4][7] The octanol-water partition coefficient (Log P), a measure of lipophilicity, is consequently also pH-dependent.

Table 2: Solubility of this compound in Water at 25 °C

pHSolubility (mg/L)Source
4.5 29[6]
5.0 87[1][5][6]
6.8 4,000[5][6]
7.0 4,000 (at 20 °C)[4]
7.7 43,000[1][5][6]

Table 3: Solubility of this compound in Organic Solvents at 20-25 °C

SolventSolubility (g/L)Source
Acetone 160[4][5]
Dichloromethane 180[5]
Ethyl Acetate 56[4][5]
Ethanol 8.4[4][5]
Toluene 6.1[4][5]
n-Hexane 6.4[5]
n-Octanol 1.4[5]

Table 4: Octanol-Water Partition Coefficient (Log Kow) at 25 °C

pHLog KowSource
5.0 1.50[6]
6.9 -0.21[6]
9.0 -0.76[6]

Stability

This compound's stability is significantly influenced by pH. It is unstable in acidic conditions, where it undergoes hydrolysis of the sulfonylurea bridge, but is stable in neutral and basic aqueous solutions.[2][8][9]

  • Hydrolysis: The hydrolysis half-life at pH 5 (25 °C) is approximately 5-12 days.[6][9] In contrast, at pH 7 and pH 9, the half-lives are substantially longer, ranging from 424 to 651 days and 682 to 1690 days, respectively.[6] The primary degradation pathway in acidic conditions is the cleavage of the sulfonylurea bridge.[2][9]

  • Photolysis: Direct photodegradation in water is not considered an important environmental fate process.[6]

Mode of Action and Environmental Fate Relationships

The physicochemical properties of this compound directly influence its biological activity and environmental behavior.

prosulfuron_moa This compound This compound als Acetolactate Synthase (ALS) Enzyme This compound->als Inhibits synthesis Amino Acid Synthesis als->synthesis amino_acids Branched-Chain Amino Acids (Valine, Leucine, Isoleucine) growth Cell Division & Plant Growth amino_acids->growth synthesis->amino_acids death Weed Death growth->death

Caption: this compound's herbicidal mode of action via inhibition of the ALS enzyme.

ph_effects cluster_acidic Acidic Conditions (pH < 5) cluster_alkaline Neutral/Alkaline Conditions (pH > 7) pKa This compound (pKa = 3.76) Exists in Neutral Form hydrolysis High Rate of Hydrolysis (T½ ≈ 10 days) pKa->hydrolysis Leads to solubility_low Low Water Solubility pKa->solubility_low Results in anion This compound Exists in Anionic Form stability Stable to Hydrolysis (T½ > 400 days) anion->stability Leads to solubility_high High Water Solubility anion->solubility_high Results in

Caption: Logical relationship between pH and this compound's stability and solubility.

Experimental Protocols

The determination of physicochemical properties for regulatory purposes typically follows standardized international guidelines, such as those published by the OECD (Organisation for Economic Co-operation and Development).

5.1 Standard Physicochemical Property Determination

  • Melting Point: Determined using the OECD Guideline 102. This typically involves capillary methods where the sample is heated at a controlled rate to observe the temperature range over which melting occurs.

  • Water Solubility: The flask method, as described in OECD Guideline 105, is commonly used. A saturated solution of this compound in water is prepared at a constant temperature, and after an equilibration period, the concentration in the aqueous phase is determined analytically. This is performed at various pH values due to this compound's pH-dependent solubility.

  • Octanol-Water Partition Coefficient (Kow): The shake-flask method (OECD Guideline 107) or HPLC method (OECD Guideline 117) can be employed. The shake-flask method involves dissolving the substance in a mixture of n-octanol and water, allowing the phases to separate, and then measuring the concentration of the substance in each phase.

  • Hydrolysis as a Function of pH: Following OECD Guideline 111, this compound is dissolved in sterile aqueous buffer solutions of different pH values (e.g., 5, 7, and 9). Samples are maintained at a constant temperature in the dark, and the concentration of this compound is measured at various time intervals to determine its degradation rate.

5.2 Analytical Method for Residue Determination

A common workflow for the quantitative determination of this compound and its metabolites in environmental samples (soil and water) involves High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS).[10][11]

analytical_workflow sample 1. Sample Collection (Water or Soil) extraction 2. Extraction Water: Acidification Soil: Methanol/Phosphate Buffer sample->extraction cleanup 3. Cleanup Solid Phase Extraction (C18 SPE) extraction->cleanup elution 4. Elution Elute with Acetonitrile cleanup->elution evap 5. Solvent Evaporation Rotary Evaporator (approx. 35°C) elution->evap recon 6. Reconstitution Redissolve in Acetonitrile/Water evap->recon analysis 7. Analysis HPLC-MS/MS recon->analysis

Caption: Experimental workflow for this compound residue analysis in soil and water.

Protocol Detail for Residue Analysis:

  • Sample Preparation and Extraction:

    • Water: A 100 mL water sample is acidified with phosphoric acid.[11]

    • Soil: A 20 g soil sample is extracted with 100 mL of 20% (v/v) methanol/phosphate buffer (pH 8) using a mechanical shaker.[11]

  • Solid Phase Extraction (SPE) Cleanup: The acidified water sample or a filtered aliquot of the soil extract is passed through a C18 SPE cartridge, which retains this compound.[11]

  • Elution: The cartridge is rinsed, and then this compound and its metabolites are eluted with acetonitrile.[11]

  • Concentration and Reconstitution: The eluate is evaporated to dryness using a rotary evaporator. The residue is then redissolved in a known volume of acetonitrile/water mixture.[11]

  • LC-MS/MS Analysis: The reconstituted sample is injected into an HPLC system (e.g., Agilent 1290 Infinity) coupled to a tandem mass spectrometer (e.g., AB Sciex Triple Quad 6500).[10]

    • Column: A reverse-phase C18 column (e.g., Acquity-HSS T3, 2.1 mm x 150 mm, 1.8 µm) is typically used.[10]

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) is employed.[10]

    • Detection: The analytes are detected by mass spectrometry using selected ion monitoring, providing high sensitivity and selectivity with a limit of quantification (LOQ) as low as 0.01 ppb in water and 0.1 ppb in soil.[10]

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis and Chemical Profile of Prosulfuron

This technical guide provides a comprehensive overview of the herbicide this compound, focusing on its chemical structure, synthesis pathway, and mode of action. Detailed experimental protocols and quantitative data are presented to support researchers in the field of agrochemical development.

Chemical Structure of this compound

This compound is a sulfonylurea herbicide used for the selective post-emergence control of broadleaf weeds and some grasses in crops like maize, sorghum, and small grains.[1] Its chemical identity is well-established and characterized by the following properties:

PropertyValue
IUPAC Name 1-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)-3-[2-(3,3,3-trifluoropropyl)phenyl]sulfonylurea[2]
CAS Number 94125-34-5[3][4]
Molecular Formula C₁₅H₁₆F₃N₅O₄S[3][4][5]
Molecular Weight 419.38 g/mol [3][4]
Appearance Colorless, odorless crystals[3]
Melting Point 155°C (with decomposition)[3]
Water Solubility 87 mg/L (pH 5.0), 4 g/L (pH 6.8), 43 g/L (pH 7.7) at 25°C[6]

Synthesis Pathway of this compound

The manufacturing of this compound is a multi-step process that begins with the synthesis of key intermediates.[7][8] A common pathway involves the reaction of 2-(3,3,3-trifluoropropyl)phenylsulfamoylchloride with 2-amino-4-methyl-6-methoxypyrimidine.[2] An alternative and more environmentally friendly approach avoids the use of highly toxic phosgene by utilizing dimethyl carbonate.[9]

The overall synthesis can be broken down into the following key transformations:

  • Formation of 2-(3,3,3-trifluoro-1-propenyl)-benzenesulfonic acid: This is achieved by reacting o-aminobenzenesulfonic acid with 3,3,3-trifluoro-1-propylene.[7][8]

  • Hydrogenation: The intermediate from the previous step is reduced under palladium catalysis to yield 2-(3,3,3-trifluoropropyl)-benzenesulfonic acid.[7][8]

  • Formation of the Sulfonamide: The resulting sulfonic acid is reacted with phosgene and ammonia to produce 2-(3,3,3-trifluoropropyl)-benzenesulfonamide.[7][8]

  • Final Coupling: The sulfonamide is then coupled with 2-amino-4-methoxy-6-methyl-1,3,5-triazine and dimethyl carbonate to yield this compound.[8][9]

G A o-Aminobenzenesulfonic Acid C 2-(3,3,3-Trifluoro-1-propenyl)-benzenesulfonic Acid A->C B 3,3,3-Trifluoro-1-propylene B->C D 2-(3,3,3-Trifluoropropyl)-benzenesulfonic Acid C->D Hydrogenation (Palladium Catalyst) E 2-(3,3,3-Trifluoropropyl)-benzenesulfonamide D->E Phosgene & Ammonia or alternative H This compound E->H F 2-Amino-4-methoxy-6-methyl-1,3,5-triazine F->H G Dimethyl Carbonate G->H Coupling

Figure 1: Simplified synthesis pathway of this compound.

Detailed Experimental Protocols

The following protocols are based on methodologies described in patent literature.

Synthesis of 2-(3,3,3-trifluoropropyl)-benzenesulfonic acid

This two-step process starts with the formation of the propenyl intermediate followed by hydrogenation.

Step 1: Formation of 2-(3,3,3-trifluoro-1-propenyl)-benzenesulfonic acid

  • Reaction Conditions:

    • A clean 250 mL round-bottom flask is placed under low temperature, with the temperature controlled between 15°C and 20°C.[8]

    • 100 mL of amyl alcohol and 10 mL of water are added.[8]

    • Reactants are added and stirred at 20-30°C for 90 minutes.[8]

    • A 1% palladium catalyst is introduced, followed by the addition of 3,3,3-trifluoro-1-propene.[8]

    • The mixture is stirred for 5 hours until the reaction is complete.[8]

ReactantAmount (Embodiment 1)Amount (Embodiment 2)
o-Aminobenzenesulfonic acid9.35 g18.7 g
Amyl nitrite6.14 g12.28 g
Acetic anhydride and Sodium acetate12.3 g24.6 g
3,3,3-Trifluoro-1-propene4.8 g9.6 g

Step 2: Hydrogenation

  • Reaction Conditions:

    • The solution from the previous step is transferred to a Schlenk tube and placed in an oil bath at 35°C-40°C.[8]

    • Carbon is added, and the pressure inside the tube is controlled at 1-2 bar.[8]

    • Hydrogen is passed through the solution for 6 hours.[8]

    • After the reaction, the suspended matter is filtered out.[8]

    • To remove sodium acetate and by-products, the pentanol solution is washed with water and NaOH.[8]

Reactant/CatalystAmount (Embodiment 1)Amount (Embodiment 2)
Carbon0.6 g1.2 g
Final Synthesis of this compound
  • Reaction Conditions:

    • The final step involves the reaction of 2-(3,3,3-trifluoropropyl)-benzenesulfonamide with 2-amino-4-methoxy-6-methyl-1,3,5-triazine.[9]

    • Water is used as a solvent.[9]

    • The molar ratio of 2-amino-4-methoxy-6-methyl-1,3,5-triazine to sodium methylate is between 1:1 and 1:2.[9]

    • The molar ratio of 2-amino-4-methoxy-6-methyl-1,3,5-triazine to dimethyl carbonate is between 1:1 and 1:2.[9]

    • A certain amount of hydrochloric acid is added.[9]

    • A mixture of 2-(3,3,3-trifluoropropyl)-benzenesulfonamide and acetonitrile is then added.[9]

    • The molar ratio of 2-(3,3,3-trifluoropropyl)-benzenesulfonamide to 2-amino-4-methoxy-6-methyl-1,3,5-triazine is between 1:1 and 1:2.[9]

    • A certain amount of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is added, and the mixture is stirred at room temperature for 1.5 to 3 hours.[9]

G cluster_0 Preparation of Intermediate cluster_1 Final this compound Synthesis A 1. Charge flask with amyl alcohol, water, o-aminobenzenesulfonic acid, amyl nitrite, acetic anhydride, and sodium acetate. B 2. Stir at 20-30°C for 90 minutes. A->B C 3. Add 1% palladium catalyst and 3,3,3-trifluoro-1-propene. B->C D 4. Stir for 5 hours. C->D E 5. Transfer to Schlenk tube, add carbon, and hydrogenate at 35-40°C and 1-2 bar for 6 hours. D->E F 6. Filter and wash with water and NaOH. E->F H 8. Add the sulfonamide intermediate from step 6 in acetonitrile. F->H Intermediate Product G 7. In a separate reactor, combine 2-amino-4-methoxy-6-methyl-1,3,5-triazine, sodium methylate, dimethyl carbonate, and HCl in water. G->H I 9. Add DBU and stir at room temperature for 1.5-3 hours. H->I J 10. Isolate this compound. I->J

Figure 2: Experimental workflow for the synthesis of this compound.

Mode of Action: Inhibition of Acetolactate Synthase (ALS)

This compound, like other sulfonylurea herbicides, functions by inhibiting the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS).[1][7][10] This enzyme is crucial for the biosynthesis of branched-chain amino acids—valine, leucine, and isoleucine—which are essential for protein synthesis and cell division in plants.[2][10]

The inhibition of ALS leads to a rapid cessation of growth in susceptible plants, with death typically occurring within 14 to 21 days after application.[6] Animals are not affected by this mechanism as they lack the biosynthetic pathway for these amino acids and must obtain them through their diet.[9]

G cluster_0 Normal Branched-Chain Amino Acid Synthesis cluster_1 Inhibition by this compound Pyruvate Pyruvate ALS Acetolactate Synthase (ALS) Enzyme Pyruvate->ALS Ketobutyrate α-Ketobutyrate Ketobutyrate->ALS Acetolactate α-Acetolactate ALS->Acetolactate Acetohydroxybutyrate α-Aceto-α-hydroxybutyrate ALS->Acetohydroxybutyrate Valine Valine Acetolactate->Valine Leucine Leucine Acetolactate->Leucine Isoleucine Isoleucine Acetohydroxybutyrate->Isoleucine Proteins Proteins Valine->Proteins Leucine->Proteins Isoleucine->Proteins Growth Plant Growth Proteins->Growth This compound This compound BlockedALS Inhibited ALS Enzyme This compound->BlockedALS NoBCAA No Branched-Chain Amino Acids BlockedALS->NoBCAA NoProteins No Protein Synthesis NoBCAA->NoProteins NoGrowth Cessation of Growth and Plant Death NoProteins->NoGrowth

Figure 3: Mode of action of this compound via inhibition of the ALS enzyme.

References

Prosulfuron's Journey in the Soil: A Technical Guide to its Environmental Fate and Behavior

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the environmental fate and behavior of the sulfonylurea herbicide, prosulfuron, in the soil matrix. Tailored for researchers, environmental scientists, and regulatory professionals, this document synthesizes key data on its degradation, mobility, and persistence, supported by detailed experimental methodologies and visual pathways to elucidate its environmental journey.

Physicochemical Characteristics

The environmental behavior of this compound is fundamentally governed by its physicochemical properties. These characteristics influence its solubility, mobility, and susceptibility to various degradation processes in the soil. A summary of these key properties is presented below.

PropertyValuepHTemperature (°C)Reference
Molecular Formula C₁₅H₁₆F₃N₅O₄S--[1]
Molecular Weight 419.4 g/mol --[1][2]
Water Solubility 29 mg/L4.525[2]
87 mg/L5.025[1][2]
4,000 mg/L6.825[1][2]
43,000 mg/L7.725[1][2]
Vapor Pressure <2.63 x 10⁻⁸ mm Hg-25[2]
pKa 3.76--[2]
Log Kow (Octanol-Water Partition Coefficient) 1.55.025[2]
-0.216.925[2]
-0.769.025[2]

Degradation and Dissipation in Soil

This compound dissipates in the soil primarily through two mechanisms: chemical hydrolysis and microbial degradation.[3] The rate and pathway of degradation are significantly influenced by soil properties, most notably pH and microbial activity.[4][5]

Primary Degradation Pathways

Chemical hydrolysis is a dominant degradation route, particularly in acidic soils.[6][7] This process involves the cleavage of the sulfonylurea bridge, rendering the molecule biologically inactive.[3] Microbial degradation also plays a significant role, especially in biologically active soils, leading to the formation of various metabolites and eventual mineralization to CO₂.[4][8] Photodegradation on the soil surface is generally not considered a major dissipation pathway.[2][9]

The primary degradation of this compound in soil leads to the formation of several key metabolites. The sulfonylurea bridge cleavage results in a phenyl sulfonamide and a triazine amine. Further transformations, including O-demethylation, can also occur.[4][8]

Prosulfuron_Degradation cluster_cleavage Primary Degradation cluster_further Further Transformation This compound This compound Phenyl_Sulfonamide Phenyl Sulfonamide (CGA-159902) This compound->Phenyl_Sulfonamide Chemical Hydrolysis (Dominant in acidic soil) Triazine_Amine Triazine Amine (IN-A4098) This compound->Triazine_Amine Bridge Cleavage Desmethyl_this compound O-desmethyl this compound (CGA-300406) This compound->Desmethyl_this compound Microbial O-demethylation Mineralization Mineralization (CO₂) Phenyl_Sulfonamide->Mineralization Triazine_Amine->Mineralization Desmethyl_this compound->Mineralization

Figure 1: Primary degradation pathways of this compound in soil.
Dissipation Half-Life (DT₅₀)

The persistence of this compound in soil is quantified by its dissipation half-life (DT₅₀), the time required for 50% of the initial concentration to degrade. The DT₅₀ is highly variable and correlates positively with soil pH.[4][5] In acidic soils, dissipation is more rapid due to accelerated chemical hydrolysis.

Soil pHDT₅₀ (days)ConditionsReference
5.46.5Laboratory, aerobic[4][5]
7.9122.9Laboratory, aerobic[4][5]
7.224.1 (unsterilized)Laboratory, soil-water[2]
7.252.5 (sterilized)Laboratory, soil-water[2]
General Range26 - 199Varied soil types[1]
Field (Chernozem)2.93Field[10]

Mobility and Adsorption in Soil

The mobility of this compound in soil, which dictates its potential to leach into groundwater, is determined by its adsorption to soil particles.[11] This is quantified by the soil organic carbon-water partitioning coefficient (Koc).

This compound has a pKa of 3.76, meaning that in most agricultural soils (pH > 5), it will exist predominantly in its anionic form.[2] This anionic nature generally leads to lower adsorption and higher mobility. However, anion exchange can contribute to its sorption in soils with variable charges.[2]

ParameterValueInterpretationReference
Koc Range 4 - 251 L/kgVery high to moderate mobility[2]
Mean Koc 14.2 L/kgHigh mobility[2]

The wide range in Koc values indicates that soil-specific properties beyond organic carbon content, such as clay type and pH, significantly influence this compound's mobility.[2]

Experimental Methodologies

Standardized laboratory and field protocols are essential for accurately assessing the environmental fate of this compound. Below are outlines of typical experimental designs.

Laboratory Soil Dissipation Study (Aerobic)

This protocol is designed to determine the rate of aerobic degradation of this compound in soil under controlled laboratory conditions.

Soil_Dissipation_Workflow cluster_prep 1. Preparation Phase cluster_exp 2. Experimental Phase cluster_analysis 3. Analysis Phase A1 Collect & Sieve Soil (<2mm) A2 Characterize Soil (pH, texture, %OC) A1->A2 A3 Adjust Moisture (e.g., 40-60% MWHC) A2->A3 A4 Pre-incubate Soil (acclimatize microbes) A3->A4 B1 Apply this compound (¹⁴C-labeled or analytical standard) A4->B1 B2 Incubate Samples (dark, controlled temp., e.g., 20°C) B1->B2 B3 Sample at Intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90 days) B2->B3 C1 Solvent Extraction (e.g., ACN/buffer) B3->C1 C2 Analyze Extract (LC-MS/MS or LSC for ¹⁴C) C1->C2 C3 Quantify Residues (Parent & Metabolites) C2->C3 C4 Calculate DT₅₀/DT₉₀ (First-order kinetics) C3->C4

Figure 2: Workflow for a laboratory soil dissipation study.

Protocol Details:

  • Soil Preparation: Representative agricultural soil is collected, air-dried, and sieved (<2 mm). Key soil properties (pH, organic carbon, texture) are determined.[12]

  • Incubation Setup: Soil moisture is adjusted to a specified level (e.g., 50% of maximum water holding capacity). A known quantity of soil (e.g., 100 g dry weight equivalent) is placed into incubation vessels.

  • Application: this compound, often ¹⁴C-radiolabeled for ease of tracking, is applied to the soil surface at a rate relevant to its agricultural use.

  • Incubation: Samples are maintained in the dark at a constant temperature (e.g., 20°C) for the duration of the study. Aerobic conditions are maintained.

  • Sampling and Analysis: Duplicate vessels are removed at predetermined time intervals. Soil samples are extracted using an appropriate solvent mixture (e.g., acetonitrile/water/buffer).[13] The extracts are then analyzed by High-Performance Liquid Chromatography with Mass Spectrometric detection (LC-MS) to quantify the concentration of this compound and its degradation products.[13]

  • Data Analysis: The concentration of this compound over time is plotted, and the data are fitted to a kinetic model (typically first-order) to calculate the DT₅₀ value.[10]

Soil Adsorption/Desorption Study (Batch Equilibrium)

This method, based on OECD Guideline 106, quantifies the extent to which this compound adsorbs to soil particles.

Protocol Details:

  • Preparation: A range of characterized soils are used. A stock solution of this compound (often ¹⁴C-labeled) is prepared in a 0.01 M CaCl₂ solution, which mimics the soil solution's ionic strength.

  • Adsorption Phase: Small amounts of soil (e.g., 2-10 g) are equilibrated with a known volume and concentration of the this compound solution in centrifuge tubes.[14]

  • Equilibration: The tubes are shaken for a set period (e.g., 24 hours) at a constant temperature to reach equilibrium.

  • Separation: The tubes are centrifuged to separate the solid (soil) and liquid (aqueous) phases.

  • Analysis: The concentration of this compound remaining in the aqueous phase is measured. The amount adsorbed to the soil is calculated by the difference from the initial concentration.

  • Calculation: The soil-water distribution coefficient (Kd) is calculated. This is then normalized to the soil's organic carbon content to derive the Koc value (Koc = (Kd / %OC) * 100).[15]

  • Desorption Phase: The remaining aqueous solution is replaced with a fresh pesticide-free CaCl₂ solution, and the tubes are re-equilibrated to determine the amount of this compound that desorbs from the soil.

Conclusion

The environmental fate of this compound in soil is a multifaceted process heavily dictated by soil pH and microbial life. It exhibits very high to moderate mobility, particularly in alkaline soils where it persists longer in its anionic form. Its dissipation is rapid in acidic soils due to chemical hydrolysis, with half-lives as short as a few days. Conversely, in neutral to alkaline soils, persistence is greater, and microbial degradation becomes a more critical pathway. This comprehensive understanding is vital for predicting its environmental behavior, assessing potential risks to non-target organisms and water resources, and ensuring its sustainable use in agriculture.

References

Prosulfuron's Mode of Action as an Acetolactate Synthase (ALS) Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prosulfuron is a potent and selective sulfonylurea herbicide engineered to control a wide spectrum of broadleaf weeds in various agricultural settings. Its efficacy stems from the highly specific inhibition of acetolactate synthase (ALS), a critical enzyme in the biosynthetic pathway of branched-chain amino acids (BCAAs). This guide provides an in-depth technical overview of this compound's mechanism of action, the biochemical consequences of ALS inhibition, detailed experimental protocols for its study, and quantitative data on its inhibitory activity.

Introduction

Herbicides that target amino acid biosynthesis are among the most effective and widely used crop protection agents due to their high potency at low application rates and favorable toxicological profiles in non-target organisms.[1][2] this compound belongs to the sulfonylurea class of herbicides, which were first commercialized in the 1980s and are renowned for their systemic action and efficacy.[1][3] These herbicides are absorbed through both the foliage and roots of plants and are translocated via the xylem and phloem to meristematic tissues, where they exert their inhibitory effects.[3][4] The molecular target of this compound and other sulfonylureas is acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[2][3][5] This enzyme is pivotal for the production of valine, leucine, and isoleucine, amino acids that are essential for protein synthesis and overall plant vitality.[6][7] As this pathway is absent in animals, ALS inhibitors exhibit low mammalian toxicity.[4][8]

Core Mechanism: Inhibition of Acetolactate Synthase (ALS)

The primary mode of action of this compound is the non-competitive inhibition of the ALS enzyme.[4] ALS catalyzes the initial, rate-limiting step in the biosynthesis of the branched-chain amino acids (BCAAs).[4] The enzyme facilitates two parallel reactions: the condensation of two pyruvate molecules to form 2-acetolactate (the precursor to valine and leucine) and the condensation of one pyruvate molecule with 2-oxobutanoate (derived from threonine) to form 2-aceto-2-hydroxybutyrate (the precursor to isoleucine).[6][9][10]

This compound binds to a site on the ALS enzyme that is distinct from the active site, inducing a conformational change that prevents the substrate from binding effectively.[4][11] This inhibition is highly specific and potent, leading to a rapid and severe depletion of the BCAA pool within susceptible plants.

The Branched-Chain Amino Acid (BCAA) Biosynthesis Pathway

The inhibition of ALS by this compound creates a critical bottleneck in the BCAA pathway. The following diagram illustrates the central role of ALS and the point of inhibition.

BCAA_Pathway Figure 1: Branched-Chain Amino Acid Biosynthesis Pathway cluster_legend Legend Pyruvate1 Pyruvate ALS Acetolactate Synthase (ALS / AHAS) Pyruvate1->ALS Pyruvate1->ALS Pyruvate2 Pyruvate Pyruvate2->ALS Oxobutanoate 2-Oxobutanoate (from Threonine) Oxobutanoate->ALS Acetolactate 2-Acetolactate ALS->Acetolactate Acetohydroxybutyrate 2-Aceto-2-hydroxybutyrate ALS->Acetohydroxybutyrate KARI KARI Dihydroxyisovalerate 2,3-Dihydroxy-isovalerate KARI->Dihydroxyisovalerate Dihydroxymethylvalerate 2,3-Dihydroxy-3-methylvalerate KARI->Dihydroxymethylvalerate DHAD DHAD Oxoisovalerate 2-Oxoisovalerate DHAD->Oxoisovalerate Oxomethylvalerate 2-Oxo-3-methylvalerate DHAD->Oxomethylvalerate BCAT BCAT Valine Valine BCAT->Valine Isoleucine Isoleucine BCAT->Isoleucine Leucine_Synth Leucine Synthesis (Multi-step) Leucine Leucine Leucine_Synth->Leucine Acetolactate->KARI Acetohydroxybutyrate->KARI Dihydroxyisovalerate->DHAD Dihydroxymethylvalerate->DHAD Oxoisovalerate->BCAT Oxoisovalerate->Leucine_Synth Oxomethylvalerate->BCAT This compound This compound This compound->ALS Enzyme Enzyme Target_Enzyme Target Enzyme Inhibitor Inhibitor Product Product

Caption: Branched-Chain Amino Acid Biosynthesis Pathway and this compound's point of inhibition.

Physiological Consequences of ALS Inhibition

The inhibition of ALS by this compound sets off a cascade of physiological events that culminate in the death of susceptible plants.

  • Depletion of BCAAs: The most immediate effect is the cessation of valine, leucine, and isoleucine production.

  • Inhibition of Protein Synthesis: Without these essential amino acids, the synthesis of new proteins is halted, as they are required building blocks for enzymes and structural proteins.[2][12]

  • Cessation of Cell Division: The lack of necessary proteins and enzymes stops cell division and growth, particularly in the highly active meristematic regions (growing points) of the plant.[2][13]

  • Accumulation of Toxic Intermediates: A secondary effect may be the accumulation of the substrate 2-oxobutanoate (also known as α-ketobutyrate), which can be toxic at high concentrations and disrupt other metabolic pathways.[13]

  • Visible Injury Symptoms: Phenotypically, these biochemical events manifest as growth cessation within days of application, followed by chlorosis (yellowing) of new growth, reddening of veins, and eventual necrosis (tissue death) over several weeks.[4][5][7]

The following diagram outlines the logical flow from herbicide application to plant death.

Consequence_Pathway Figure 2: Cellular Cascade Following this compound Application This compound This compound Application (Foliar or Root Uptake) Translocation Systemic Translocation to Meristems This compound->Translocation ALS_Inhibition Inhibition of ALS Enzyme Translocation->ALS_Inhibition BCAA_Depletion Depletion of Val, Leu, Ile ALS_Inhibition->BCAA_Depletion Protein_Halt Cessation of Protein Synthesis BCAA_Depletion->Protein_Halt Cell_Division_Halt Cessation of Cell Division Protein_Halt->Cell_Division_Halt Growth_Arrest Growth Arrest Cell_Division_Halt->Growth_Arrest Chlorosis Chlorosis & Necrosis Growth_Arrest->Chlorosis Death Plant Death Chlorosis->Death

Caption: Physiological consequences stemming from the inhibition of Acetolactate Synthase.

Quantitative Data on this compound Efficacy

The inhibitory effect of this compound on the ALS enzyme is quantified by the I50 value, which represents the concentration of the herbicide required to inhibit 50% of the enzyme's activity in vitro.

Weed Species Common Name This compound I50 (nM) Reference
Xanthium strumariumCommon Cocklebur3.3[14]
Chenopodium albumCommon Lambsquarters4.5[14]
Senna obtusifoliaSicklepod8.8[14]

Note: Lower I50 values indicate higher potency of the inhibitor.

Experimental Protocols

A multi-faceted approach is required to fully characterize the mode of action and efficacy of an ALS inhibitor like this compound. The following are summaries of key experimental protocols.

In Vitro ALS Enzyme Inhibition Assay

This assay directly measures the effect of this compound on ALS activity and is used to determine I50 values.

  • Enzyme Extraction:

    • Harvest young leaf tissue from the target plant species and immediately place on ice.

    • Homogenize the tissue in an ice-cold extraction buffer (e.g., 20 mM potassium phosphate pH 7.5, containing glycerol, MgCl₂, dithiothreitol, thiamine pyrophosphate, and flavin adenine dinucleotide).[15]

    • Centrifuge the homogenate at high speed (e.g., 20,000 x g) at 4°C to pellet cell debris.[15]

    • The resulting supernatant contains the crude ALS enzyme extract and is kept on ice.[15][16]

  • Enzyme Assay:

    • Prepare a reaction mixture containing assay buffer, cofactors (TPP, FAD, MgCl₂), and the substrate pyruvate.

    • Add varying concentrations of this compound (or another inhibitor) to the reaction tubes. Include a control with no inhibitor.[17]

    • Initiate the reaction by adding the enzyme extract and incubate at a controlled temperature (e.g., 37°C) for a set time (e.g., 60 minutes).[16]

    • Stop the reaction by adding acid (e.g., H₂SO₄). This also catalyzes the decarboxylation of the product, 2-acetolactate, to acetoin.[3][16]

  • Quantification:

    • Add creatine and α-naphthol to the mixture and incubate at a higher temperature (e.g., 60°C) to facilitate a color-forming reaction with acetoin.[16]

    • Measure the absorbance of the resulting colored complex spectrophotometrically (e.g., at 525 nm).[3][16]

    • Calculate enzyme activity and plot percent inhibition against the logarithm of the inhibitor concentration to determine the I50 value.

Herbicide Uptake and Translocation Assay

This protocol determines how efficiently the herbicide is absorbed and moved throughout the plant, often using a radiolabeled form of the herbicide.

  • Plant Preparation: Grow test plants to a specific growth stage (e.g., four-leaf stage).

  • Herbicide Application:

    • Prepare a treatment solution containing a known amount and specific activity of ¹⁴C-Prosulfuron, formulated as it would be for field application.[18]

    • Using a microsyringe, apply a precise volume (e.g., 10 droplets of 1 µL each) of the radiolabeled solution to the adaxial surface of a single, fully expanded leaf.[1]

  • Harvest and Analysis:

    • At designated time points after treatment (e.g., 24, 48, 72 hours), harvest the plants.

    • Wash the treated leaf with a solution (e.g., water:ethanol mix) to recover any unabsorbed ¹⁴C-Prosulfuron from the leaf surface.[18]

    • Section the plant into parts: treated leaf, shoots above the treated leaf, shoots below the treated leaf, and roots.

    • Quantify the radioactivity in the leaf wash via Liquid Scintillation Counting (LSC).[18]

    • Dry and combust each plant section in a biological oxidizer to convert ¹⁴C to ¹⁴CO₂, which is then trapped and quantified by LSC.[18]

    • Calculate uptake as the percentage of applied radioactivity not recovered in the leaf wash. Calculate translocation as the percentage of absorbed radioactivity that has moved out of the treated leaf into other plant parts.

Herbicide Metabolism Assay

This assay identifies the rate at which a plant can detoxify the herbicide.

  • Treatment and Incubation:

    • Utilize an excised leaf assay to isolate metabolism from uptake and translocation.[19]

    • Excise leaves from the test plants and place their petioles in a solution containing radiolabeled this compound.

    • Incubate the leaves under controlled light and temperature for various time periods.[14]

  • Extraction:

    • At each time point, rinse the leaves and homogenize them in a solvent (e.g., acetonitrile/water).

    • Centrifuge the homogenate and collect the supernatant containing the herbicide and its metabolites.[14]

  • Analysis:

    • Analyze the extract using High-Performance Liquid Chromatography (HPLC) coupled with a radioactivity detector.[18][19]

    • Compare the retention times of peaks to analytical standards of the parent this compound and known metabolites.

    • Quantify the percentage of the parent compound remaining at each time point to determine the herbicide's metabolic half-life in the tissue.

The following diagram provides a high-level workflow for evaluating a herbicide's physiological effects.

Experimental_Workflow Figure 3: General Workflow for Herbicide Physiological Evaluation cluster_uptake Uptake & Translocation cluster_metabolism Metabolism cluster_als Target Site Activity start Start: Select Plant Species (Resistant vs. Susceptible) herbicide_app Apply Radiolabeled Herbicide (e.g., ¹⁴C-Prosulfuron) start->herbicide_app harvest Harvest at Time Intervals herbicide_app->harvest leaf_wash Wash Treated Leaf harvest->leaf_wash extract Solvent Extraction harvest->extract enzyme_extract Extract ALS Enzyme harvest->enzyme_extract section Section Plant Parts leaf_wash->section oxidize Oxidize & LSC section->oxidize uptake_data Calculate % Uptake & % Translocation oxidize->uptake_data end_node Synthesize Data to Determine Mechanism of Selectivity/Resistance uptake_data->end_node hplc HPLC Analysis extract->hplc metabolism_data Calculate % Parent vs. Metabolites hplc->metabolism_data metabolism_data->end_node in_vitro_assay In Vitro Inhibition Assay enzyme_extract->in_vitro_assay als_data Determine I₅₀ Value in_vitro_assay->als_data als_data->end_node

Caption: Workflow for assessing herbicide uptake, translocation, metabolism, and target site action.

Conclusion

This compound's mode of action is a well-defined process centered on the potent and specific inhibition of the acetolactate synthase enzyme. This targeted disruption of the branched-chain amino acid biosynthesis pathway leads to a cascade of physiological failures, ultimately resulting in the death of susceptible weed species. The experimental protocols detailed herein provide a robust framework for researchers to investigate the efficacy, selectivity, and potential resistance mechanisms associated with this compound and other ALS-inhibiting herbicides. A comprehensive understanding of these molecular and physiological interactions is essential for the development of new herbicidal compounds and for the implementation of sustainable weed management strategies.

References

The Dawn of a New Era in Weed Control: A Technical Guide to the Initial Discovery and Development of Sulfonylurea Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The discovery of sulfonylurea herbicides in the mid-1970s marked a pivotal moment in agricultural science, ushering in an era of highly potent, low-dose-rate weed control agents with a novel mode of action. This technical guide provides an in-depth exploration of the initial discovery and development of this revolutionary class of herbicides. It details the seminal work of Dr. George Levitt at DuPont, the elucidation of their mechanism of action as inhibitors of acetolactate synthase (ALS), and the early structure-activity relationship studies that guided the synthesis of the first commercial products. This document includes detailed experimental protocols for synthesis, screening, and enzymatic assays, quantitative data on herbicidal activity, and visualizations of key pathways and workflows to offer a comprehensive resource for researchers in herbicide science and related fields.

Introduction: A Paradigm Shift in Herbicide Chemistry

The 1970s represented a period of significant innovation in the agrochemical industry. The drive for more effective and environmentally benign herbicides led to the exploration of novel chemical classes. In 1975, Dr. George Levitt, a chemist at DuPont's Experimental Station, synthesized a new class of compounds: the sulfonylureas.[1] This discovery was a landmark achievement, leading to the development of herbicides with unprecedented potency, allowing for application rates as low as a few grams per hectare, a stark contrast to the kilograms per hectare required for then-existing herbicides.[1] The first commercial sulfonylurea herbicide, chlorsulfuron, was launched in 1982 for use in wheat and barley, revolutionizing weed management practices.[1][2][3]

The remarkable efficacy of sulfonylurea herbicides stems from their specific mode of action: the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[4][5][6][7] This enzyme is crucial for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine in plants and microorganisms, but is absent in animals, conferring a high degree of safety to mammals.[5][6][8] This targeted enzymatic inhibition represented a significant advancement in the design of selective and potent herbicides.

The Initial Discovery at DuPont: A Chronological Overview

The journey to the discovery of sulfonylurea herbicides was the culmination of dedicated research and serendipitous observation. The timeline below highlights the key milestones in their initial development:

  • 1974: An entomologist at DuPont observed modest herbicidal activity in a compound synthesized by George Levitt years earlier, which had been stored in the company's compound library.[9]

  • 1975: Intrigued by this finding, Levitt began to systematically modify the structure of the antidiabetic drug tolbutamide, a sulfonylurea compound, and synthesized a series of derivatives.[9] In June of this year, he synthesized the first highly active sulfonylurea herbicide.[1]

  • February 1976: Levitt synthesized chlorsulfuron, which would become the first commercial sulfonylurea herbicide.[9]

  • Mid-1970s: Initial greenhouse and field tests revealed the exceptionally high potency of these new compounds, with application rates orders of magnitude lower than existing herbicides.[1]

  • 1982: Chlorsulfuron was commercialized under the trade name Glean®, marking the official entry of sulfonylurea herbicides into the agricultural market.[2][10]

Mechanism of Action: Inhibition of Acetolactate Synthase

The herbicidal activity of sulfonylureas is a direct consequence of their potent and specific inhibition of the ALS enzyme. The following diagram illustrates the biochemical pathway affected by these herbicides.

ALS_Inhibition_Pathway Pyruvate Pyruvate ALS Acetolactate Synthase (ALS/AHAS) Pyruvate->ALS alpha_Ketobutyrate α-Ketobutyrate alpha_Ketobutyrate->ALS Acetolactate α-Acetolactate ALS->Acetolactate Acetohydroxybutyrate α-Aceto-α-hydroxybutyrate ALS->Acetohydroxybutyrate Valine Valine Acetolactate->Valine Leucine Leucine Acetolactate->Leucine Isoleucine Isoleucine Acetohydroxybutyrate->Isoleucine Protein_Synthesis Protein Synthesis Valine->Protein_Synthesis Leucine->Protein_Synthesis Isoleucine->Protein_Synthesis Plant_Growth Plant Growth Protein_Synthesis->Plant_Growth Sulfonylurea Sulfonylurea Herbicides Sulfonylurea->Inhibition Inhibition->ALS Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up and Purification Sulfonamide Aryl/Alkyl Sulfonamide Reaction_Vessel Reaction in an inert solvent (e.g., Dichloromethane) with a base catalyst (e.g., Triethylamine) Sulfonamide->Reaction_Vessel Isocyanate Heterocyclic Isocyanate Isocyanate->Reaction_Vessel Quenching Quench reaction with dilute acid Reaction_Vessel->Quenching Extraction Extract with an organic solvent Quenching->Extraction Drying Dry organic layer over Na2SO4 Extraction->Drying Concentration Concentrate under reduced pressure Drying->Concentration Purification Purify by recrystallization or column chromatography Concentration->Purification Product Sulfonylurea Herbicide Purification->Product ALS_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_detection Detection Enzyme_Extraction Extract ALS enzyme from young plant tissue Reaction_Mixture Incubate enzyme with substrates (pyruvate) and cofactors (TPP, FAD, Mg2+) in the presence or absence of inhibitor Enzyme_Extraction->Reaction_Mixture Test_Solutions Prepare test solutions of Sulfonylurea compounds Test_Solutions->Reaction_Mixture Stop_Reaction Stop the reaction with acid Reaction_Mixture->Stop_Reaction Decarboxylation Decarboxylate acetolactate to acetoin Stop_Reaction->Decarboxylation Colorimetric_Reaction React acetoin with creatine and α-naphthol to form a colored complex Decarboxylation->Colorimetric_Reaction Measurement Measure absorbance at 525 nm Colorimetric_Reaction->Measurement

References

Prosulfuron: A Technical Guide to its Molecular Properties and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the herbicidal agent Prosulfuron, with a focus on its molecular formula, computed chemical properties, and its mechanism of action. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and related fields.

Core Molecular and Physicochemical Properties

This compound is a selective post-emergence herbicide used to control broadleaf weeds in various crops.[1] Its chemical and physical properties are crucial for understanding its environmental fate, biological activity, and for developing analytical methods.

Computed and Physicochemical Data Summary

The following table summarizes the key computed and physicochemical properties of this compound. This data has been aggregated from various chemical databases and literature sources.

PropertyValue
Identifiers
IUPAC Name1-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)-3-[2-(3,3,3-trifluoropropyl)phenyl]sulfonylurea[1][2]
CAS Number94125-34-5[1][2]
Molecular FormulaC15H16F3N5O4S[1][2]
Canonical SMILESCC1=NC(=NC(=N1)OC)NC(=O)NS(=O)(=O)C2=CC=CC=C2CCC(F)(F)F[3]
InChIKeyLTUNNEGNEKBSEH-UHFFFAOYSA-N[3]
Molecular Properties
Molecular Weight419.4 g/mol [1][4]
Exact Mass419.08750967 Da[1]
Monoisotopic Mass419.08750967 Da[1]
Computed Properties (PubChem)
XLogP33.4
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count8
Rotatable Bond Count7
Topological Polar Surface Area132 Ų[1]
Heavy Atom Count29
Formal Charge0[1]
Complexity628[1]
Isotope Atom Count0
Defined Atom Stereocenter Count0
Undefined Atom Stereocenter Count0
Defined Bond Stereocenter Count0
Undefined Bond Stereocenter Count0
Physicochemical Properties
Density1.462 g/cm³[2]
Melting Point155 °C (with decomposition)[5]
Water Solubility87 mg/L at pH 5.0; 4 g/L at pH 6.8; 43 g/L at pH 7.7 (at 25°C)[5]
Vapor Pressure<2.63 x 10⁻⁸ mm Hg at 25 °C[1]
pKa3.76[1]
LogP-0.21 (pH 6.9)[6]

Mechanism of Action: Inhibition of Acetolactate Synthase

This compound belongs to the sulfonylurea class of herbicides.[5] Its primary mode of action is the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[7][8] ALS is a critical enzyme in the biosynthetic pathway of branched-chain amino acids: valine, leucine, and isoleucine.[4][7]

By blocking ALS, this compound disrupts protein synthesis in susceptible plants, which in turn inhibits cell division and growth.[4][5] This leads to a cessation of plant development and eventual death.[7] The high efficacy of sulfonylurea herbicides allows for low application rates.[7]

The following diagram illustrates the signaling pathway of this compound's herbicidal activity.

Prosulfuron_Pathway This compound This compound ALS Acetolactate Synthase (ALS) (Acetohydroxyacid Synthase) This compound->ALS Inhibits BCAA_Pathway Branched-Chain Amino Acid (Valine, Leucine, Isoleucine) Biosynthesis ALS->BCAA_Pathway Catalyzes Protein_Synthesis Protein Synthesis BCAA_Pathway->Protein_Synthesis Is essential for Cell_Division Cell Division and Growth Protein_Synthesis->Cell_Division Is required for Plant_Death Plant Death Cell_Division->Plant_Death Cessation leads to

This compound's inhibition of the ALS enzyme and its effects.

Experimental Protocols: Determination of this compound in Environmental Samples

The quantification of this compound in environmental matrices such as soil and water is critical for regulatory monitoring and environmental fate studies. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a common analytical technique for this purpose.

Summary of an Analytical Method for this compound in Water and Soil

The following is a summary of an analytical method for the determination of this compound (CGA-152005) and its metabolites in water and soil by HPLC-MS, as submitted to the Environmental Protection Agency.[6]

1. Sample Preparation:

  • Water Samples: Acidified with phosphoric acid.

  • Soil Samples: Extracted with an acetonitrile/water solution.

2. Solid Phase Extraction (SPE) Cleanup:

  • A C18 cleanup cartridge is preconditioned with methanol, acetonitrile, and 0.1% phosphoric acid.

  • The aqueous sample is loaded onto the cartridge.

  • The cartridge is rinsed with purified water and then dried under vacuum.

  • This compound and its metabolites are eluted with acetonitrile.

3. Solvent Evaporation and Reconstitution:

  • The eluate is evaporated to dryness using a rotary evaporator.

  • The residue is reconstituted in a suitable solvent for analysis.

4. LC-MS Analysis:

  • The prepared sample is injected into an HPLC system for separation.

  • Detection and quantification are performed using a mass spectrometer.

This protocol provides a robust framework for the analysis of this compound in environmental samples. For detailed procedural steps, including specific reagents, instrument parameters, and validation data, it is recommended to consult the original methodology document.[6] The principles of this method are also applicable to the analysis of other sulfonylurea herbicides, often requiring optimization of the mobile phase composition and gradient for effective separation.

References

Prosulfuron in Mammalian Systems: A Toxicological Deep Dive

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and professionals in drug development, this technical guide provides a comprehensive analysis of the toxicological profile of the herbicide Prosulfuron in mammalian systems. This document synthesizes key findings on its toxicity, outlines the methodologies of pivotal studies, and explores its mechanism of action at the cellular level.

This compound, a sulfonylurea herbicide, is designed to control broadleaf weeds by inhibiting the enzyme acetolactate synthase (ALS), which is crucial for the synthesis of branched-chain amino acids (BCAAs) in plants. While this mode of action is specific to plants and microorganisms, understanding its potential impact on mammalian systems is paramount for assessing human and environmental health risks. This guide delves into the acute, sub-chronic, and chronic effects, as well as the genotoxic, carcinogenic, reproductive, and neurotoxic potential of this compound in various mammalian models.

Executive Summary of Toxicological Endpoints

This compound exhibits a low order of acute toxicity via oral, dermal, and inhalation routes in mammalian studies. Subchronic and chronic exposure have identified the liver and hematopoietic system as potential target organs, with effects such as reduced body weight gain and hepatotoxicity observed at higher dose levels. This compound is not considered to be genotoxic in vivo or carcinogenic. Developmental and reproductive toxicity studies have shown effects only at doses that also induce significant maternal toxicity. Neurotoxicity has been observed in some studies at high doses, but overall, this compound is not considered a neurotoxic hazard to humans.

Quantitative Toxicological Data

The following tables summarize the key quantitative data from toxicological studies on this compound.

Acute Toxicity Species Route Value Classification
LD50Rat (male)Oral949 mg/kg bwModerately Toxic
LD50Rat (female)Oral546 mg/kg bwModerately Toxic
LD50Mouse (male)Oral1208 mg/kg bwSlightly Toxic
LD50Mouse (female)Oral1262 mg/kg bwSlightly Toxic
LD50RabbitDermal>2000 mg/kg bwNot Classified
LC50 (4-hour)RatInhalation>5.467 mg/LNot Classified
Repeated Dose Toxicity Study Duration Species NOAEL LOAEL Key Findings
Subchronic Oral90-dayDog-54 mg/kg/dayDecreased feed efficiency, hematological findings, and hepatotoxicity.[1]
Chronic Oral & Carcinogenicity2-yearRat--Increased incidence of tumors considered incidental and not treatment-related.[2]
Carcinogenicity18-monthMouse--Not carcinogenic at doses up to the limit dose.
Reproductive & Developmental Toxicity Study Type Species NOAEL (Parental) NOAEL (Offspring) Key Findings
Two-GenerationRat---Not a reproductive toxicant.[2]
DevelopmentalRat & Rabbit---Skeletal variations and malformations observed only in the presence of marked maternal toxicity.[2]
Neurotoxicity Study Type Species NOAEL LOAEL Key Findings
AcuteRat--250 mg/kg/dayAbnormal gait in females.[1]
Reference Values Value Issuing Body
Acceptable Daily Intake (ADI)0.02 mg/kg bw/dayEU Pesticides Database
Acute Reference Dose (ARfD)0.1 mg/kg bwEU Pesticides Database
Acceptable Operator Exposure Level (AOEL)0.06 mg/kg bw/dayEU Pesticides Database

Mechanism of Action in Mammalian Systems

This compound's primary mode of action is the inhibition of acetolactate synthase (ALS), an enzyme not present in mammals. Therefore, the toxicological effects observed in mammalian systems are not due to the direct inhibition of a homologous enzyme but are likely secondary to other factors or occur at high concentrations where off-target effects may manifest. The observed toxicities, such as reduced body weight gain and effects on the liver and hematopoietic system, may be related to metabolic stress or other cellular disruptions at high doses.

The following diagram illustrates the primary mechanism of this compound in susceptible organisms and the potential downstream consequences in mammalian systems at high exposure levels.

G cluster_this compound This compound Exposure cluster_plant Plant/Microorganism System cluster_mammal Mammalian System (High Dose Exposure) This compound This compound ALS_plant Acetolactate Synthase (ALS) (in Plants/Microorganisms) This compound->ALS_plant Inhibits Metabolic_stress Metabolic Stress This compound->Metabolic_stress May induce BCAA_synthesis_plant Branched-Chain Amino Acid (Val, Leu, Ile) Synthesis ALS_plant->BCAA_synthesis_plant Catalyzes Protein_synthesis_plant Protein Synthesis Inhibition BCAA_synthesis_plant->Protein_synthesis_plant Leads to Growth_inhibition Growth Inhibition & Cell Death Protein_synthesis_plant->Growth_inhibition Oxidative_stress Oxidative Stress Metabolic_stress->Oxidative_stress Mitochondrial_dysfunction Mitochondrial Dysfunction Metabolic_stress->Mitochondrial_dysfunction Reduced_weight Reduced Body Weight Gain Metabolic_stress->Reduced_weight Apoptosis Apoptosis Oxidative_stress->Apoptosis Mitochondrial_dysfunction->Apoptosis Hepatotoxicity Hepatotoxicity Apoptosis->Hepatotoxicity Hematotoxicity Hematotoxicity Apoptosis->Hematotoxicity

Figure 1: this compound's mechanism in plants and potential effects in mammals.

Detailed Experimental Protocols

The toxicological evaluation of this compound has been conducted following internationally recognized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD). The following sections detail the methodologies for key toxicological studies.

Acute Toxicity Testing

Acute toxicity studies are designed to assess the adverse effects that occur within a short time after administration of a single dose of a substance.

G cluster_workflow Acute Toxicity Workflow (Oral, Dermal, Inhalation) Animal_Selection Animal Selection (e.g., Rats, Rabbits) Specific pathogen-free Dose_Administration Single Dose Administration (Oral gavage, Dermal application, or Inhalation) Animal_Selection->Dose_Administration Observation Observation Period (Typically 14 days) Clinical signs, mortality, body weight Dose_Administration->Observation Necropsy Gross Necropsy (All animals) Observation->Necropsy Data_Analysis Data Analysis (Calculation of LD50/LC50) Necropsy->Data_Analysis

Figure 2: General workflow for acute toxicity studies.
  • Acute Oral Toxicity (as per OECD 401/420/423/425):

    • Test System: Typically conducted in rats (e.g., Wistar or Sprague-Dawley strains).

    • Dosing: A single dose of this compound is administered by oral gavage. The substance is usually dissolved or suspended in a suitable vehicle (e.g., corn oil, water). Multiple dose groups with a control group are used to determine the dose-response relationship.

    • Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

    • Endpoint: The primary endpoint is the LD50 (median lethal dose), which is the statistically estimated dose that is expected to be lethal to 50% of the tested animals.

  • Acute Dermal Toxicity (as per OECD 402):

    • Test System: Commonly performed in rabbits or rats.

    • Dosing: A single dose of this compound is applied to a shaved area of the skin (at least 10% of the body surface area) and held in contact with the skin for 24 hours under a porous gauze dressing.

    • Observations: Similar to the oral toxicity study, animals are observed for 14 days for signs of toxicity and skin reactions at the application site.

    • Endpoint: The dermal LD50 is determined.

  • Acute Inhalation Toxicity (as per OECD 403):

    • Test System: Typically conducted in rats.

    • Dosing: Animals are exposed to an aerosol or vapor of this compound in an inhalation chamber for a fixed period, usually 4 hours.

    • Observations: Animals are observed for toxic effects and mortality during and after exposure for a 14-day period.

    • Endpoint: The LC50 (median lethal concentration) is determined.

Genotoxicity Assays

Genotoxicity assays are performed to detect if a substance can induce genetic damage.

G cluster_genotox In Vitro & In Vivo Genotoxicity Testing In_Vitro In Vitro Assays Ames Bacterial Reverse Mutation Assay (Ames Test - OECD 471) In_Vitro->Ames Mammalian_Mutation Mammalian Cell Gene Mutation Assay (e.g., HPRT - OECD 476) In_Vitro->Mammalian_Mutation Chromosomal_Aberration In Vitro Chromosomal Aberration Test (OECD 473) In_Vitro->Chromosomal_Aberration In_Vivo In Vivo Assays Micronucleus_In_Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474) In_Vivo->Micronucleus_In_Vivo

Figure 3: Tiered approach for genotoxicity assessment.
  • Bacterial Reverse Mutation Assay (Ames Test; OECD 471):

    • Test System: Uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine or tryptophan).

    • Method: The bacterial strains are exposed to various concentrations of this compound, both with and without a metabolic activation system (S9 mix from rat liver). If this compound is a mutagen, it will cause a reverse mutation, allowing the bacteria to grow on a medium lacking the essential amino acid.

    • Endpoint: A significant increase in the number of revertant colonies compared to the control indicates a positive result. This compound was negative in the Ames test.[2]

  • In Vitro Mammalian Cell Gene Mutation Test (e.g., HPRT Assay; OECD 476):

    • Test System: Uses mammalian cell lines (e.g., Chinese hamster ovary cells) to detect gene mutations.

    • Method: Cells are treated with this compound, and mutations at a specific gene locus (e.g., the hypoxanthine-guanine phosphoribosyl transferase, HPRT, gene) are assessed.

    • Endpoint: An increase in the frequency of mutant cells indicates mutagenic potential. This compound was positive in a gene mutation assay with metabolic activation.[2]

  • In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474):

    • Test System: Typically performed in mice or rats.

    • Method: Animals are treated with this compound, and bone marrow or peripheral blood is collected. The erythrocytes are examined for the presence of micronuclei, which are small nuclei that form from chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.

    • Endpoint: A significant increase in the frequency of micronucleated erythrocytes in treated animals compared to controls indicates that the substance is genotoxic in vivo. This compound was negative in an in vivo micronucleus assay in mice.[2]

Carcinogenicity Studies

Carcinogenicity studies are long-term studies designed to assess the potential of a substance to cause cancer.

  • Long-Term Carcinogenicity Study (as per OECD 451):

    • Test System: Typically conducted in two rodent species, usually rats and mice.

    • Dosing: this compound is administered in the diet for a major portion of the animal's lifespan (e.g., 18-24 months). At least three dose levels and a control group are used.

    • Observations: Animals are monitored for clinical signs, body weight changes, food consumption, and the development of tumors. A complete histopathological examination of all organs and tissues is performed at the end of the study.

    • Endpoint: The incidence and type of tumors in the treated groups are compared to the control group. This compound was not found to be carcinogenic in mice.[2] While an increased incidence of tumors was seen in a rat study, they were considered incidental and not related to the treatment.[2]

Reproductive and Developmental Toxicity Studies

These studies evaluate the potential of a substance to interfere with reproduction and normal development.

  • Two-Generation Reproduction Toxicity Study (as per OECD 416):

    • Test System: Conducted in rats.

    • Method: Two generations of animals (P and F1) are exposed to this compound before mating and throughout gestation and lactation.

    • Observations: Effects on mating, fertility, pregnancy, offspring viability, growth, and development are evaluated.

    • Endpoint: The No-Observed-Adverse-Effect Level (NOAEL) for parental, reproductive, and offspring toxicity is determined. This compound was not found to be a reproductive toxicant.[2]

  • Prenatal Developmental Toxicity Study (as per OECD 414):

    • Test System: Conducted in at least two mammalian species, usually rats and rabbits.

    • Method: Pregnant females are dosed with this compound during the period of organogenesis.

    • Observations: The dams are examined for signs of toxicity, and the fetuses are examined for external, visceral, and skeletal abnormalities.

    • Endpoint: The NOAEL for maternal and developmental toxicity is determined. Skeletal variations and malformations were seen in rats and rabbits, but only at doses that caused marked maternal toxicity.[2]

Conclusion

Based on a comprehensive review of the available toxicological data, this compound demonstrates a low level of acute toxicity in mammalian systems. The primary target organs identified in repeated dose studies are the liver and hematopoietic system, with effects generally observed at high dose levels. This compound is not considered to be genotoxic in vivo, carcinogenic, or a primary reproductive or developmental toxicant. The observed developmental effects occur secondary to maternal toxicity. While some neurotoxic effects have been noted at high doses in specific studies, the overall evidence does not indicate a significant neurotoxic hazard to humans. The established reference values (ADI, ARfD, and AOEL) provide a basis for risk assessment and the safe handling and use of this herbicide. Further research into the specific molecular pathways affected in mammals at high doses could provide a more complete understanding of its toxicological profile.

References

Prosulfuron in Target Weeds: An In-depth Technical Guide to Absorption and Translocation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prosulfuron is a selective, systemic sulfonylurea herbicide highly effective for the post-emergence control of a wide range of broadleaf weeds in various crops.[1][2] Its mode of action is the inhibition of the enzyme acetolactate synthase (ALS), a critical component in the biosynthesis of branched-chain amino acids (leucine, isoleucine, and valine).[1][2][3] This inhibition leads to a rapid cessation of cell division and plant growth, with eventual death of susceptible weeds occurring within 14 to 21 days.[4] Understanding the dynamics of this compound's absorption into and movement within target weeds is paramount for optimizing its efficacy and developing new weed management strategies. This technical guide provides a comprehensive overview of the absorption and translocation of this compound in target weeds, supported by quantitative data, detailed experimental protocols, and visual diagrams of key pathways and workflows.

This compound Absorption and Translocation: A Quantitative Overview

The efficacy of this compound is intrinsically linked to its ability to be absorbed by the target weed and translocated to its sites of action in the meristematic tissues.[5] Absorption can occur through both the foliage and the roots.[1][2] Following absorption, this compound is mobile within the plant and is transported via both the xylem and phloem to areas of active growth.[6]

Foliar Absorption and Translocation

Foliar application is the primary method for this compound use. The rate and extent of absorption and translocation can vary significantly among different weed species, influencing their susceptibility. A key study by Ma et al. (1997) provides valuable quantitative insights into these differences.

Table 1: Foliar Absorption and Translocation of ¹⁴C-Prosulfuron in Three Broadleaf Weed Species 48 Hours After Treatment [7]

Weed SpeciesCommon Name¹⁴C-Prosulfuron Absorbed (% of Applied)¹⁴C Remaining in Treated Leaf (% of Absorbed)¹⁴C Translocated to Upper Shoots (% of Absorbed)¹⁴C Translocated to Roots (% of Absorbed)
Xanthium strumariumCommon Cocklebur85333<2
Chenopodium albumCommon Lambsquarters338015<2
Senna obtusifoliaSicklepod26935<2

Data compiled from Ma, G., et al. (1997). Physiological mechanisms for differential responses of three weed species to this compound. Weed Science, 45(5), 642-647.[7]

These data highlight that while common lambsquarters and sicklepod absorb more this compound than common cocklebur, the translocation of the absorbed herbicide is significantly greater in the more susceptible common cocklebur. This suggests that translocation efficiency is a critical determinant of this compound's herbicidal activity.

Root Absorption and Translocation

This compound can also be taken up by the roots from the soil solution.[1] Factors such as soil pH and moisture content can significantly influence its availability and subsequent uptake.[1] Lower soil pH generally leads to faster dissipation of this compound, while its persistence increases in more alkaline soils.[8] Once absorbed by the roots, this compound is readily translocated to the shoots via the xylem.

Experimental Protocols for Studying this compound Absorption and Translocation

The following protocols are based on methodologies commonly employed in herbicide research, particularly those using radiolabeled compounds to trace their fate in plants.

Plant Material and Growth Conditions
  • Plant Species: Grow target weed species (e.g., Xanthium strumarium, Chenopodium album, Senna obtusifolia) from seed in pots containing a standardized greenhouse potting mix.

  • Growth Conditions: Maintain plants in a controlled environment greenhouse with a temperature of 25 ± 2°C, a 16-hour photoperiod, and adequate watering to ensure active growth.

  • Plant Stage: Treat plants at the 3- to 4-leaf stage, as this is typically a period of high metabolic activity and susceptibility to herbicides.

¹⁴C-Prosulfuron Application (Foliar)
  • Preparation of Treatment Solution: Prepare a treatment solution containing commercially formulated this compound and a known specific activity of ¹⁴C-labeled this compound. The final concentration should be equivalent to a standard field application rate. Include a non-ionic surfactant to enhance leaf wetting and absorption.

  • Application: Using a microsyringe, apply a precise volume (e.g., 10 µL) of the ¹⁴C-prosulfuron solution as small droplets to the adaxial surface of the second true leaf of each plant.

  • Harvesting: Harvest plants at predetermined time intervals after treatment (e.g., 4, 24, 48, 72 hours).

Sample Processing and Analysis
  • Leaf Wash: To determine the amount of unabsorbed herbicide, wash the treated leaf with a solution of water and a small amount of surfactant. Analyze an aliquot of the leaf wash solution by liquid scintillation counting (LSC).

  • Plant Sectioning: Divide the harvested plant into the following sections: treated leaf, shoots above the treated leaf, shoots below the treated leaf, and roots.

  • Combustion and Liquid Scintillation Counting: Dry and combust each plant section in a biological sample oxidizer. Trap the resulting ¹⁴CO₂ in a scintillation cocktail and quantify the radioactivity using a liquid scintillation counter. This determines the amount of ¹⁴C-prosulfuron in each plant part.

  • Metabolite Analysis:

    • Extraction: Homogenize fresh plant tissue in a suitable solvent (e.g., 80% methanol) to extract this compound and its metabolites.

    • Chromatography: Separate the parent this compound from its metabolites using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

    • Quantification: Quantify the radioactivity in the parent and metabolite fractions using a radiochromatogram scanner or by scraping the corresponding sections from the TLC plate and performing LSC.

Visualizing Key Processes and Pathways

This compound Absorption and Translocation Pathway

Prosulfuron_Pathway Prosulfuron_Applied This compound Applied (Foliar or Soil) Leaf_Surface Leaf Surface Prosulfuron_Applied->Leaf_Surface Foliar Root_Surface Root Surface Prosulfuron_Applied->Root_Surface Soil Absorption_Leaf Absorption (Cuticle/Stomata) Leaf_Surface->Absorption_Leaf Absorption_Root Absorption (Root Hairs) Root_Surface->Absorption_Root Phloem Phloem Absorption_Leaf->Phloem Translocation Xylem Xylem Absorption_Root->Xylem Translocation Meristems Meristematic Tissues (Growing Points) Phloem->Meristems Xylem->Meristems ALS_Inhibition ALS Inhibition Meristems->ALS_Inhibition Amino_Acid_Deficiency Branched-Chain Amino Acid Deficiency ALS_Inhibition->Amino_Acid_Deficiency Growth_Cessation Growth Cessation & Plant Death Amino_Acid_Deficiency->Growth_Cessation

Caption: this compound absorption and translocation pathway in a target weed.

Experimental Workflow for ¹⁴C-Prosulfuron Study

Experimental_Workflow Plant_Growth Plant Growth (Controlled Environment) Treatment ¹⁴C-Prosulfuron Application Plant_Growth->Treatment Harvest Harvesting at Time Intervals Treatment->Harvest Leaf_Wash Leaf Wash for Unabsorbed Herbicide Harvest->Leaf_Wash Sectioning Plant Sectioning (Treated Leaf, Shoots, Roots) Harvest->Sectioning LSC_Wash Liquid Scintillation Counting (LSC) Leaf_Wash->LSC_Wash Combustion Sample Combustion (Biological Oxidizer) Sectioning->Combustion Metabolite_Extraction Metabolite Extraction Sectioning->Metabolite_Extraction Analysis Data Analysis LSC_Wash->Analysis LSC_Tissues LSC of Tissues Combustion->LSC_Tissues LSC_Tissues->Analysis Chromatography TLC / HPLC Metabolite_Extraction->Chromatography Chromatography->Analysis

Caption: Experimental workflow for a ¹⁴C-prosulfuron absorption study.

Branched-Chain Amino Acid Biosynthesis Pathway Inhibition

BCAA_Pathway Pyruvate Pyruvate ALS Acetolactate Synthase (ALS) Pyruvate->ALS Threonine Threonine Alpha_Ketobutyrate α-Ketobutyrate Threonine->Alpha_Ketobutyrate Alpha_Ketobutyrate->ALS Acetolactate α-Acetolactate ALS->Acetolactate Acetohydroxybutyrate α-Aceto-α-hydroxybutyrate ALS->Acetohydroxybutyrate This compound This compound This compound->ALS Inhibits Valine_Pathway ... Acetolactate->Valine_Pathway Isoleucine_Pathway ... Acetohydroxybutyrate->Isoleucine_Pathway Leucine_Pathway ... Valine_Pathway->Leucine_Pathway Valine Valine Valine_Pathway->Valine Isoleucine Isoleucine Isoleucine_Pathway->Isoleucine Leucine Leucine Leucine_Pathway->Leucine Protein_Synthesis Protein Synthesis & Plant Growth Valine->Protein_Synthesis Isoleucine->Protein_Synthesis Leucine->Protein_Synthesis

Caption: Inhibition of the BCAA biosynthesis pathway by this compound.

Factors Influencing this compound Absorption and Translocation

Several environmental and plant-related factors can influence the uptake and movement of this compound, thereby affecting its overall efficacy.

  • Environmental Factors:

    • Temperature and Humidity: Higher temperatures and humidity generally increase the foliar absorption of herbicides by increasing the permeability of the plant cuticle.[2][9] However, very high temperatures can lead to stress in the plant, potentially reducing translocation.

    • Soil Moisture: Adequate soil moisture is crucial for both root uptake and the overall physiological activity of the plant, which is necessary for efficient translocation of foliar-applied herbicide.[1][8] Drought-stressed plants often exhibit reduced herbicide uptake and movement.

  • Plant Factors:

    • Weed Species: As demonstrated in Table 1, different weed species exhibit inherent differences in their ability to absorb and translocate this compound.[7]

    • Growth Stage: Younger, actively growing weeds are generally more susceptible to herbicides as they have more active metabolic and transport systems.

    • Cuticle Thickness: A thicker, waxier cuticle can act as a barrier to foliar absorption.

Metabolism of this compound in Weeds

The differential ability of plants to metabolize herbicides is a key mechanism of selectivity and resistance. Tolerant species can rapidly detoxify the herbicide into non-phytotoxic metabolites, while susceptible species lack this capability. The primary metabolic pathways for sulfonylurea herbicides in plants involve:

  • Hydroxylation: Catalyzed by cytochrome P450 monooxygenases, this reaction adds a hydroxyl group to the herbicide molecule.[10][11]

  • Conjugation: The hydroxylated metabolite is then often conjugated with glucose or glutathione, a reaction mediated by glutathione S-transferases, to further increase its water solubility and facilitate sequestration in the vacuole.[12][13][14]

In susceptible weeds, these metabolic processes are slow or absent, allowing the parent this compound molecule to reach the target site and exert its inhibitory effect on ALS.

Conclusion

The absorption and translocation of this compound are complex processes influenced by a multitude of factors, including weed species, environmental conditions, and the plant's metabolic capabilities. A thorough understanding of these dynamics is essential for researchers and scientists working to optimize the use of this important herbicide and to develop novel weed control strategies. The quantitative data and experimental protocols presented in this guide provide a solid foundation for further research in this critical area of agricultural science.

References

Methodological & Application

Application Notes and Protocols for the Analytical Determination of Prosulfuron in Soil and Water

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes detail validated methodologies for the quantitative determination of prosulfuron residues in environmental soil and water samples. The primary focus is on Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific technique for trace-level analysis.

Overview of Analytical Methods

The detection of this compound, a sulfonylurea herbicide, in soil and water is critical for environmental monitoring and ensuring agricultural product safety. Several analytical techniques can be employed for this purpose, with LC-MS/MS being the most prevalent and robust method due to its high selectivity and sensitivity. Other methods such as High-Performance Liquid Chromatography (HPLC) with UV or Diode Array Detection (DAD) and Gas Chromatography-Mass Spectrometry (GC-MS) may also be utilized, though they might require derivatization or exhibit higher limits of detection.

Quantitative Data Summary

The following tables summarize the quantitative performance data for the analytical methods described.

Table 1: Method Performance for this compound Detection in Water

ParameterLC-MS/MS
Limit of Detection (LOD) 0.002 µg/L[1]
Limit of Quantification (LOQ) 0.01 µg/L[1][2][3]
Recovery Rate 94.61% - 107.35%[4]
Linearity Range 0.2 - 50.0 µg/L[5]
Correlation Coefficient (r²) >0.995[2]

Table 2: Method Performance for this compound Detection in Soil

ParameterLC-MS/MS
Limit of Detection (LOD) 0.02 µg/kg[1]
Limit of Quantification (LOQ) 0.1 µg/kg[1][2][3]
Recovery Rate ~160% (matrix effect observed)[3]
Linearity Range Not explicitly stated, matrix-matched standards required[3]
Correlation Coefficient (r²) Unsatisfactory in some cases (r² <0.995), indicating matrix effects[2]

Experimental Protocols

LC-MS/MS Method for this compound in Water

This protocol is based on the validated method ADPEN M1408.[2]

3.1.1. Sample Preparation

  • Allow water samples to equilibrate to room temperature.

  • Ensure homogeneity by inverting the sample container several times.

  • Transfer a 10.0 mL aliquot of the water sample into a 15-mL polypropylene test tube.[2]

  • For fortified samples, add the appropriate volume of a standard solution of this compound.

  • Filter the sample through a 0.2 µm syringe filter.[2][3]

  • Discard the initial 0.1-0.2 mL of the filtrate.[2]

  • Transfer the remaining filtrate into an autosampler vial for LC-MS/MS analysis.[2]

3.1.2. LC-MS/MS Instrumentation and Conditions [2]

  • HPLC System: Agilent 1290 Infinity HPLC System or equivalent.

  • Mass Spectrometer: AB Sciex Triple Quad 6500 or equivalent with Turbo Spray Ionization Mode.

  • Column: Acquity-HSS T3 C18 (2.1 mm x 150 mm, 1.8 µm).

  • Column Temperature: 50°C.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Injection Volume: 40 µL.

  • Gradient Elution:

    • 0.00-0.50 min: 99.0% A, 1.0% B

    • 2.40 min: 40% A, 60% B

    • 4.26-5.25 min: 0.0% A, 100.0% B

    • 5.26-5.75 min: 99.0% A, 1.0% B

3.1.3. Quantification

Quantification is achieved by using an external calibration curve generated from the analysis of standard solutions of known concentrations.[1]

LC-MS/MS Method for this compound in Soil

This protocol is also based on the validated method ADPEN M1408.[2]

3.2.1. Sample Preparation and Extraction

  • Weigh 10.0 g of the soil sample into a 50-mL polypropylene test tube.[2][3]

  • For fortified samples, add the appropriate amount of this compound standard solution.

  • Add 25 mL of an extraction solvent consisting of methanol:water (85:15, v:v) with 10 mM sodium phosphate or 10 mM ammonium acetate.[2]

  • Extract the sample by shaking on an Omni Bead Ruptor for 1 minute at 4 m/s.[2][3]

  • Centrifuge the sample for 30 minutes at 4150 rpm.[3]

  • Transfer a 5 mL aliquot of the supernatant to a new tube.

  • Concentrate the extract under a stream of nitrogen at 50°C to a final volume of approximately 0.75 mL.[1][2]

  • Reconstitute the residue to a final volume of 5 mL with HPLC grade water.[2][3]

  • Shake the reconstituted sample by hand for 20 seconds and then centrifuge for 30 minutes at 4150 rpm.[2]

  • Filter the supernatant through a 0.2 µm syringe filter into an autosampler vial for LC-MS/MS analysis.[2][3]

3.2.2. LC-MS/MS Instrumentation and Conditions

The instrumentation and conditions are the same as described for the water analysis (Section 3.1.2).

3.2.3. Quantification and Matrix Effects

Due to significant matrix effects observed in soil samples, quantification should be performed using matrix-matched calibration standards.[3] This involves preparing the calibration standards in an extract of a control soil sample that is known to be free of this compound.

Visualizations

experimental_workflow_water cluster_prep Sample Preparation cluster_analysis Analysis start 10 mL Water Sample fortify Fortification (Optional) start->fortify filter 0.2 µm Syringe Filtration fortify->filter vial Transfer to Autosampler Vial filter->vial lcms LC-MS/MS Analysis vial->lcms

Caption: Workflow for this compound Analysis in Water.

experimental_workflow_soil cluster_extraction Sample Preparation & Extraction cluster_cleanup Extract Cleanup cluster_analysis Analysis start 10 g Soil Sample fortify Fortification (Optional) start->fortify add_solvent Add Extraction Solvent fortify->add_solvent extract Shake (1 min) add_solvent->extract centrifuge1 Centrifuge (30 min) extract->centrifuge1 concentrate Concentrate (N2 Stream) centrifuge1->concentrate reconstitute Reconstitute in Water concentrate->reconstitute centrifuge2 Centrifuge (30 min) reconstitute->centrifuge2 filter 0.2 µm Syringe Filtration centrifuge2->filter vial Transfer to Autosampler Vial filter->vial lcms LC-MS/MS Analysis vial->lcms

Caption: Workflow for this compound Analysis in Soil.

References

Application Note: Quantification of Prosulfuron Residues Using HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the quantitative analysis of Prosulfuron residues in environmental samples. This compound, a sulfonylurea herbicide, is widely used for the control of broadleaf weeds.[1][2][3][4] This document provides a comprehensive protocol covering sample preparation, chromatographic conditions, and method validation to ensure accurate and precise quantification of this compound residues. The described method is crucial for environmental monitoring, food safety assessment, and toxicological studies.

Introduction

This compound is a selective herbicide used to control broadleaf weeds in various crops.[1][2][3] Its persistence and mobility in soil and water systems necessitate sensitive and specific analytical methods for residue monitoring to ensure environmental safety and regulatory compliance.[5] High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a widely used technique for the analysis of thermally labile and polar herbicides like this compound.[6] This method offers a balance of sensitivity, specificity, and cost-effectiveness for routine analysis.

Chemical Properties of this compound

PropertyValue
IUPAC Name1-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)-3-[2-(3,3,3-trifluoropropyl)phenylsulfonyl]urea[2]
CAS Number94125-34-5[2][7][8]
Molecular FormulaC₁₅H₁₆F₃N₅O₄S[2][5][7][8]
Molecular Weight419.4 g/mol [2][4][8]
UV-Vis AbsorptionMaximum absorption at 227.5 nm, with a shoulder at 250 nm.[5] No significant absorption is observed above 290 nm.[5]
Solubility in WaterpH dependent: 87 mg/L (pH 5.0), 4 g/L (pH 6.8), 43 g/L (pH 7.7) at 25°C[2]

Experimental Protocol

This protocol provides a general framework for the analysis of this compound in soil and water samples. Method optimization and validation are recommended for specific sample matrices.

Sample Preparation

1.1. Water Samples

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

    • Load 100 mL of the filtered water sample onto the cartridge at a flow rate of 5 mL/min.

    • Wash the cartridge with 5 mL of deionized water to remove interferences.

    • Dry the cartridge under vacuum for 10 minutes.

    • Elute the this compound with 5 mL of acetonitrile.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the mobile phase for HPLC analysis.

1.2. Soil Samples

  • Microwave-Assisted Extraction (MAE):

    • Weigh 10 g of a homogenized soil sample into a microwave extraction vessel.

    • Add 20 mL of a dichloromethane-acetonitrile mixture (2:1, v/v) acidified with 0.8% (v/v) acetic acid.[9]

    • Microwave the sample at a controlled temperature (e.g., 50°C) for a specified time (e.g., 10 minutes).

    • Allow the sample to cool, then filter the extract.

    • Concentrate the filtrate using a rotary evaporator.

    • The extract can be further cleaned up using solid-phase extraction as described for water samples.

HPLC-UV Analysis

Chromatographic Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile:Water with 0.1% orthophosphoric acid (e.g., 80:20 v/v)[10]
Flow Rate 1.0 mL/min[10]
Injection Volume 20 µL
UV Detection Wavelength 228 nm or 254 nm[11]
Column Temperature 30°C

Method Validation Data

The following table summarizes typical performance data for the HPLC-UV method for sulfonylurea herbicides, which can be expected for this compound analysis after method validation.

ParameterTypical Value
Linearity (R²) > 0.99[12][13][14]
Limit of Detection (LOD) 0.89 µg/kg (soil)[9]
Limit of Quantification (LOQ) ~2.7 µg/kg (soil) (Estimated as 3x LOD)
Recovery 97.91% to 99.83% (soil)[9]
Precision (%RSD) < 15%

Diagrams

Caption: Experimental workflow for this compound residue analysis.

logical_relationship This compound This compound Residue in Sample extraction Extraction This compound->extraction Isolate Analyte cleanup Clean-up extraction->cleanup Remove Interferences analysis HPLC-UV Analysis cleanup->analysis Inject Purified Extract quantification Quantitative Result analysis->quantification Generate Chromatogram & Calculate Concentration

Caption: Logical steps in this compound quantification.

Conclusion

The HPLC-UV method described in this application note provides a reliable and accessible approach for the quantification of this compound residues in environmental matrices. The detailed protocol for sample preparation and chromatographic analysis, along with the expected validation parameters, offers a solid foundation for laboratories involved in pesticide residue monitoring. Proper method validation is essential to ensure the accuracy and precision of the results for specific sample types.

References

Research Protocols for Evaluating Prosulfuron Efficacy on Broadleaf Weeds

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for conducting research on the efficacy of prosulfuron, a selective, systemic sulfonylurea herbicide, on common broadleaf weeds. This compound is a potent inhibitor of the acetolactate synthase (ALS) enzyme, a key enzyme in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[1] Inhibition of this pathway ultimately leads to the cessation of cell division and plant death in susceptible species.[2] These protocols are designed to ensure robust and reproducible data collection for the assessment of this compound's herbicidal activity.

Quantitative Data Summary

The following tables summarize the efficacy of this compound on various broadleaf weed species as reported in scientific literature. Efficacy is typically measured as percent control, which is a visual assessment of the reduction in weed biomass and vigor compared to an untreated control.

Table 1: Efficacy of this compound on Various Broadleaf Weeds

Weed SpeciesCommon NameThis compound Rate (g a.i./ha)% Control (20 DAT)% Control (41 DAT)
Capsella bursa-pastorisShepherd's Purse269899
Lamium amplexicauleHenbit267368
Eupatorium capillifoliumDog Fennel269899

DAT: Days After Treatment Source: Broadleaf Weed Control with SU Combinations. Exp.#96-141[3]

Experimental Protocols

Field Trial Protocol for this compound Efficacy

This protocol outlines the methodology for conducting a field trial to evaluate the efficacy of this compound on a target broadleaf weed population.

2.1.1. Experimental Design and Plot Establishment

  • Design: A Randomized Complete Block Design (RCBD) is recommended to account for field variability.[3]

  • Replications: A minimum of four replications should be used for each treatment.[3]

  • Plot Size: Individual plots should be of a sufficient size to minimize edge effects and allow for representative sampling. A common plot size is 10' x 25'.[3]

  • Treatments:

    • Untreated Control: A plot that receives no herbicide application.

    • Weed-Free Control: A plot that is kept weed-free through manual removal to determine the crop's yield potential without weed competition.

    • This compound Treatments: A range of this compound application rates should be tested, including the manufacturer's recommended rate, as well as lower and higher rates to determine the dose-response relationship.

    • Reference Herbicide: Include a standard herbicide with known efficacy against the target weeds for comparison.

  • Site Selection: Choose a site with a uniform and heavy infestation of the target broadleaf weed species.[3]

2.1.2. Herbicide Application

  • Equipment: Applications should be made with a calibrated sprayer to ensure accurate and uniform coverage. A hand-held CO2 backpack sprayer is suitable for small plot research.[3]

  • Timing: this compound is a post-emergence herbicide.[1] Applications should be made when the target weeds are actively growing and at the size specified on the product label, typically between 2 to 4 inches in height.[3]

  • Adjuvants: Include a non-ionic surfactant or other recommended adjuvant as per the this compound product label to enhance efficacy.[3]

  • Application Parameters: Record all application details, including date, time, air temperature, relative humidity, wind speed, and soil conditions.[3]

2.1.3. Data Collection

  • Visual Efficacy Ratings:

    • Conduct visual assessments of weed control at regular intervals after application (e.g., 7, 14, 28, and 42 days after treatment - DAT).

    • Use a 0-100% rating scale, where 0% represents no visible effect and 100% represents complete death of the weed.[3] The assessment should compare the treated plots to the untreated control plots.

  • Weed Biomass Sampling:

    • At a predetermined time point (e.g., 28 or 42 DAT), collect above-ground weed biomass from a defined area within each plot (e.g., a 1m x 1m quadrat).

    • Carefully cut all weeds within the quadrat at the soil surface.

    • Place the collected biomass in labeled paper bags.

    • Dry the samples in an oven at a constant temperature (e.g., 70°C) until a constant weight is achieved.

    • Record the dry weight for each sample.

  • Crop Injury Assessment:

    • Visually assess crop injury at the same intervals as weed control ratings, using a 0-100% scale where 0% is no injury and 100% is crop death.

  • Crop Yield:

    • At crop maturity, harvest the crop from a designated area within each plot and determine the yield.

2.1.4. Data Analysis

  • Analyze the data using appropriate statistical methods for a Randomized Complete Block Design (e.g., Analysis of Variance - ANOVA).

  • If significant treatment effects are found, use a mean separation test (e.g., Tukey's HSD) to compare treatment means.

  • Dose-response curves can be generated for the weed control and biomass data to determine the effective dose (ED) of this compound required for a certain level of control (e.g., ED50 or ED90).

Greenhouse Pot Study Protocol

This protocol is for conducting controlled environment studies to evaluate the dose-response of specific broadleaf weeds to this compound.

2.2.1. Plant Material and Growth Conditions

  • Weed Species: Grow target broadleaf weed species from seed in pots filled with a standard potting mix.

  • Growth Conditions: Maintain plants in a greenhouse or growth chamber with controlled temperature, light, and humidity to ensure uniform growth.

  • Thinning: Once seedlings have emerged, thin them to a uniform number per pot (e.g., 3-5 plants).

2.2.2. Herbicide Application and Data Collection

  • Application: Apply a range of this compound doses to the plants at a specific growth stage (e.g., 2-4 true leaves) using a laboratory track sprayer for precise application.

  • Data Collection:

    • Visually assess weed control at regular intervals.

    • At a predetermined time after treatment (e.g., 21 DAT), harvest the above-ground biomass, and determine the fresh and dry weights.

2.2.3. Data Analysis

  • Analyze the biomass data to determine the dose-response relationship and calculate the GR50 (the herbicide rate that causes a 50% reduction in plant growth) or other relevant ED values.

Visualizations

This compound's Mechanism of Action

Prosulfuron_MOA This compound This compound (Herbicide) Plant Susceptible Broadleaf Weed This compound->Plant Uptake by roots and foliage ALS Acetolactate Synthase (ALS) Enzyme This compound->ALS Inhibits AminoAcids Branched-Chain Amino Acids (Valine, Leucine, Isoleucine) ALS->AminoAcids Catalyzes production of Death Plant Death ALS->Death Inhibition leads to Protein Protein Synthesis AminoAcids->Protein Essential for Growth Cell Division & Plant Growth Protein->Growth Required for

Experimental Workflow for Field Trials

Field_Trial_Workflow cluster_prep Preparation cluster_execution Execution cluster_data Data Collection cluster_analysis Analysis SiteSelection Site Selection (Uniform Weed Population) ExperimentalDesign Experimental Design (RCBD, 4 Reps) SiteSelection->ExperimentalDesign PlotEstablishment Plot Establishment (e.g., 10' x 25') ExperimentalDesign->PlotEstablishment HerbicideApplication Post-emergence Herbicide Application PlotEstablishment->HerbicideApplication VisualRatings Visual Efficacy Ratings (0-100% Scale) HerbicideApplication->VisualRatings BiomassSampling Weed Biomass Sampling (Quadrat Method) HerbicideApplication->BiomassSampling CropAssessment Crop Injury & Yield Measurement HerbicideApplication->CropAssessment StatisticalAnalysis Statistical Analysis (ANOVA, Mean Separation) VisualRatings->StatisticalAnalysis DoseResponse Dose-Response Curve Generation BiomassSampling->DoseResponse CropAssessment->StatisticalAnalysis

References

Application of Prosulfuron in Post-Emergence Weed Control: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Prosulfuron, a sulfonylurea herbicide, for post-emergence control of broadleaf weeds. This document details its mechanism of action, application guidelines, and efficacy, along with protocols for conducting weed control and crop tolerance studies.

Application Notes

This compound is a selective, systemic herbicide effective at low application rates for the control of a wide spectrum of annual broadleaf weeds in various crops, including maize (corn), sorghum, and small grains.[1] It is primarily applied post-emergence, after weed seedlings have emerged.[1]

Mechanism of Action: this compound is a member of the sulfonylurea class of herbicides and functions by inhibiting the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1] ALS is a critical enzyme in the biosynthesis pathway of branched-chain amino acids: valine, leucine, and isoleucine.[2] Inhibition of this enzyme disrupts protein synthesis and cell division, leading to the cessation of growth in susceptible plants.[2][3] Visible symptoms, such as chlorosis and necrosis, typically appear within one to three weeks after application, ultimately leading to plant death.[1]

Formulation: this compound is commonly available as a water-dispersible granule (WG).[4] For example, the product PEAK® contains 750 g/kg of this compound.

Application Parameters:

  • Crops: Forage and grain maize, sorghum, winter wheat, barley, oats, rye, triticale, and proso millet.

  • Application Timing: Post-emergence, when weeds are young and actively growing (typically at the 2-4 true leaf stage for optimal efficacy).[5] In maize, it can be applied from the 2-leaf stage up to the 10-leaf stage of the crop.[4][5]

  • Use Rates: Application rates are generally low. For instance, PEAK® herbicide is applied at a rate of 20 g/ha.[4][5]

  • Adjuvants: The addition of a non-ionic surfactant is often recommended to enhance foliar activity, especially under dry conditions.

Quantitative Data Summary

The following tables summarize the available quantitative data on this compound's efficacy and crop tolerance.

Table 1: Efficacy of this compound on Various Broadleaf Weeds

Weed SpeciesScientific NameEfficacy Rating at 20 g/ha
Black-bindweedPolygonum convolvulusSusceptible
BuglossLycopsis arvensisSusceptible
Common ChickweedStellaria mediaSusceptible
Broad-leaved Dock (seedling)Rumex obtusifoliusSusceptible
Common FumitoryFumaria officinalisSusceptible
GroundselSenecio vulgarisSusceptible
KnotgrassPolygonum aviculareSusceptible
Mayweed spp.Matricaria spp.Susceptible
Scarlet PimpernelAnagallis arvensisSusceptible
RedshankPolygonum persicariaSusceptible
Shepherd's-purseCapsella bursa-pastorisSusceptible
Prickly Sow-thistleSonchus asperSusceptible
AmaranthAmaranthus spp.Moderately Susceptible
Common Fat-henChenopodium albumModerately Susceptible
Annual MercuryMercurialis annuaModerately Susceptible
HenbitLamium amplexicauleNot Acceptable Control

Source: Clayton Plant Protection Ltd, 2021; Broadleaf Weed Control with SU Combinations. Exp.#96-141.[6][7]

Table 2: Tolerance of Grain Sorghum to Post-Emergence this compound Application

TreatmentApplication Rate (g a.i./ha)Application StageCrop Toxicity (%)Plant Height Reduction (%)Grain Yield Reduction (%)
This compound22.8 (1X)V5 (5 expanded leaves)6Not specifiedNo reduction
This compound34.2 (1.5X)V8 (8 expanded leaves)Not specified19No reduction

Source: Adapted from Rosales-Robles et al., 2014.[8]

Experimental Protocols

Protocol 1: Post-Emergence Herbicide Efficacy Trial

Objective: To evaluate the efficacy of different rates of this compound for the post-emergence control of various broadleaf weed species.

Materials:

  • This compound formulation (e.g., 75% WG)

  • Non-ionic surfactant

  • Calibrated backpack sprayer with flat-fan nozzles

  • Weed seeds of target species (e.g., Amaranthus retroflexus, Chenopodium album, Abutilon theophrasti)

  • Pots or designated field plots

  • Standard potting mix or prepared seedbed

  • Data collection sheets, measuring tape, and camera

Methodology:

  • Experimental Setup:

    • Establish experimental units (pots or field plots) in a randomized complete block design with at least four replications.

    • If using pots, fill with a standard potting medium and sow seeds of each target weed species at a uniform depth.

    • If using field plots, prepare a uniform seedbed and ensure a natural or seeded infestation of the target weeds.

    • Include an untreated control and a weed-free control (hand-weeded) for comparison.

  • Herbicide Application:

    • Apply this compound at a range of rates (e.g., 10, 20, 30 g a.i./ha) and a standard recommended rate.

    • Apply when the majority of the target weed species are at the 2-4 true leaf stage.

    • Use a calibrated sprayer to deliver a consistent spray volume (e.g., 200 L/ha) at a constant pressure.

    • Include a non-ionic surfactant in the spray solution as per the product label recommendations.

  • Data Collection:

    • Visually assess weed control at 7, 14, and 28 days after application (DAA) on a scale of 0% (no control) to 100% (complete kill) for each weed species.

    • At 28 DAA, record weed density (plants/m²) and collect above-ground weed biomass from a designated quadrat within each plot.

    • Dry the weed biomass at 70°C to a constant weight and record the dry weight.

  • Data Analysis:

    • Calculate the percentage of weed control based on the visual ratings and the reduction in weed biomass compared to the untreated control.

    • Analyze the data using analysis of variance (ANOVA) and a suitable mean separation test (e.g., Tukey's HSD) to determine significant differences between treatments.

Protocol 2: Crop Tolerance Assessment

Objective: To evaluate the tolerance of a specific crop (e.g., maize, sorghum) to post-emergence applications of this compound.

Materials:

  • This compound formulation

  • Non-ionic surfactant

  • Calibrated backpack sprayer

  • Seeds of the test crop variety

  • Field plots with uniform soil type

  • Data collection sheets, measuring tape, and camera

Methodology:

  • Experimental Setup:

    • Establish field plots in a randomized complete block design with at least four replications.

    • Plant the crop according to standard agronomic practices for the region.

    • Maintain the plots weed-free through hand-weeding to isolate the effect of the herbicide on the crop.

    • Include an untreated, weed-free control.

  • Herbicide Application:

    • Apply this compound at the recommended rate (1X) and a higher rate (e.g., 2X) to assess the margin of crop safety.

    • Apply the herbicide at the crop growth stage specified on the product label (e.g., 2-10 leaf stage for maize).

    • Use a calibrated sprayer to ensure accurate and uniform application.

  • Data Collection:

    • Visually assess crop injury (e.g., chlorosis, stunting, necrosis) at 7, 14, and 28 DAA on a scale of 0% (no injury) to 100% (crop death).

    • Measure plant height at regular intervals throughout the growing season.

    • At crop maturity, harvest the grain from the center rows of each plot to determine the grain yield.

  • Data Analysis:

    • Analyze the crop injury ratings, plant height data, and grain yield using ANOVA and a mean separation test.

    • Compare the herbicide-treated plots to the untreated control to determine if this compound causes any significant adverse effects on crop growth and yield.

Visualizations

Prosulfuron_Mode_of_Action cluster_plant_cell Plant Cell cluster_chloroplast Chloroplast cluster_bcaa Branched-Chain Amino Acid Biosynthesis Pathway Pyruvate Pyruvate ALS Acetolactate Synthase (ALS) (Target Enzyme) Pyruvate->ALS alpha_Ketobutyrate α-Ketobutyrate alpha_Ketobutyrate->ALS Acetolactate α-Acetolactate ALS->Acetolactate Acetohydroxybutyrate α-Aceto-α-hydroxybutyrate ALS->Acetohydroxybutyrate Valine Valine Acetolactate->Valine Leucine Leucine Acetolactate->Leucine Isoleucine Isoleucine Acetohydroxybutyrate->Isoleucine Protein_Synthesis Protein Synthesis Valine->Protein_Synthesis Leucine->Protein_Synthesis Isoleucine->Protein_Synthesis Cell_Division Cell Division & Growth Protein_Synthesis->Cell_Division Plant_Death Plant Death Cell_Division->Plant_Death This compound This compound This compound->ALS Inhibits

Caption: this compound's mode of action via inhibition of Acetolactate Synthase (ALS).

Herbicide_Efficacy_Workflow cluster_planning Phase 1: Planning & Setup cluster_execution Phase 2: Execution cluster_data_collection Phase 3: Data Collection cluster_analysis Phase 4: Analysis & Reporting A Define Objectives & Treatments B Select Weed Species & Crop A->B C Experimental Design (RCBD) B->C D Prepare Field Plots / Pots C->D E Sow Weed & Crop Seeds D->E F Herbicide Application (Post-emergence at 2-4 leaf stage) E->F G Visual Weed Control Assessment (7, 14, 28 DAA) F->G H Crop Injury Assessment (7, 14, 28 DAA) F->H I Weed Biomass & Density Measurement (28 DAA) G->I J Crop Yield Measurement (At Harvest) H->J K Data Analysis (ANOVA) I->K J->K L Summarize Results in Tables K->L M Final Report Generation L->M

Caption: Experimental workflow for a post-emergence herbicide efficacy study.

References

Application Notes & Protocols: Studying the Persistence of Prosulfuron in Soil

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Prosulfuron is a sulfonylurea herbicide used for the selective control of broadleaf weeds in various crops.[1] Like other sulfonylurea herbicides, its efficacy and environmental fate are closely linked to its persistence in the soil.[2] Understanding the persistence of this compound is crucial for optimizing its use, preventing crop injury from carryover, and assessing its potential environmental impact.[3] The dissipation of this compound in soil is a complex process governed by a combination of chemical and biological degradation pathways, which are heavily influenced by soil properties and environmental conditions.[1][2][4]

These application notes provide a comprehensive overview of the methods and protocols for studying the persistence of this compound in various soil types, intended for researchers and scientists in environmental chemistry and agricultural science.

Key Factors Influencing this compound Persistence

The persistence of this compound in soil is not constant but varies significantly based on several interacting factors. The two primary degradation pathways are chemical hydrolysis and microbial degradation.[1][2]

  • Soil pH: This is one of the most critical factors. This compound degradation via chemical hydrolysis is highly pH-dependent, with the rate increasing significantly under acidic conditions (lower pH).[1][5][6] Conversely, in neutral to alkaline soils, chemical hydrolysis is slow, leading to greater persistence.[2][4][6]

  • Microbial Activity: In soils with neutral to alkaline pH where chemical hydrolysis is limited, microbial degradation becomes the primary pathway for dissipation.[6] Factors that promote microbial activity, such as optimal moisture, temperature, and organic matter content, can enhance the breakdown of this compound.

  • Soil Composition: The organic matter and clay content of soil influence this compound's bioavailability through adsorption.[2] Higher organic matter is positively correlated with adsorption, which can decrease the amount of herbicide available for degradation or plant uptake.[4]

  • Climatic Conditions: Temperature and soil moisture affect both the rate of chemical reactions and the activity of soil microorganisms.[7] Higher temperatures and adequate moisture generally accelerate this compound degradation.[8]

cluster_soil Soil Properties cluster_climate Environmental Conditions cluster_degradation Degradation Pathways This compound This compound Persistence in Soil Chemical Chemical Hydrolysis This compound->Chemical dissipates via Microbial Microbial Degradation This compound->Microbial dissipates via Soil_pH Soil pH Soil_pH->Chemical Accelerated by low pH Soil_pH->Microbial Dominant at neutral/alkaline pH Organic_Matter Organic Matter Organic_Matter->this compound Adsorption Microbial_Pop Microbial Population Microbial_Pop->Microbial Drives Temperature Temperature Temperature->Chemical Increases rate Temperature->Microbial Increases rate Moisture Soil Moisture Moisture->Chemical Increases rate Moisture->Microbial Increases rate

Figure 1. Factors influencing this compound degradation pathways in soil.

Quantitative Data on this compound Persistence

The persistence of a herbicide in soil is commonly expressed as its half-life, or DT50, which is the time required for 50% of the initial concentration to dissipate. The DT50 of this compound is highly variable, underscoring the influence of soil type and environmental conditions.

Soil Type/DescriptionSoil pHDT50 (Days)Comments/ConditionsReference
Various (10 soils studied)5.46.5Laboratory incubation[1],[8]
Various (10 soils studied)7.9122.9Laboratory incubation, positively correlated with pH[1],[8]
ChernozemNot Specified2.93Field experiment[3]
Field Soils (general range)Not Specified3.9 - 38.9Field dissipation studies[9]

Experimental Workflow for Persistence Studies

A typical study to determine the persistence of this compound involves a series of coordinated steps, from initial soil sampling to final data analysis. This workflow ensures that results are reproducible and accurately reflect the dissipation kinetics of the herbicide.

A 1. Soil Sample Collection (Multiple sites/types) B 2. Soil Characterization (pH, texture, organic matter) A->B C 3. Lab Incubation Setup (Control moisture & temperature) B->C D 4. This compound Application (Spiking soil samples) C->D E 5. Time-Course Sampling (e.g., 0, 1, 3, 7, 14, 30, 60 days) D->E F 6. Sample Extraction (Solvent extraction of this compound) E->F For each time point G 7. Extract Cleanup & Concentration (e.g., SPE, evaporation) F->G H 8. HPLC-MS/MS Analysis (Quantification of residues) G->H I 9. Data Analysis (Calculate dissipation kinetics & DT50) H->I

Figure 2. General experimental workflow for a this compound soil persistence study.

Detailed Experimental Protocols

The following protocols provide detailed methodologies for conducting a laboratory-based this compound persistence study.

Protocol 1: Soil Collection and Characterization

Objective: To obtain and characterize representative soil samples for use in persistence studies.

Materials:

  • Shovels, soil augers, or core samplers

  • Clean plastic bags or containers for sample transport

  • Sieves (e.g., 2 mm mesh)

  • Drying oven or air-drying trays

  • Equipment for soil analysis (pH meter, elemental analyzer, etc.)

Procedure:

  • Collection: Collect soil from the desired location(s) from a depth of 0-20 cm, avoiding areas with recent chemical applications. Collect multiple subsamples from the area and composite them to ensure the sample is representative.

  • Preparation: Air-dry the soil samples at room temperature or in a forced-air oven at a low temperature (<40°C) until a constant weight is achieved.

  • Sieving: Once dry, gently crush the soil to break up large aggregates and pass it through a 2 mm sieve to remove stones and large organic debris.

  • Homogenization: Thoroughly mix the sieved soil to ensure homogeneity.

  • Characterization: Analyze subsamples of the prepared soil for key physicochemical properties:

    • Soil pH: Measure in a 1:2.5 soil-to-water or 1M KCl solution slurry.

    • Organic Carbon/Matter: Determine using a suitable method like loss-on-ignition or an elemental analyzer.

    • Soil Texture: Determine the percentage of sand, silt, and clay using the hydrometer method or laser diffraction.

    • Water Holding Capacity (WHC): Determine to standardize moisture levels during incubation.

  • Storage: Store the prepared soil in sealed containers at 4°C in the dark until use.

Protocol 2: Laboratory Incubation Study

Objective: To measure the dissipation rate of this compound in different soils under controlled laboratory conditions.

Materials:

  • Characterized soil samples

  • Analytical grade this compound standard

  • Solvent for stock solution (e.g., acetonitrile)

  • Glass beakers or flasks for incubation

  • Micro-pipettor

  • Incubator capable of maintaining constant temperature

  • Balance

Procedure:

  • Moisture Adjustment: Add deionized water to a known mass of soil (e.g., 100 g dry weight equivalent) to achieve a desired moisture level, typically 50-75% of its water holding capacity. Mix thoroughly and allow the soil to equilibrate for 24-48 hours.

  • This compound Application (Spiking):

    • Prepare a stock solution of this compound in a suitable solvent.

    • Add a calculated volume of the stock solution to each soil sample to achieve the desired final concentration (e.g., 100 µg/kg).

    • Mix the spiked soil thoroughly for several minutes to ensure even distribution. Allow the solvent to evaporate in a fume hood.

  • Incubation:

    • Place the treated soil samples into incubation vessels (e.g., glass beakers). Cover the vessels with perforated paraffin film to allow gas exchange while minimizing water loss.

    • Place the vessels in an incubator set to a constant temperature (e.g., 20-25°C) in the dark.

    • Include untreated control samples for each soil type. To distinguish between chemical and microbial degradation, a parallel set of sterilized (e.g., autoclaved or gamma-irradiated) soil samples can be included.[10]

  • Sampling:

    • Collect samples for analysis at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 21, 30, 45, and 60 days after treatment).

    • The "day 0" sample should be taken immediately after the spiking and mixing are complete.

  • Sample Storage: Store collected samples at -20°C until extraction and analysis.

Protocol 3: this compound Extraction from Soil

Objective: To efficiently extract this compound and its metabolites from soil samples for quantification. This protocol is based on established methods for sulfonylurea herbicides.[11][12]

Materials:

  • Soil samples (frozen from incubation study)

  • Extraction solvent: e.g., Methanol/aqueous 0.1% formic acid (90:10, v/v) or Acetonitrile.

  • Polypropylene centrifuge tubes (50 mL)

  • Mechanical shaker or vortex mixer

  • High-speed centrifuge

  • Syringe filters (0.22 µm)

Procedure:

  • Sample Weighing: Weigh 10 g (dry weight equivalent) of soil into a 50 mL polypropylene centrifuge tube.

  • Solvent Addition: Add 25 mL of the extraction solvent to the tube.

  • Extraction:

    • Tightly cap the tubes and shake vigorously on a mechanical shaker for a set duration (e.g., 30-60 minutes).

    • Alternatively, use an ultrasonic bath or a high-speed homogenizer.

  • Centrifugation: Centrifuge the tubes at high speed (e.g., 4000-5000 rpm) for 10-15 minutes to pellet the soil particles.

  • Supernatant Collection: Carefully decant the supernatant (the extract) into a clean collection tube.

  • Re-extraction (Optional): For improved recovery, the soil pellet can be re-extracted with a fresh aliquot of solvent, and the supernatants combined.

  • Concentration and Reconstitution:

    • Evaporate an aliquot of the supernatant to near dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40-50°C).[11]

    • Reconstitute the residue in a small, known volume (e.g., 1 mL) of a suitable solvent compatible with the HPLC mobile phase (e.g., 0.1% formic acid in water/acetonitrile).

  • Filtration: Filter the reconstituted extract through a 0.22 µm syringe filter into an autosampler vial for analysis.[13]

Protocol 4: Analysis by HPLC-MS/MS

Objective: To accurately quantify the concentration of this compound in the soil extracts.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • C18 reverse-phase analytical column (e.g., 2.1 mm x 150 mm, 1.8 µm)[11]

Typical HPLC-MS/MS Conditions:

  • Column: Acquity HSS T3 C18 or equivalent.[11]

  • Mobile Phase A: 0.1% formic acid in water.[11]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[11]

  • Gradient Elution: A typical gradient might start at 95% A, ramping to 95% B over several minutes, followed by a re-equilibration step.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40 - 50°C.[11][14]

  • Injection Volume: 2 - 10 µL.

  • Ionization Mode: ESI Positive.

  • Detection Mode: Multiple Reaction Monitoring (MRM). At least two mass transitions (a quantifier and a qualifier ion) should be monitored for this compound to ensure specificity and confirmation.[11]

Quantification:

  • Calibration: Prepare a set of matrix-matched calibration standards by spiking untreated soil extract with known concentrations of this compound analytical standard. This is critical to correct for any matrix effects (ion suppression or enhancement).

  • Analysis: Inject the prepared samples and calibration standards into the LC-MS/MS system.

  • Calculation: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the experimental samples by interpolating their peak areas from this curve. The final concentration in the soil is calculated by correcting for the initial soil mass, extraction volume, and any dilution factors.

  • Data Processing: Plot the concentration of this compound versus time for each soil type. Use this data to calculate the dissipation kinetics (typically first-order) and determine the DT50 and DT90 (time for 90% dissipation) values.

References

Application Notes and Protocols: Synergistic Effects of Prosulfuron in Combination with Other Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synergistic potential of Prosulfuron when used in combination with other herbicides, with a focus on the well-established pairing with Primisulfuron-methyl. The following sections include information on the mechanism of action, quantitative data on weed control, and detailed experimental protocols for assessing synergistic effects.

Introduction to this compound and Synergistic Combinations

This compound is a selective, post-emergence sulfonylurea herbicide that functions by inhibiting the acetolactate synthase (ALS) enzyme, a key enzyme in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[1][2] Inhibition of this pathway ultimately leads to the cessation of cell division and plant growth, resulting in weed death. This compound is effective against a wide range of broadleaf weeds in crops such as corn (maize) and small grains.[1][2]

To broaden the spectrum of controlled weeds and manage herbicide resistance, this compound is often used in combination with other herbicides.[1][2] A notable synergistic combination is with Primisulfuron-methyl, another sulfonylurea herbicide. This combination is commercially available in pre-packaged mixtures, such as Spirit® and Exceed®, indicating a complementary and effective partnership for weed management in corn.[3]

Mechanism of Action and Signaling Pathway

Both this compound and Primisulfuron-methyl belong to the Group 2 herbicides (WSSA) or Group B herbicides (HRAC) and share the same primary mode of action: inhibition of the acetolactate synthase (ALS) enzyme.

ALS_Inhibition_Pathway cluster_herbicides Herbicidal Action This compound This compound Primisulfuron Primisulfuron-methyl Inhibition Inhibition

The synergistic effect of combining these two ALS inhibitors may be attributed to several factors, including potential differences in their uptake, translocation, or binding affinity to the ALS enzyme in various weed species. This can result in a more complete inhibition of the enzyme and a broader spectrum of controlled weeds than either herbicide could achieve alone.

Quantitative Data on Synergistic Weed Control

While the commercial success of this compound and Primisulfuron-methyl mixtures strongly suggests a synergistic or additive effect, publicly available, peer-reviewed studies with detailed quantitative analysis of this specific synergy are limited. However, the principles of determining synergy can be illustrated with representative data. The following table presents a hypothetical, yet realistic, dataset for the control of a common broadleaf weed, Velvetleaf (Abutilon theophrasti), in corn, demonstrating how synergy is calculated using the Colby method.

Table 1: Illustrative Synergistic Efficacy of this compound and Primisulfuron-methyl on Velvetleaf

TreatmentApplication Rate (g a.i./ha)Observed Weed Control (%)Expected Weed Control (%) (Colby's Method)Interaction
This compound1075--
Primisulfuron-methyl2060--
This compound + Primisulfuron-methyl10 + 209590Synergistic

Note: This is an illustrative example. Actual results may vary based on environmental conditions, weed size, and application timing.

Colby's Equation for Calculating Expected Weed Control:

Expected Control (%) = A + B - (A * B / 100)

Where:

  • A is the observed percent control with herbicide A alone.

  • B is the observed percent control with herbicide B alone.

In the example above: Expected Control = 75 + 60 - (75 * 60 / 100) = 135 - 45 = 90%

Since the observed control (95%) is greater than the expected control (90%), the interaction is determined to be synergistic.

Experimental Protocols for Assessing Herbicide Synergy

To quantitatively assess the synergistic effects of this compound in combination with other herbicides, a structured experimental approach is necessary. The following protocols outline the methodologies for conducting greenhouse and field trials.

Greenhouse Pot Study Protocol

This protocol is designed to evaluate the synergistic interaction between this compound and a partner herbicide (e.g., Primisulfuron-methyl) under controlled environmental conditions.

Materials:

  • This compound and partner herbicide analytical standards or formulated products

  • Target weed seeds (e.g., Abutilon theophrasti, Chenopodium album)

  • Pots (e.g., 10 cm diameter) filled with a standardized soil mix

  • Greenhouse with controlled temperature, humidity, and lighting

  • Calibrated laboratory sprayer

  • Adjuvant (e.g., non-ionic surfactant) as recommended

  • Analytical balance and volumetric flasks

  • Data analysis software

Procedure:

  • Plant Material: Sow 5-10 seeds of the target weed species in each pot. After emergence, thin the seedlings to a uniform number (e.g., 3-4 plants per pot).

  • Herbicide Preparation: Prepare stock solutions of this compound and the partner herbicide. From these, prepare a series of dilutions to establish dose-response curves for each herbicide individually and for the mixture at various ratios (e.g., 1:1, 1:2, 2:1).

  • Herbicide Application: At a specified weed growth stage (e.g., 2-4 true leaves), apply the herbicide treatments using a calibrated laboratory sprayer to ensure uniform coverage. Include an untreated control and a control treated only with the adjuvant solution.

  • Experimental Design: Arrange the pots in a completely randomized design with at least four replications for each treatment.

  • Data Collection: At a predetermined time after treatment (e.g., 14 and 21 days), visually assess weed control on a scale of 0% (no effect) to 100% (complete kill). Additionally, harvest the above-ground biomass of the weeds in each pot, dry it in an oven at 70°C for 72 hours, and record the dry weight.

  • Data Analysis:

    • Calculate the percent weed control relative to the untreated control.

    • Analyze the dose-response data using a suitable statistical model (e.g., log-logistic regression) to determine the GR50 (the dose required to reduce growth by 50%) for each herbicide and the mixtures.

    • Use Colby's method to calculate the expected response for each mixture and compare it to the observed response.

    • Alternatively, construct an isobologram to visualize the interaction.

Synergy_Assessment_Workflow cluster_setup Experimental Setup cluster_application Treatment Application cluster_data Data Collection & Analysis A1 Weed Seed Germination & Seedling Growth B1 Application of Herbicides (Individual & Mixtures) A1->B1 A2 Herbicide Stock Solution Preparation A2->B1 A3 Dose-Response Range Selection A3->B1 C1 Visual Assessment of Weed Control B1->C1 C2 Biomass Measurement (Dry Weight) B1->C2 B2 Untreated & Adjuvant Controls B2->C1 B2->C2 C3 Synergy Analysis (Colby's Method / Isobologram) C1->C3 C2->C3

Field Trial Protocol

This protocol is for evaluating the synergistic effects of a this compound herbicide combination under real-world agricultural conditions.

Materials:

  • Formulated this compound and partner herbicide products

  • Field plot with a natural or seeded infestation of target weeds

  • Calibrated small-plot sprayer

  • Adjuvant as recommended by the product labels

  • Appropriate personal protective equipment (PPE)

  • Data collection tools (e.g., quadrats, scales, notebooks)

Procedure:

  • Site Selection and Preparation: Choose a field with a uniform weed population. Prepare the seedbed and plant the crop (e.g., corn) according to standard agricultural practices.

  • Experimental Design: Design the trial as a randomized complete block with at least three to four replications. Plot sizes should be adequate for representative sampling (e.g., 3m x 10m).

  • Treatments: Include treatments of this compound alone, the partner herbicide alone, the tank mixture at one or more rates, a weed-free control, and an untreated (weedy) control.

  • Application: Apply the herbicide treatments at the recommended crop and weed growth stage using a calibrated small-plot sprayer. Record environmental conditions (temperature, humidity, wind speed) at the time of application.

  • Data Collection:

    • Weed Control: At regular intervals (e.g., 14, 28, and 56 days after treatment), visually assess percent weed control by species. Collect weed biomass from randomly placed quadrats in each plot.

    • Crop Tolerance: Visually assess crop injury (e.g., stunting, chlorosis) at regular intervals.

    • Yield: At crop maturity, harvest the grain from the center rows of each plot and determine the yield, adjusting for moisture content.

  • Data Analysis: Analyze the weed control and yield data using analysis of variance (ANOVA). Use Colby's method to determine if the interaction between the herbicides is synergistic, additive, or antagonistic for each weed species.

Conclusion

The combination of this compound with Primisulfuron-methyl is a well-established practice for broad-spectrum weed control in corn. While both herbicides share the same mode of action, their combined use can result in synergistic effects, leading to enhanced efficacy and a broader weed control spectrum. The protocols provided here offer a framework for researchers to quantitatively evaluate and confirm the synergistic interactions of this compound with other herbicides, contributing to the development of more effective and sustainable weed management strategies.

References

Application Notes and Protocols: Measuring Prosulfuron's Impact on Soil Microbial Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for assessing the effects of the sulfonylurea herbicide Prosulfuron on soil microbial activity. The following protocols are designed to offer a comprehensive understanding of the potential ecotoxicological impact of this compound on key soil biological processes.

Overview of Key Measurement Techniques

This compound, like other herbicides, can significantly influence the soil microbiome, which is crucial for nutrient cycling and soil health.[1][2][3] The primary dissipation pathway for this compound in soil can be chemical hydrolysis, particularly in acidic soils, but microbial degradation also plays a significant role, especially in neutral to alkaline conditions.[4][5] Therefore, evaluating its impact on microbial activity is essential for a complete environmental risk assessment.

Several key techniques are employed to measure these impacts:

  • Soil Respiration: Measures the overall metabolic activity of the soil microbial community by quantifying carbon dioxide (CO2) evolution. A decrease in respiration can indicate toxicity, while an increase may suggest that some microorganisms are utilizing the herbicide as a carbon source.[6]

  • Soil Enzyme Activity: Soil enzymes are sensitive indicators of soil health and are directly involved in nutrient cycling.[3] Measuring the activity of enzymes such as dehydrogenases, phosphatases, and urease can reveal sublethal effects of this compound on specific microbial functions.[7][8]

  • Microbial Biomass: Quantifying the total microbial biomass (e.g., microbial biomass carbon) provides an indication of the overall size of the microbial population and how it is affected by the herbicide.[6][9]

  • Microbial Community Structure: Techniques like Phospholipid Fatty Acid (PLFA) analysis can reveal shifts in the composition of the microbial community (e.g., the ratio of fungi to bacteria) in response to this compound exposure.[10]

Data Presentation: Summary of this compound's Effects

The following table summarizes the potential impacts of this compound and other sulfonylurea herbicides on various soil microbial parameters as reported in the literature. It is important to note that effects can vary significantly based on soil type, pH, organic matter content, herbicide concentration, and incubation conditions.[5]

Parameter Observed Effect of this compound/Sulfonylureas General Trend References
Soil Respiration (CO2 Evolution) Can be inhibited or stimulated. Some studies show an increase in respiration despite a decrease in microbial biomass with other sulfonylureas.Variable[10]
Dehydrogenase Activity Often inhibited, especially at higher concentrations. This indicates a disruption of microbial oxidative activities.Inhibition[10][11]
Alkaline & Acid Phosphatase Activity Can be inhibited by high doses of herbicide mixtures containing sulfonylureas. Recommended doses may have a stimulatory effect on acid phosphatase.Variable/Inhibition at high doses[7]
Urease Activity May be stimulated at recommended doses.Stimulation[7]
Microbial Biomass Carbon (MBC) High doses of sulfonylureas can cause a significant decrease. Effects at field application rates may be transient or insignificant.Decrease at high doses[9][10][12]
Fungal to Bacterial Ratio (PLFA) Herbicide application can alter the structure of the microbial community.Alteration[10]
Nitrification (Ammonia-Oxidizing Microorganisms) This compound has been reported to inhibit nitrification. The abundance of ammonia-oxidizing archaea (AOA) and bacteria (AOB) can be sensitive indicators.Inhibition[1][13]

Experimental Protocols

Protocol for Soil Respiration Measurement (CO2 Evolution)

This protocol describes a static incubation method for determining the effect of this compound on soil microbial respiration.

Materials:

  • Freshly collected, sieved (2 mm) soil

  • This compound (analytical grade) and a suitable solvent (e.g., acetone)

  • Incubation jars (e.g., 1 L Mason jars) with airtight lids

  • Small vials containing a known concentration of sodium hydroxide (NaOH) solution (e.g., 0.1 M) to trap CO2

  • Barium chloride (BaCl2) solution (e.g., 0.5 M)

  • Phenolphthalein indicator

  • Hydrochloric acid (HCl) standard solution (e.g., 0.1 M) for titration

  • Incubator

Procedure:

  • Soil Preparation: Adjust the moisture content of the sieved soil to 50-60% of its water-holding capacity. Pre-incubate the soil for 7 days in the dark at a constant temperature (e.g., 25°C) to allow the microbial community to stabilize.

  • This compound Application: Prepare a stock solution of this compound. Apply the required amount to soil samples to achieve the desired concentrations (e.g., recommended field rate, 10x field rate). A control group with only the solvent and an untreated control should be included. Mix the soil thoroughly to ensure even distribution.

  • Incubation Setup: Place a known weight of the treated soil (e.g., 100 g dry weight equivalent) into each incubation jar. Inside each jar, place a vial containing a precise volume of NaOH solution to trap the evolved CO2. Seal the jars tightly.

  • Incubation: Incubate the jars in the dark at a constant temperature (e.g., 25°C) for a specified period (e.g., 7, 14, 21, and 28 days). The NaOH traps should be replaced at each sampling interval.

  • CO2 Measurement (Titration):

    • Carefully remove the NaOH vial from the incubation jar.

    • Add BaCl2 solution to the NaOH to precipitate the carbonate as barium carbonate (BaCO3).

    • Add a few drops of phenolphthalein indicator.

    • Titrate the remaining NaOH with the standard HCl solution until the pink color disappears.

  • Calculation: The amount of CO2 evolved is calculated based on the amount of NaOH that reacted with CO2.

Soil_Respiration_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation & Measurement soil_prep Soil Collection & Sieving moisture_adj Moisture Adjustment soil_prep->moisture_adj pre_incubation Pre-incubation (7 days) moisture_adj->pre_incubation prosulfuron_app This compound Application pre_incubation->prosulfuron_app control_prep Control Preparation pre_incubation->control_prep incubation_setup Incubation Jar Setup (Soil + NaOH trap) prosulfuron_app->incubation_setup control_prep->incubation_setup incubation Incubation (e.g., 28 days) incubation_setup->incubation titration Titration of NaOH incubation->titration calculation CO2 Calculation titration->calculation

Workflow for Soil Respiration Measurement.

Protocol for Dehydrogenase Activity Assay

Dehydrogenase activity is a reliable indicator of the overall oxidative activity of soil microorganisms.

Materials:

  • Moist soil samples (treated with this compound as described in 3.1)

  • 2,3,5-triphenyltetrazolium chloride (TTC) solution (e.g., 3%)

  • Tris buffer (pH 7.4)

  • Methanol or Ethanol for extraction

  • Spectrophotometer

  • Centrifuge

Procedure:

  • Sample Preparation: At each sampling time point, take a subsample of the this compound-treated and control soils.

  • Incubation with TTC: To a known amount of moist soil (e.g., 5 g), add a specific volume of TTC solution and Tris buffer. TTC acts as an artificial electron acceptor and is reduced to triphenyl formazan (TPF) by dehydrogenases.

  • Incubation: Incubate the samples in the dark at a constant temperature (e.g., 37°C) for a defined period (e.g., 24 hours).

  • Extraction: After incubation, stop the reaction and extract the red-colored TPF from the soil using methanol or ethanol.

  • Centrifugation: Centrifuge the soil suspension to obtain a clear supernatant containing the extracted TPF.

  • Spectrophotometric Measurement: Measure the absorbance of the supernatant at a specific wavelength (e.g., 485 nm) using a spectrophotometer.

  • Calculation: Calculate the concentration of TPF produced using a standard curve, and express the dehydrogenase activity as µg TPF per gram of dry soil per hour.

Dehydrogenase_Activity_Workflow cluster_reaction Reaction Setup cluster_extraction Extraction & Measurement soil_sample Soil Subsample add_ttc Add TTC Solution & Buffer soil_sample->add_ttc incubation Incubation (24h, 37°C) add_ttc->incubation extraction Extract TPF with Methanol incubation->extraction centrifugation Centrifuge extraction->centrifugation measurement Spectrophotometry (485 nm) centrifugation->measurement calculation Calculate Activity measurement->calculation

Workflow for Dehydrogenase Activity Assay.

Protocol for Microbial Biomass Carbon (MBC) Measurement

The chloroform fumigation-extraction method is a standard technique to estimate soil microbial biomass carbon.

Materials:

  • Moist soil samples (treated with this compound)

  • Ethanol-free chloroform

  • Vacuum desiccator

  • Potassium sulfate (K2SO4) solution (e.g., 0.5 M)

  • Total Organic Carbon (TOC) analyzer

Procedure:

  • Sample Splitting: For each soil treatment, take two subsamples. One will be fumigated with chloroform (fumigated sample), and the other will be the non-fumigated control.

  • Fumigation: Place the fumigated samples in a vacuum desiccator containing a beaker of ethanol-free chloroform. Evacuate the desiccator until the chloroform boils, then seal and keep it in the dark for 24 hours. After fumigation, remove the chloroform vapor by repeated evacuation.

  • Extraction: Extract both the fumigated and non-fumigated soil samples with K2SO4 solution by shaking for a specified time (e.g., 30 minutes).

  • Filtration: Filter the soil extracts to obtain a clear solution.

  • TOC Analysis: Analyze the organic carbon content in the extracts from both fumigated and non-fumigated samples using a TOC analyzer.

  • Calculation: Microbial Biomass Carbon (MBC) is calculated as: MBC = (Organic Carbon in fumigated sample - Organic Carbon in non-fumigated sample) / kEC Where kEC is an extraction efficiency factor (a standard value, often around 0.45).

Signaling Pathways and Logical Relationships

While this compound does not directly interact with microbial signaling pathways in the same way as it does with plant enzymes (acetolactate synthase), its presence in the soil creates a cascade of effects on microbial functions.

Prosulfuron_Impact_Pathway This compound This compound in Soil toxicity Direct Microbial Toxicity This compound->toxicity inhibits carbon_source Utilization as C/N Source (by some microbes) This compound->carbon_source stimulates (some species) biomass Change in Microbial Biomass toxicity->biomass decreases enzyme_activity Altered Enzyme Activity (e.g., Dehydrogenase) toxicity->enzyme_activity decreases respiration Change in Soil Respiration toxicity->respiration decreases carbon_source->biomass increases (specific populations) carbon_source->respiration increases nutrient_cycling Altered Nutrient Cycling (e.g., Nitrification) biomass->nutrient_cycling enzyme_activity->nutrient_cycling degradation This compound Degradation Rate respiration->degradation community_shift Shift in Community Structure community_shift->nutrient_cycling community_shift->degradation

Logical relationship of this compound's impact.

Conclusion

The techniques and protocols outlined provide a robust framework for assessing the impact of this compound on soil microbial activity. A combination of methods, including respiration, enzyme activity, and biomass measurements, is recommended for a comprehensive evaluation.[6] The results of these studies are crucial for understanding the environmental fate of this compound and for developing sustainable agricultural practices. Researchers should consider soil-specific factors like pH and organic matter, as these can significantly modulate the herbicide's effects on the soil microbiome.[5]

References

Application Notes and Protocols for Investigating Prosulfuron Metabolism in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prosulfuron is a selective, systemic sulfonylurea herbicide used for the post-emergence control of broadleaf weeds in various crops, including maize, sorghum, and small grains.[1] Its mode of action involves the inhibition of the acetolactate synthase (ALS) enzyme, which is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine).[1][2][3] The selectivity of this compound in different plant species is primarily attributed to the differential rates of its metabolic deactivation. Tolerant plants can rapidly metabolize this compound into non-phytotoxic compounds, while susceptible plants lack this rapid detoxification capability.[4]

These application notes provide a comprehensive overview of the protocols and methodologies for investigating the metabolism of this compound in plants. The information is intended to guide researchers in designing and executing robust studies to understand the metabolic fate of this herbicide in various plant species.

Metabolic Pathways of this compound in Plants

The metabolism of herbicides in plants generally occurs in three phases:

  • Phase I: Transformation: The initial modification of the herbicide molecule, often through oxidation, reduction, or hydrolysis. Cytochrome P450 monooxygenases are key enzymes in this phase.[5]

  • Phase II: Conjugation: The modified herbicide is conjugated with endogenous molecules such as sugars (e.g., glucose) or glutathione, increasing its water solubility and reducing its toxicity.[5]

  • Phase III: Sequestration or further metabolism: The conjugated metabolites are transported and compartmentalized into vacuoles or incorporated into cell wall components.[5]

In the case of this compound, the primary metabolic pathways involve hydroxylation and O-demethylation .[2] Studies using wheat microsomes have confirmed that cytochrome P450-dependent hydroxylation is a key detoxification step.[6]

The major metabolic pathways for this compound in plants are illustrated below:

Prosulfuron_Metabolism This compound This compound Hydroxylated_Metabolite Hydroxylated Metabolite (e.g., on phenyl ring) This compound->Hydroxylated_Metabolite Hydroxylation (Cytochrome P450) O_Demethylated_Metabolite O-Demethylated Metabolite (on triazine ring) This compound->O_Demethylated_Metabolite O-Demethylation Glucoside_Conjugate Glucoside Conjugate Hydroxylated_Metabolite->Glucoside_Conjugate Glucosylation (Glucosyltransferase)

Caption: Primary metabolic pathways of this compound in plants.

Data Presentation: Quantitative Analysis of this compound Metabolism

The rate of this compound metabolism varies significantly among different plant species, which is the basis for its selective herbicidal activity. Tolerant crops like maize and sorghum metabolize this compound more rapidly than susceptible weed species. The following table summarizes illustrative quantitative data on the metabolism of this compound in different plant species. Note: The following data is representative and compiled from various studies on sulfonylurea herbicides. Actual values may vary depending on the specific experimental conditions.

Plant SpeciesTolerance LevelTime After Treatment (hours)Parent this compound (% of absorbed)Major Metabolite(s) (% of absorbed)
Maize (Zea mays) Tolerant241575 (Hydroxylated & Glucosylated)
48585 (Hydroxylated & Glucosylated)
Sorghum (Sorghum bicolor) Tolerant242070 (Hydroxylated & Glucosylated)
48880 (Hydroxylated & Glucosylated)
Wheat (Triticum aestivum) Moderately Tolerant244050 (Hydroxylated)
482565 (Hydroxylated & Glucosylated)
Common Cocklebur (Xanthium strumarium) Susceptible248510
487515
Common Lambsquarters (Chenopodium album) Susceptible24905
488010

Experimental Protocols

A robust investigation into this compound metabolism typically involves the use of radiolabeled compounds, allowing for accurate tracing and quantification of the parent herbicide and its metabolites.[7][8]

Protocol 1: In Vivo Metabolism Study using ¹⁴C-Prosulfuron

This protocol describes a whole-plant study to investigate the uptake, translocation, and metabolism of this compound.

1. Materials and Reagents:

  • ¹⁴C-labeled this compound (phenyl or triazine ring labeled)

  • Non-labeled analytical grade this compound

  • Plant species of interest (e.g., maize, sorghum, wheat, and a susceptible weed)

  • Growth medium (soil or hydroponic solution)

  • Acetone, acetonitrile, methanol, water (HPLC grade)

  • Scintillation cocktail

  • Cellulose thin-layer chromatography (TLC) plates

  • High-performance liquid chromatography (HPLC) system with a radioactivity detector

  • Liquid scintillation counter (LSC)

  • Biological oxidizer

2. Experimental Workflow:

in_vivo_workflow cluster_plant_prep Plant Preparation cluster_application Herbicide Application cluster_incubation Incubation cluster_harvest Harvesting and Sectioning cluster_extraction Extraction cluster_analysis Analysis Plant_Growth Grow plants to desired stage (e.g., 3-4 leaf stage) Application Apply ¹⁴C-prosulfuron solution to a specific leaf Plant_Growth->Application Incubation Incubate plants for various time points (e.g., 6, 24, 48, 72 hours) Application->Incubation Harvest Harvest plants Incubation->Harvest Wash Wash treated leaf to remove unabsorbed herbicide Harvest->Wash Section Section plant into: Treated leaf, shoots above, shoots below, roots Wash->Section Homogenize Homogenize plant sections Section->Homogenize Extract Extract with appropriate solvent (e.g., acetonitrile/water) Homogenize->Extract LSC Quantify total radioactivity in extracts and unextracted solids (via combustion) using LSC Extract->LSC HPLC Separate and quantify parent This compound and metabolites using radio-HPLC LSC->HPLC LC_MS Identify unknown metabolites using LC-MS/MS HPLC->LC_MS

Caption: Experimental workflow for in vivo this compound metabolism study.

3. Detailed Methodology:

  • Plant Growth: Grow plants in a controlled environment (growth chamber or greenhouse) to the 3-4 leaf stage.

  • Herbicide Application: Prepare a treatment solution of ¹⁴C-prosulfuron in a suitable solvent (e.g., acetone:water). Apply a known amount of the solution (e.g., 10 µL) to the adaxial surface of a specific leaf using a microsyringe.

  • Incubation and Harvesting: Harvest plants at predetermined time intervals after treatment.

  • Sample Processing:

    • Carefully wash the treated leaf with a solvent to remove any unabsorbed ¹⁴C-prosulfuron.

    • Section the plant into different parts (treated leaf, shoots above the treated leaf, shoots below the treated leaf, and roots).

    • Record the fresh weight of each section.

  • Extraction:

    • Homogenize each plant section in a suitable extraction solvent (e.g., 80% acetonitrile in water).

    • Centrifuge the homogenate and collect the supernatant. Repeat the extraction process twice more.

    • Combine the supernatants for each section.

  • Radioactivity Measurement:

    • Determine the total radioactivity in an aliquot of the combined supernatant for each section using a liquid scintillation counter.

    • Determine the amount of non-extractable (bound) radioactivity in the solid plant residue by combustion in a biological oxidizer followed by LSC.

  • Metabolite Profiling:

    • Concentrate the extracts and analyze them using a reverse-phase HPLC system equipped with a radioactivity detector. A C18 column is typically used with a gradient elution of acetonitrile and water (acidified with formic or acetic acid).

    • Identify and quantify the parent ¹⁴C-prosulfuron and its metabolites by comparing their retention times with those of authentic standards (if available).

  • Metabolite Identification: For unknown radioactive peaks, collect the corresponding fractions from the HPLC and subject them to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for structural elucidation.[9][10]

Protocol 2: In Vitro Metabolism Study using Plant Microsomes

This protocol is designed to investigate the enzymatic metabolism of this compound, particularly the involvement of cytochrome P450 monooxygenases.[5][6]

1. Materials and Reagents:

  • ¹⁴C-labeled this compound

  • Plant tissue (e.g., etiolated shoots of maize, sorghum, or wheat)

  • Extraction buffer (e.g., phosphate buffer with sucrose, ascorbate, and PVPP)

  • NADPH (β-nicotinamide adenine dinucleotide phosphate, reduced form)

  • Cytochrome P450 inhibitors (e.g., piperonyl butoxide, malathion)

  • Reagents and equipment for protein quantification (e.g., Bradford assay)

  • HPLC system with a radioactivity detector

  • Liquid scintillation counter

2. Experimental Workflow:

in_vitro_workflow cluster_microsome_prep Microsome Isolation cluster_incubation Incubation Assay cluster_extraction Extraction cluster_analysis Analysis Homogenize Homogenize plant tissue in extraction buffer Filter Filter and centrifuge homogenate to remove debris Homogenize->Filter Ultracentrifuge Ultracentrifuge supernatant to pellet microsomes Filter->Ultracentrifuge Resuspend Resuspend microsomal pellet in buffer Ultracentrifuge->Resuspend Incubate Incubate microsomes with ¹⁴C-prosulfuron and NADPH Resuspend->Incubate With_Inhibitors (Optional) Incubate with cytochrome P450 inhibitors Incubate->With_Inhibitors Stop_Reaction Stop reaction with solvent (e.g., acetonitrile) Centrifuge Centrifuge to remove protein Stop_Reaction->Centrifuge Collect_Supernatant Collect supernatant Centrifuge->Collect_Supernatant HPLC Analyze supernatant by radio-HPLC to separate and quantify This compound and metabolites Collect_Supernatant->HPLC

Caption: Experimental workflow for in vitro this compound metabolism study.

3. Detailed Methodology:

  • Microsome Isolation:

    • Harvest fresh plant tissue and homogenize it in a cold extraction buffer.

    • Filter the homogenate through cheesecloth and centrifuge at low speed to remove cell debris.

    • Subject the supernatant to ultracentrifugation to pellet the microsomal fraction.

    • Resuspend the microsomal pellet in a suitable buffer and determine the protein concentration.

  • Metabolism Assay:

    • In a reaction vial, combine the microsomal preparation, ¹⁴C-prosulfuron, and buffer.

    • Initiate the reaction by adding NADPH. For control experiments, omit NADPH.

    • To investigate the involvement of cytochrome P450s, pre-incubate the microsomes with specific inhibitors before adding NADPH.

    • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with shaking.

  • Extraction and Analysis:

    • Stop the reaction at different time points by adding a quenching solvent (e.g., acetonitrile).

    • Centrifuge to precipitate the proteins.

    • Analyze the supernatant by radio-HPLC as described in Protocol 1 to determine the rate of this compound metabolism and the formation of metabolites.

Conclusion

The protocols and information provided in these application notes offer a robust framework for investigating the metabolism of this compound in various plant species. By employing these methodologies, researchers can gain valuable insights into the mechanisms of herbicide selectivity, identify key metabolites, and contribute to the development of more effective and safer weed management strategies. The use of radiolabeled compounds coupled with advanced analytical techniques like HPLC and LC-MS/MS is essential for obtaining accurate and comprehensive data on the metabolic fate of this compound in plants.

References

Troubleshooting & Optimization

Troubleshooting Prosulfuron degradation in laboratory experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting Prosulfuron degradation in laboratory experiments. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during their studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways of this compound in laboratory settings?

This compound primarily degrades through two main pathways: chemical hydrolysis and microbial degradation.[1][2]

  • Chemical Hydrolysis: This is a dominant degradation process, especially in acidic conditions.[1][2] The sulfonylurea bridge of the this compound molecule is cleaved, leading to the formation of phenyl sulfonamide and aminotriazine metabolites.[1]

  • Microbial Degradation: In neutral to alkaline soils, microbial degradation becomes more significant. This process can lead to the formation of various metabolites, including desmethyl this compound through O-demethylation.[1]

Q2: What are the key factors influencing the rate of this compound degradation?

The degradation rate of this compound is significantly influenced by several factors:

  • pH: this compound is more stable in neutral to alkaline conditions and degrades more rapidly in acidic environments due to accelerated hydrolysis.[1][2]

  • Soil Moisture: Higher soil water content generally promotes microbial activity, which can increase the rate of microbial degradation.[1]

  • Temperature: Increased temperature typically accelerates both chemical hydrolysis and microbial degradation rates.

  • Organic Matter: The presence of organic matter in soil can influence the bioavailability of this compound for microbial degradation.

Q3: I am observing inconsistent degradation rates in my soil incubation studies. What could be the cause?

Inconsistent degradation rates can stem from several sources:

  • Inhomogeneous Soil Samples: Ensure your soil samples are well-homogenized to have consistent texture, organic matter content, and microbial populations.

  • Fluctuations in Incubation Conditions: Maintain stable temperature and moisture levels throughout the experiment. Even small variations can impact microbial activity and hydrolysis rates.

  • Inaccurate Spiking: Ensure precise and uniform application of this compound to your soil samples.

  • Variable Microbial Activity: The initial microbial population in your soil sample can vary. Consider a pre-incubation period to allow the microbial community to stabilize.

Q4: My this compound recoveries from soil samples are low and variable. How can I improve my extraction efficiency?

Low and inconsistent recoveries are common challenges. Consider the following:

  • Extraction Solvent: Ensure you are using an appropriate solvent system. A mixture of acetonitrile and water is often effective for extracting sulfonylurea herbicides from soil.

  • Extraction Method: Methods like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are often used for pesticide residue analysis in soil and can provide good recoveries.[3][4][5] Solid-Phase Extraction (SPE) can also be used for cleanup and concentration.

  • Sample pH: The pH of your extraction solvent can impact the recovery of this compound. Adjusting the pH might be necessary depending on your soil type.

  • Matrix Effects: Soil matrices can be complex and interfere with extraction. A thorough cleanup step is crucial to minimize matrix effects, especially for LC-MS/MS analysis.[6][7][8][9]

Troubleshooting Guides

HPLC Analysis Issues

Problem: Peak Tailing for this compound and its Metabolites

  • Possible Cause: Secondary interactions between the analytes and active sites on the HPLC column packing material. Sulfonylureas can be prone to this.

  • Solution:

    • Mobile Phase Modifier: Add a small amount of a competing agent, like trifluoroacetic acid (TFA) or formic acid, to the mobile phase to mask the active sites on the column.

    • Column Choice: Use a column with end-capping to reduce the number of free silanol groups.

    • pH Adjustment: Adjust the mobile phase pH to ensure the analyte is in a single ionic form.

Problem: Ghost Peaks in the Chromatogram

  • Possible Cause: Contamination in the HPLC system, mobile phase, or sample. It could also be carryover from a previous injection.

  • Solution:

    • System Cleaning: Flush the entire HPLC system, including the injector and detector, with a strong solvent like isopropanol.

    • Fresh Mobile Phase: Prepare fresh mobile phase using high-purity solvents and reagents.

    • Blank Injections: Run several blank injections (mobile phase only) to ensure the system is clean before running samples.

    • Injector Wash: Use a strong wash solvent for the autosampler needle.

Problem: Shifting Retention Times

  • Possible Cause: Inconsistent mobile phase composition, temperature fluctuations, or column degradation.

  • Solution:

    • Mobile Phase Preparation: Ensure accurate and consistent preparation of the mobile phase. Use a mobile phase degasser.

    • Column Temperature Control: Use a column oven to maintain a stable temperature.

    • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting a sequence of injections.

Data Interpretation Issues

Problem: Difficulty in Calculating Degradation Half-Life (DT50)

  • Possible Cause: The degradation does not follow simple first-order kinetics. This can happen in complex systems like soil.

  • Solution:

    • Kinetic Models: Use appropriate kinetic models to fit your data. While first-order kinetics are common, other models like biphasic or hockey-stick models might provide a better fit.[10][11]

    • Software Tools: Utilize software designed for kinetic analysis of degradation data.

    • Data Points: Ensure you have a sufficient number of data points over time to accurately model the degradation curve.

Quantitative Data Summary

ParameterConditionValueReference
Degradation Half-Life (DT50) in Soil pH 5.46.5 days[1]
pH 7.9122.9 days[1]
Hydrolysis Half-Life in Water pH 5, 25°C5-12 days[12]

Experimental Protocols

Protocol 1: this compound Degradation in Soil (Aerobic)

Objective: To determine the rate of this compound degradation in soil under controlled aerobic laboratory conditions.

Materials:

  • Fresh soil sample, sieved (<2 mm)

  • This compound analytical standard

  • Acetonitrile (HPLC grade)

  • Deionized water

  • Incubation vessels (e.g., glass jars with loose-fitting lids)

  • Analytical balance

  • HPLC-UV or LC-MS/MS system

Procedure:

  • Soil Characterization: Analyze the soil for pH, organic matter content, and texture.

  • Moisture Adjustment: Adjust the soil moisture content to 50-60% of its water-holding capacity.

  • Spiking: Accurately weigh 50 g of the moisture-adjusted soil into each incubation vessel. Spike each soil sample with a known concentration of this compound dissolved in a minimal amount of acetonitrile. Allow the solvent to evaporate.

  • Incubation: Place the vessels in an incubator at a constant temperature (e.g., 25°C) in the dark.

  • Sampling: At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, 56 days), remove triplicate samples for analysis.

  • Extraction:

    • Add 50 mL of an acetonitrile/water mixture (e.g., 80:20 v/v) to each soil sample.

    • Shake vigorously for 1 hour.

    • Centrifuge the samples and collect the supernatant.

  • Analysis: Analyze the extracts for the concentration of this compound using a validated HPLC-UV or LC-MS/MS method.

  • Data Analysis: Plot the concentration of this compound versus time and determine the degradation kinetics and half-life (DT50).[10][11]

Protocol 2: Extraction of this compound from Soil using QuEChERS

Objective: To efficiently extract this compound from soil samples for quantification.

Materials:

  • Soil sample (10 g)

  • 50 mL centrifuge tubes

  • Acetonitrile (containing 1% acetic acid)

  • Magnesium sulfate (anhydrous)

  • Sodium acetate

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Centrifuge

  • Vortex mixer

Procedure:

  • Sample Preparation: Weigh 10 g of the soil sample into a 50 mL centrifuge tube.

  • Hydration: Add 10 mL of deionized water and vortex for 30 seconds. Let it stand for 30 minutes.

  • Extraction:

    • Add 10 mL of acetonitrile (with 1% acetic acid).

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

    • Cap the tube and vortex vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive SPE Cleanup:

    • Take a 1 mL aliquot of the supernatant and transfer it to a 2 mL microcentrifuge tube containing PSA, C18, and anhydrous MgSO₄.

    • Vortex for 30 seconds.

    • Centrifuge at 10,000 rpm for 5 minutes.

  • Final Extract: The resulting supernatant is ready for LC-MS/MS analysis.

Visualizations

Prosulfuron_Degradation_Pathway This compound This compound Hydrolysis Chemical Hydrolysis (Acidic Conditions) This compound->Hydrolysis Microbial Microbial Degradation (Neutral/Alkaline Conditions) This compound->Microbial Phenyl_Sulfonamide Phenyl Sulfonamide Hydrolysis->Phenyl_Sulfonamide Aminotriazine Aminotriazine Hydrolysis->Aminotriazine Desmethyl_this compound Desmethyl this compound Microbial->Desmethyl_this compound Experimental_Workflow_Soil_Degradation cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Soil_Sample Sieved Soil Sample Moisture_Adjustment Adjust Moisture Soil_Sample->Moisture_Adjustment Spiking Spike with this compound Moisture_Adjustment->Spiking Incubate Incubate at Constant Temperature Spiking->Incubate Sampling Collect Samples Over Time Incubate->Sampling Extraction Solvent Extraction Sampling->Extraction Analysis HPLC or LC-MS/MS Analysis Extraction->Analysis Data_Analysis Kinetic Modeling (DT50 Calculation) Analysis->Data_Analysis

References

Technical Support Center: Optimizing Prosulfuron Application for Greenhouse Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing prosulfuron in greenhouse studies.

Frequently Asked Questions (FAQs)

Q1: What is the mode of action for this compound?

A1: this compound is a selective, systemic herbicide belonging to the sulfonylurea class.[1][2] Its primary mode of action is the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1][3] This enzyme is crucial for the biosynthesis of branched-chain amino acids such as valine, leucine, and isoleucine.[3][4] By blocking this pathway, this compound halts protein synthesis, leading to the cessation of cell division and plant growth, ultimately causing plant death.[2][4]

Q2: What are the typical symptoms of this compound phytotoxicity on susceptible plants?

A2: Visible effects of this compound on susceptible plants can be observed within a few days of application, with complete plant death typically occurring within two to three weeks.[1] Symptoms of this compound phytotoxicity include:

  • Chlorosis (yellowing) of new leaves: This is often one of the first visible signs.

  • Stunted growth: The inhibition of amino acid synthesis quickly halts plant development.

  • Necrosis (tissue death): Following chlorosis, the affected plant tissues will begin to die.

  • Distorted and narrowed leaves: New growth may appear malformed.

  • Witches' brooms: The stimulation of multiple buds and shoots can lead to a broom-like appearance.[5]

Q3: What factors can influence the efficacy of this compound in a greenhouse setting?

A3: Several environmental and application-related factors can impact the effectiveness of this compound:

  • Soil pH: The persistence of sulfonylurea herbicides like this compound can be affected by soil pH. This compound's transformation is faster in acidic soils.[6]

  • Soil Moisture: Adequate soil moisture is necessary for the active growth of weeds, which in turn facilitates the uptake and translocation of the herbicide. Efficacy may be reduced in drought-stressed plants.

  • Temperature: Warmer conditions generally favor active plant growth and can enhance herbicide activity.

  • Weed Growth Stage: this compound is most effective when applied to smaller, actively growing weeds.[7]

  • Spray Volume and Coverage: Uniform and thorough spray coverage is essential for optimal performance.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Inconsistent or no weed control Incorrect Application Rate: The applied dose may be too low for the target weed species or its growth stage.Verify calculations for the amount of active ingredient per unit area. Conduct a dose-response study to determine the optimal rate for your specific experimental conditions.[7][8]
Weed Resistance: The target weed population may have developed resistance to ALS-inhibiting herbicides.Confirm resistance through a whole-plant bioassay comparing the suspected resistant population to a known susceptible population.[9][10]
Environmental Conditions: Suboptimal temperature, humidity, or soil moisture can reduce herbicide uptake and efficacy.Ensure greenhouse conditions are conducive to active plant growth at the time of application. Maintain adequate soil moisture before and after application.
Improper Herbicide Solution Preparation: The herbicide may not have been fully dissolved or was mixed with antagonistic substances.Ensure the herbicide is thoroughly dissolved in the carrier solution (e.g., water). Check the pH of the spray solution, as extreme pH levels can affect herbicide stability.
Phytotoxicity to non-target plants or rotational crops Herbicide Persistence in Soil: this compound can persist in the soil, affecting subsequent sensitive crops. Persistence is generally longer in soils with higher pH.[11]Be aware of the rotational crop restrictions for this compound. Conduct a soil bioassay with a sensitive indicator species before planting a new crop.
Spray Drift: Herbicide spray may have drifted onto non-target plants during application.Use a laboratory track sprayer or a spray cabinet to ensure precise application and prevent drift.[8] Apply herbicides when there is minimal air movement in the greenhouse.
Variability in results between experimental runs Inconsistent Environmental Conditions: Fluctuations in temperature, light, and humidity between experiments can affect plant growth and herbicide performance.Maintain and monitor consistent environmental conditions in the greenhouse for all experimental replicates and runs.
Inconsistent Plant Growth Stage: Applying the herbicide at different growth stages can lead to variable results.Standardize the growth stage of the plants at the time of herbicide application for all treatments and replicates.
Non-uniform Application: Inconsistent spray coverage across pots or trays.Calibrate spray equipment to ensure a uniform application volume and distribution.[12]

Data Presentation

This compound Application Rates in Greenhouse/Pot Experiments
HerbicideApplication Rate (g a.i./ha)Weed SpeciesExperimental SettingReference
This compound (in Casper Turf Herbicide)30 - 60Broadleaf weeds in turfField trials[2]
Foramsulfuron23.51 (ED90)Amaranthus retroflexus (Redroot pigweed)Greenhouse[7]
Nicosulfuron63.81 (ED90)Amaranthus retroflexus (Redroot pigweed)Greenhouse[7]
Sulfosulfuron + Metsulfuron methyl50 - 75Amaranthus retroflexus, Bromus tectorum, Chenopodium album, Echinochloa crus-galliGreenhouse[13]
Prosulfocarb25 - 4000Vulpia myuros, Apera spica-ventiGreenhouse/Outdoor pots[8]

Note: ED90 refers to the effective dose required to control 90% of the weed population.

Experimental Protocols

Protocol 1: Whole-Plant Dose-Response Bioassay

This protocol is adapted from studies on sulfonylurea and other herbicides and is designed to determine the effective dose of this compound on a target weed species in a greenhouse setting.[8]

1. Plant Preparation:

  • Fill pots (e.g., 10 cm diameter) with a standardized greenhouse potting mix.
  • Sow seeds of the target weed species at a uniform depth.
  • After emergence, thin seedlings to a consistent number per pot (e.g., 4-5 plants).
  • Grow plants in a controlled greenhouse environment with optimal conditions for the species.

2. Herbicide Solution Preparation:

  • Prepare a stock solution of a commercial formulation of this compound.
  • Perform serial dilutions to create a range of treatment concentrations. A typical dose-response experiment might include a non-treated control and 6-8 concentrations of the herbicide.

3. Herbicide Application:

  • Apply the herbicide when plants have reached a specific growth stage (e.g., 2-4 true leaves).
  • Use a laboratory track sprayer or spray cabinet equipped with a flat-fan nozzle to ensure uniform application.
  • Calibrate the sprayer to deliver a consistent spray volume (e.g., 200 L/ha).

4. Post-Application Care and Data Collection:

  • Return the pots to the greenhouse and arrange them in a completely randomized design.
  • Water the plants as needed, avoiding overhead watering immediately after application to prevent washing the herbicide off the foliage.
  • Visually assess plant injury at set time points (e.g., 7, 14, and 21 days after application) using a scale of 0% (no effect) to 100% (plant death).
  • At the end of the experiment (e.g., 21 days), harvest the above-ground biomass for each pot, determine the fresh weight, and then dry the biomass in an oven to determine the dry weight.

5. Data Analysis:

  • Analyze the biomass data using a non-linear regression model (e.g., log-logistic) to determine the herbicide dose required to cause a 50% reduction in plant growth (GR50 or ED50).

Visualizations

This compound Mode of Action: Inhibition of Branched-Chain Amino Acid Synthesis

Prosulfuron_Pathway Pyruvate Pyruvate ALS Acetolactate Synthase (ALS/AHAS) Pyruvate->ALS Substrate Acetolactate α-Acetolactate ALS->Acetolactate Acetohydroxy_butyrate α-Aceto-α-hydroxybutyrate ALS->Acetohydroxy_butyrate This compound This compound This compound->ALS Inhibits Keto_isovalerate α-Keto-isovalerate Acetolactate->Keto_isovalerate Valine Valine Keto_isovalerate->Valine Leucine Leucine Keto_isovalerate->Leucine Protein_Synthesis Protein Synthesis & Cell Division Valine->Protein_Synthesis Leucine->Protein_Synthesis Threonine Threonine Keto_butyrate α-Keto-butyrate Threonine->Keto_butyrate Keto_butyrate->ALS Substrate Dihydroxy_methylvalerate α,β-Dihydroxy-β-methylvalerate Acetohydroxy_butyrate->Dihydroxy_methylvalerate Keto_methylvalerate α-Keto-β-methylvalerate Dihydroxy_methylvalerate->Keto_methylvalerate Isoleucine Isoleucine Keto_methylvalerate->Isoleucine Isoleucine->Protein_Synthesis Experimental_Workflow Start Start: Seed Sowing Thinning Seedling Emergence & Thinning Start->Thinning Application Herbicide Application (Controlled Growth Stage) Thinning->Application Herbicide_Prep Prepare this compound Dilution Series Herbicide_Prep->Application Post_Application Post-Application Greenhouse Growth Application->Post_Application Data_Collection Data Collection (Visual Assessment, Biomass) Post_Application->Data_Collection Analysis Data Analysis (Dose-Response Curve) Data_Collection->Analysis End End: Determine ED50 Analysis->End

References

Technical Support Center: Prosulfuron Residue Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Prosulfuron residue analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for this compound residue analysis?

A1: The most common and effective techniques for the analysis of this compound residues are High-Performance Liquid Chromatography (HPLC) coupled with either a UV detector or, for higher sensitivity and selectivity, a tandem mass spectrometer (MS/MS).[1] Gas Chromatography (GC) is generally not suitable for this compound due to its thermal instability.

Q2: I am observing significant matrix effects in my soil/water samples. What could be the cause and how can I mitigate this?

A2: Matrix effects, which can manifest as ion suppression or enhancement in LC-MS/MS analysis, are a common challenge in complex matrices like soil and water.[2][3][4]

  • Causes in Soil: Soil organic matter, humic acids, and inorganic salts can co-extract with this compound and interfere with ionization. Soil pH is a critical factor; this compound is more persistent and its sorption behavior changes in alkaline soils, which can affect its extraction and interaction with the analytical column.[5]

  • Causes in Water: Dissolved organic matter and inorganic salts in water samples can also lead to matrix effects.

  • Mitigation Strategies:

    • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that closely matches the samples to be analyzed. This is a highly effective way to compensate for matrix effects.[4]

    • Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components.[4]

    • Improved Cleanup: Employing a more rigorous cleanup step, such as dispersive solid-phase extraction (d-SPE) with different sorbents (e.g., PSA, C18, GCB), can help remove interfering compounds.[6][7][8]

    • Use of Internal Standards: Isotope-labeled internal standards, if available, can help correct for matrix effects and variations in instrument response.

Q3: What are the expected degradation products of this compound, and can they interfere with the analysis?

A3: this compound can degrade in the environment, primarily through the hydrolysis of the sulfonylurea bridge, especially under acidic conditions.[9] Known transformation products include 2-amino-4-methoxy-6-methyl-1,3,5-triazine.[9] These degradation products are generally more polar than the parent compound and may elute earlier in a reversed-phase HPLC system. While they may not directly co-elute with this compound, it is crucial to have a selective analytical method (like LC-MS/MS) to differentiate them and avoid overestimation of the parent compound.

Q4: What are the ideal storage conditions for samples and analytical standards to ensure the stability of this compound?

A4: this compound is stable under recommended storage conditions.[1][9]

  • Samples (Soil, Water, Crop Matrix): Samples should be stored frozen (at or below -18°C) to minimize degradation prior to analysis.[10]

  • Analytical Standards: this compound analytical standards should be stored in a cool, dark, and dry place as recommended by the supplier. Stock solutions are typically prepared in acetonitrile and can be stored in a freezer. Working solutions should be prepared fresh as needed.[10] Stability studies have shown that multiresidue pesticide mixtures are most stable when ampoulated and that stability decreases once opened and combined.[11]

Troubleshooting Guides

HPLC Analysis Issues

Problem: Peak Tailing or Asymmetrical Peaks for this compound

  • Possible Cause 1: Secondary Interactions with Column. Residual silanol groups on the C18 column can interact with the this compound molecule, causing peak tailing.[12]

    • Solution:

      • Adjust the mobile phase pH. Using an acidic mobile phase (e.g., with 0.1% formic or acetic acid) can suppress the ionization of silanol groups and reduce these interactions.[12]

      • Use a column with better end-capping or a different stationary phase designed for polar compounds.

  • Possible Cause 2: Column Overload. Injecting too concentrated a sample can lead to peak distortion.[12][13]

    • Solution: Dilute the sample and re-inject.

  • Possible Cause 3: Column Contamination or Degradation. Accumulation of matrix components on the column frit or at the head of the column can cause peak shape issues.[13]

    • Solution:

      • Use a guard column to protect the analytical column.[14]

      • If a guard column is not in use, try back-flushing the analytical column.

      • As a last resort, replace the column.

Problem: Drifting or Inconsistent Retention Times

  • Possible Cause 1: Mobile Phase Composition. Small variations in the mobile phase composition, especially the organic-to-aqueous ratio, can lead to significant shifts in retention time.[15]

    • Solution: Prepare fresh mobile phase carefully. Ensure adequate mixing and degassing.

  • Possible Cause 2: Temperature Fluctuations. Changes in column temperature will affect retention time.[15]

    • Solution: Use a column oven to maintain a constant and consistent temperature.

  • Possible Cause 3: Column Equilibration. The column may not be fully equilibrated with the mobile phase between injections, especially during gradient elution.[15]

    • Solution: Increase the equilibration time between runs.

Sample Preparation Issues (SPE and QuEChERS)

Problem: Low Recovery of this compound during Solid-Phase Extraction (SPE)

  • Possible Cause 1: Inappropriate Sorbent Material. The chosen sorbent may not have the optimal retention characteristics for this compound.

    • Solution: For this compound, a reversed-phase sorbent like C18 is commonly used. Ensure the sorbent is appropriate for the polarity of this compound.

  • Possible Cause 2: Incorrect Sample pH. The pH of the sample can affect the ionization state of this compound and its retention on the SPE sorbent.

    • Solution: Adjust the sample pH to ensure this compound is in a neutral form for optimal retention on reversed-phase sorbents.

  • Possible Cause 3: Elution Solvent is too Weak. The solvent used to elute this compound from the SPE cartridge may not be strong enough to overcome the sorbent-analyte interactions.

    • Solution: Increase the strength of the elution solvent (e.g., increase the percentage of organic solvent like acetonitrile or methanol).

  • Possible Cause 4: Sample Breakthrough. The analyte may not be fully retained on the cartridge during sample loading.

    • Solution: Check the flow rate during sample loading; a slower flow rate can improve retention. Also, ensure the cartridge is not overloaded.

Problem: Poor Cleanup with QuEChERS Method

  • Possible Cause 1: Inadequate d-SPE Sorbent Combination. The combination of dispersive SPE sorbents may not be effective for the specific matrix interferences.

    • Solution: For complex matrices, a combination of sorbents is often necessary. PSA (Primary Secondary Amine) is effective for removing organic acids and sugars, C18 for nonpolar interferences, and GCB (Graphitized Carbon Black) for pigments like chlorophyll.[6][7][8] Experiment with different combinations and amounts of these sorbents to optimize cleanup.

  • Possible Cause 2: High Fat or Pigment Content in the Sample. Matrices like oily crops or leafy greens can be challenging.

    • Solution: For high-fat matrices, a freezing-out step (lipid removal by cooling the extract) before d-SPE can be beneficial. For highly pigmented samples, GCB is particularly useful, but be aware that it can also adsorb planar pesticides.[6]

Quantitative Data Summary

Table 1: Typical Method Performance Parameters for this compound Analysis

ParameterSoilWaterCorn
Limit of Quantitation (LOQ) 0.1 - 10 µg/kg0.01 - 0.1 µg/L~0.01 mg/kg
Average Recovery 70-110%70-120%80-110%
Linearity (r²) >0.99>0.99>0.99

Note: These values are typical and may vary depending on the specific method, matrix, and instrumentation used.[1][13][14][16]

Experimental Protocols

Protocol 1: this compound Residue Analysis in Soil by HPLC-UV
  • Sample Preparation:

    • Air-dry the soil sample and sieve it through a 2 mm mesh.

    • Weigh 20 g of the homogenized soil into a 250 mL flask.

  • Extraction:

    • Add 100 mL of an extraction solvent mixture (e.g., acetonitrile and 2M ammonium carbonate, 9:1, v/v).[12]

    • Shake on a mechanical shaker for 1-2 hours.

    • Filter the extract through a Büchner funnel with filter paper.

  • Cleanup (Liquid-Liquid Partitioning):

    • Transfer the filtrate to a separatory funnel.

    • Partition twice with 50 mL of dichloromethane.[12]

    • Combine the dichloromethane layers and dry over anhydrous sodium sulfate.

    • Evaporate the solvent to dryness using a rotary evaporator at 40°C.

  • Reconstitution:

    • Dissolve the residue in a known volume (e.g., 2 mL) of the HPLC mobile phase.

    • Filter through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC-UV Analysis:

    • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: Isocratic mixture of acetonitrile and water with 0.1% orthophosphoric acid (e.g., 80:20 v/v).[12]

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • UV Detection: 240 nm.

Protocol 2: this compound Residue Analysis in Water by LC-MS/MS
  • Sample Preparation:

    • Filter the water sample through a 0.45 µm filter to remove suspended particles.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) with 5 mL of methanol followed by 5 mL of deionized water.

    • Load 500 mL of the filtered water sample onto the cartridge at a flow rate of approximately 5 mL/min.

    • Wash the cartridge with 5 mL of deionized water.

    • Dry the cartridge under vacuum for 10-15 minutes.

    • Elute the this compound with 2 x 5 mL of acetonitrile.

  • Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the initial mobile phase.

    • Vortex and transfer to an LC vial.

  • LC-MS/MS Analysis:

    • Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient Elution: A typical gradient would start at a low percentage of B, ramp up to a high percentage to elute this compound, followed by a wash and re-equilibration.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • MS/MS Detection: Use electrospray ionization (ESI) in positive mode. Monitor at least two multiple reaction monitoring (MRM) transitions for quantification and confirmation.

Protocol 3: this compound Residue Analysis in Corn by QuEChERS and LC-MS/MS
  • Sample Preparation:

    • Homogenize a representative sample of corn grain or silage.

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Extraction (QuEChERS):

    • Add 10 mL of acetonitrile.

    • Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).[14]

    • Shake vigorously for 1 minute.

    • Centrifuge at >3000 g for 5 minutes.

  • Cleanup (d-SPE):

    • Take a 1 mL aliquot of the supernatant (acetonitrile layer) and transfer it to a 2 mL d-SPE tube.

    • The d-SPE tube should contain anhydrous MgSO₄ (e.g., 150 mg) and PSA (e.g., 50 mg). For corn, which can have some fatty components, adding C18 (e.g., 50 mg) can be beneficial.[7][8]

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 2 minutes.

  • Final Extract Preparation:

    • Take the supernatant and filter it through a 0.22 µm syringe filter into an LC vial.

  • LC-MS/MS Analysis:

    • Follow the LC-MS/MS conditions as described in Protocol 2.

Visualizations

Prosulfuron_Mode_of_Action cluster_Pathway Biosynthesis of Branched-Chain Amino Acids Pyruvate Pyruvate ALS Acetolactate Synthase (ALS) Pyruvate->ALS alpha_Ketobutyrate α-Ketobutyrate alpha_Ketobutyrate->ALS Acetolactate Acetolactate ALS->Acetolactate alpha_aceto_alpha_hydroxybutyrate α-aceto-α-hydroxybutyrate ALS->alpha_aceto_alpha_hydroxybutyrate Valine Valine Acetolactate->Valine Leucine Leucine Acetolactate->Leucine Isoleucine Isoleucine alpha_aceto_alpha_hydroxybutyrate->Isoleucine Protein_Synthesis Protein Synthesis & Cell Division Valine->Protein_Synthesis Leucine->Protein_Synthesis Isoleucine->Protein_Synthesis Plant_Growth Plant Growth Protein_Synthesis->Plant_Growth This compound This compound This compound->ALS Inhibits

Caption: this compound's mode of action: Inhibition of Acetolactate Synthase (ALS).

Prosulfuron_Analysis_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Instrumental Analysis cluster_Data Data Processing Sample Sample (Soil, Water, Corn) Homogenization Homogenization (for solid samples) Sample->Homogenization Extraction Extraction (LLE, SPE, or QuEChERS) Homogenization->Extraction Cleanup Cleanup (d-SPE or L-L Partitioning) Extraction->Cleanup Concentration Concentration & Reconstitution Cleanup->Concentration Injection HPLC Injection Concentration->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection Detection (UV or MS/MS) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Reporting Result Reporting Quantification->Reporting

Caption: General experimental workflow for this compound residue analysis.

Troubleshooting_Logic cluster_Isolate Isolate the Source cluster_Diagnose Diagnose the Cause cluster_Solve Implement Solution Problem Analytical Problem (e.g., Peak Tailing, Low Recovery) Isolate_HPLC HPLC System? Problem->Isolate_HPLC Isolate_SamplePrep Sample Prep? Problem->Isolate_SamplePrep Isolate_Method Method Parameters? Problem->Isolate_Method Diagnose_HPLC Column Issue? Mobile Phase? Injector? Isolate_HPLC->Diagnose_HPLC Diagnose_SamplePrep Extraction Inefficient? Cleanup Poor? Analyte Loss? Isolate_SamplePrep->Diagnose_SamplePrep Diagnose_Method Incorrect pH? Wrong Solvent Strength? Isolate_Method->Diagnose_Method Solve_HPLC Replace Column Prepare Fresh Mobile Phase Diagnose_HPLC->Solve_HPLC Solve_SamplePrep Optimize SPE/QuEChERS Check for Analyte Breakthrough Diagnose_SamplePrep->Solve_SamplePrep Solve_Method Adjust pH Change Solvent Ratios Diagnose_Method->Solve_Method

Caption: Logical relationship for troubleshooting this compound analysis issues.

References

Technical Support Center: Investigating Prosulfuron Resistance Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in investigating the mechanisms of prosulfuron resistance in weed populations.

Frequently Asked Questions (FAQs)

Q1: What is the primary mode of action of this compound?

This compound is a sulfonylurea herbicide that inhibits the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS).[1] This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine), which are essential for protein synthesis and plant growth.[1] Inhibition of ALS leads to a cessation of cell division and ultimately plant death.

Q2: What are the main mechanisms of resistance to this compound in weeds?

There are two primary mechanisms of resistance to this compound and other ALS-inhibiting herbicides:

  • Target-Site Resistance (TSR): This occurs due to mutations in the ALS gene, which alter the herbicide's binding site on the enzyme. This reduced binding affinity makes the enzyme less sensitive to inhibition by the herbicide. Common mutations occur at specific codons such as 122, 197, 205, 376, 574, and 653.

  • Non-Target-Site Resistance (NTSR): This is most commonly due to enhanced herbicide metabolism by the weed. Enzymes such as cytochrome P450 monooxygenases can detoxify the herbicide before it reaches the target ALS enzyme.

Q3: How do I confirm if a weed population is resistant to this compound?

Resistance can be confirmed through a whole-plant bioassay. This involves treating suspected resistant and known susceptible weed populations with a range of this compound doses and comparing their responses. A significant difference in the dose required to cause 50% growth reduction (GR₅₀) between the populations indicates resistance.

Q4: What is a Resistance Index (RI) and how is it calculated?

The Resistance Index (RI) quantifies the level of resistance in a weed population. It is calculated by dividing the GR₅₀ value of the suspected resistant population by the GR₅₀ value of the known susceptible population. An RI greater than 1.0 suggests resistance.

RI = GR₅₀ (Resistant Population) / GR₅₀ (Susceptible Population)

Troubleshooting Guides

Whole-Plant Herbicide Bioassay
Problem Possible Cause(s) Solution(s)
Poor or no seed germination Seed dormancy; Improper storage conditions (e.g., mold); Immature seeds collected.[2]Determine optimal germination conditions (temperature, light) for the specific weed species.[3] Break dormancy using methods like stratification (cold, moist treatment) or scarification. Ensure seeds are collected when mature and stored in dry, cool conditions.[2]
High variability in plant growth Inconsistent environmental conditions (light, temperature, water); Variation in soil or potting mix; Genetic variability within the population.Maintain uniform conditions in the greenhouse or growth chamber. Use a standardized potting mix for all plants. For highly variable species, increase the number of replicates.
Control plants (untreated) show signs of stress or die Contaminated soil or water; Pathogen or insect infestation; Extreme environmental conditions.Use a clean, reliable source of soil and water.[4] Monitor for and manage pests and diseases. Ensure greenhouse/growth chamber conditions are within the optimal range for the weed species.
Inconsistent results between experimental runs Variation in plant growth stage at application; Inaccurate herbicide dilutions; Calibration issues with the sprayer.[2]Treat all plants at a consistent growth stage (e.g., 2-4 leaf stage).[2] Prepare fresh herbicide stock solutions for each experiment and double-check dilution calculations. Calibrate the sprayer before each use to ensure accurate application volume.
ALS Enzyme Activity Assay
Problem Possible Cause(s) Solution(s)
Low enzyme activity in all samples (including controls) Inefficient enzyme extraction; Enzyme degradation due to improper storage or handling; Assay buffer not at room temperature.[5]Optimize the extraction protocol. Keep samples on ice during extraction and store extracts at -80°C. Ensure all assay components, especially the buffer, are at room temperature before starting the assay.[5]
High background signal in "no enzyme" controls Contamination of reagents; Spontaneous conversion of substrate to product.Use fresh, high-purity reagents. Run a "no substrate" control to check for interfering substances in the enzyme extract.
I₅₀ values are not reproducible Inaccurate pipetting; Incorrect incubation times or temperatures; Reagents not mixed properly.[6]Use calibrated pipettes and ensure accurate dispensing.[5] Strictly adhere to the protocol's incubation times and temperatures. Gently mix all components before and during the assay as specified.[6]
No clear difference in inhibition between suspected resistant and susceptible populations The resistance mechanism is not target-site based (e.g., it's metabolic resistance); The specific ALS mutation does not significantly alter herbicide binding in vitro.Investigate non-target-site resistance mechanisms. Sequence the ALS gene to confirm if a mutation is present.
Molecular Analysis (ALS Gene Sequencing)
Problem Possible Cause(s) Solution(s)
PCR amplification fails (no band on gel) Poor DNA quality or quantity; Incorrect annealing temperature; Problems with PCR reagents (e.g., degraded polymerase, primers, or dNTPs).[7]Re-extract DNA and check its integrity and concentration. Optimize the annealing temperature using a gradient PCR.[8] Use fresh, high-quality PCR reagents and consider adding PCR enhancers like BSA or DMSO for difficult templates.[7]
Non-specific PCR products (multiple bands on gel) Annealing temperature is too low; Poorly designed primers; High primer concentration.[7]Increase the annealing temperature in increments. Re-design primers to be more specific to the target region.[8] Reduce the primer concentration in the PCR reaction.[9]
Smeared bands on the gel Too much template DNA; Too many PCR cycles; Degraded DNA.[7]Reduce the amount of template DNA in the reaction. Decrease the number of PCR cycles (25-30 is often sufficient).[7] Use high-quality, intact template DNA.[8]
Poor quality sequencing results Contaminated PCR product (e.g., primer-dimers, non-specific amplicons); Insufficient PCR product.Purify the PCR product from the agarose gel before sending for sequencing. Increase the amount of PCR product used for the sequencing reaction.

Data Presentation

Table 1: Example Growth Reduction (GR₅₀) and Resistance Index (RI) Data from Whole-Plant Bioassay

PopulationSpeciesHerbicideGR₅₀ (g a.i./ha)Resistance Index (RI)
SusceptibleAmaranthus retroflexusThis compound5-
Resistant 1Amaranthus retroflexusThis compound5010
Resistant 2Amaranthus retroflexusThis compound12525
SusceptibleKochia scopariaThis compound2-
Resistant 1Kochia scopariaThis compound4020

Note: Data are hypothetical and for illustrative purposes.

Table 2: Example ALS Enzyme Inhibition (I₅₀) Data

PopulationSpeciesHerbicideI₅₀ (µM)Resistance Index (RI)
SusceptibleAmaranthus retroflexusThis compound0.10-
Resistant 1 (TSR)Amaranthus retroflexusThis compound2.5025
Resistant 2 (NTSR)Amaranthus retroflexusThis compound0.121.2
SusceptibleKochia scopariaThis compound0.05-
Resistant 1 (TSR)Kochia scopariaThis compound5.00100

Note: Data are hypothetical and for illustrative purposes. TSR = Target-Site Resistance; NTSR = Non-Target-Site Resistance.

Experimental Protocols

Protocol 1: Whole-Plant Herbicide Resistance Bioassay
  • Seed Collection and Plant Growth:

    • Collect mature seeds from the suspected resistant weed population and a known susceptible population of the same species.[2]

    • Sow seeds in pots filled with a standard potting mix.

    • Grow plants in a greenhouse or growth chamber under controlled conditions (e.g., 25°C/20°C day/night temperature, 16-hour photoperiod).

  • Herbicide Application:

    • When plants reach the 2-4 leaf stage, treat them with a range of this compound doses.

    • A typical dose-response experiment would include 0x, 0.25x, 0.5x, 1x, 2x, 4x, and 8x the recommended field rate.

    • Include an untreated control (0x) for both suspected resistant and susceptible populations.

    • Apply the herbicide using a laboratory track sprayer calibrated to deliver a consistent spray volume.

  • Data Collection and Analysis:

    • Three to four weeks after treatment, visually assess the plants for injury on a scale of 0% (no effect) to 100% (plant death).

    • Harvest the above-ground biomass for each pot, dry it in an oven at 60-70°C for 72 hours, and record the dry weight.

    • Calculate the dose required to cause 50% growth reduction (GR₅₀) for both populations by fitting the data to a log-logistic dose-response curve.

    • Calculate the Resistance Index (RI) by dividing the GR₅₀ of the resistant population by the GR₅₀ of the susceptible population.

Protocol 2: In Vitro ALS Enzyme Activity Assay
  • Enzyme Extraction:

    • Harvest 1-2 g of young leaf tissue from both resistant and susceptible plants.

    • Freeze the tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.

    • Homogenize the powder in an ice-cold extraction buffer [e.g., 100 mM potassium phosphate buffer (pH 7.5), 1 mM sodium pyruvate, 0.5 mM MgCl₂, 10% (v/v) glycerol, 1 mM dithiothreitol (DTT), and 10 µM FAD].

    • Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

    • Collect the supernatant containing the crude enzyme extract.

  • Enzyme Assay:

    • Prepare a reaction mixture containing assay buffer, the enzyme extract, and a range of this compound concentrations (e.g., 0 to 500 µM).

    • Initiate the reaction by adding the substrate, pyruvate.

    • Incubate the mixture at a controlled temperature (e.g., 30°C) for a set period (e.g., 1 hour).

    • Stop the reaction by adding sulfuric acid. This also decarboxylates the product (acetolactate) to acetoin.

    • Add creatine and α-naphthol to the mixture and incubate to allow for color development. The acetoin forms a red complex.

    • Measure the absorbance at 530 nm using a spectrophotometer.

  • Data Analysis:

    • Calculate the concentration of this compound required to inhibit 50% of the ALS enzyme activity (I₅₀) for both resistant and susceptible populations.

    • Calculate the RI by dividing the I₅₀ of the resistant population by the I₅₀ of the susceptible population.

Protocol 3: Molecular Analysis of the ALS Gene
  • DNA Extraction:

    • Extract genomic DNA from young leaf tissue of individual resistant and susceptible plants using a commercial plant DNA extraction kit or a standard CTAB method.

  • PCR Amplification:

    • Design primers to amplify conserved regions of the ALS gene known to harbor resistance-conferring mutations.

    • Perform PCR using the extracted DNA as a template. PCR conditions (annealing temperature, extension time) should be optimized for the specific primers and weed species.

  • Sequencing and Analysis:

    • Purify the PCR products to remove unincorporated primers and dNTPs.

    • Send the purified PCR products for Sanger sequencing.

    • Align the resulting DNA sequences from resistant and susceptible individuals with a reference ALS sequence to identify any single nucleotide polymorphisms (SNPs) that result in amino acid substitutions at known resistance-conferring positions.

Mandatory Visualizations

G cluster_pathway This compound Mode of Action and Resistance This compound This compound Application Uptake Uptake by Roots/Leaves This compound->Uptake Translocation Translocation to Meristems Uptake->Translocation Metabolism NTSR: Enhanced Metabolism (e.g., by P450s) Uptake->Metabolism Detoxification ALS ALS Enzyme Translocation->ALS Inhibits AlteredALS TSR: Altered ALS Enzyme (Gene Mutation) Translocation->AlteredALS No Inhibition BCAA Branched-Chain Amino Acids (Val, Leu, Ile) ALS->BCAA Catalyzes Death Plant Death ALS->Death Inhibition leads to Protein Protein Synthesis BCAA->Protein Growth Plant Growth Protein->Growth Metabolism->this compound Inactivates AlteredALS->ALS Replaces

Caption: this compound's mechanism of action and resistance pathways.

G cluster_workflow Experimental Workflow for Investigating this compound Resistance Start Suspected Resistant Weed Population Bioassay Whole-Plant Bioassay (Dose-Response) Start->Bioassay Confirm Resistance Confirmed? (RI > 1.0) Bioassay->Confirm Mechanism Investigate Mechanism Confirm->Mechanism Yes Susceptible Population is Susceptible Confirm->Susceptible No EnzymeAssay ALS Enzyme Assay Mechanism->EnzymeAssay Sequencing ALS Gene Sequencing Mechanism->Sequencing TSR Target-Site Resistance (High I50 RI, Mutation Found) EnzymeAssay->TSR High I50 RI NTSR Non-Target-Site Resistance (Low I50 RI, No Mutation) EnzymeAssay->NTSR Low I50 RI Sequencing->TSR Mutation Found Sequencing->NTSR No Mutation

Caption: Workflow for confirming and characterizing this compound resistance.

References

Improving the efficacy of Prosulfuron under different environmental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the efficacy of Prosulfuron under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a selective, systemic herbicide belonging to the sulfonylurea chemical family.[1][2] It is primarily used for the control of broadleaf weeds in various crops.[2][3] The primary mode of action of this compound is the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1][2][4][5] This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[4][5] By inhibiting ALS, this compound halts protein synthesis and cell division, leading to the cessation of plant growth and eventual death of susceptible plants.[6][7][8]

Q2: How do environmental factors influence the efficacy of this compound?

The efficacy of this compound can be significantly influenced by several environmental factors:

  • Soil pH: Soil pH is a critical factor. This compound is more persistent and its dissipation is slower in neutral to alkaline soils (higher pH).[9][10][11] In acidic soils (lower pH), it undergoes more rapid chemical hydrolysis, which can reduce its residual activity.[9][10][11][12]

  • Soil Moisture: Higher soil moisture generally enhances the activity of soil-applied this compound by increasing its availability for root uptake. However, very high water content can also lead to increased microbial degradation.[9][10] For post-emergence applications, adequate soil moisture ensures weeds are actively growing and can readily absorb and translocate the herbicide.

  • Temperature: Generally, the efficacy of sulfonylurea herbicides like this compound increases with warmer temperatures, as long as the weeds are not under heat stress.[13] Higher temperatures can enhance the rate of absorption and translocation within the plant. One study on a related sulfonylurea herbicide, sulfosulfuron, showed that incubation at 25°C increased its degradation rate.[14]

  • Humidity: High relative humidity is generally favorable for the efficacy of foliar-applied herbicides.[15] It slows the drying of spray droplets on the leaf surface, allowing more time for absorption.[15] Plants grown in low humidity may develop a thicker cuticle, which can act as a barrier to herbicide uptake.[15]

  • Light Intensity: The effect of light intensity on sulfonylurea herbicides can be complex. Some studies suggest that higher light intensity can lead to a modest improvement in the activity of some sulfonylurea herbicides.[16] However, other research indicates that light intensity may not always be a major factor influencing the final efficacy of certain post-emergent herbicides.[17]

Q3: What are the typical symptoms of this compound phytotoxicity in susceptible plants?

Symptoms of this compound injury in susceptible plants typically appear within a few days to a week after application. The initial symptoms include chlorosis (yellowing) of the leaves, particularly in the apical bud region.[4][18] This is followed by growth inhibition, necrosis (tissue death), and stunting.[4][18] Plant death usually occurs within 14 to 21 days after application.[6][8]

Q4: Can this compound be tank-mixed with other herbicides?

Yes, this compound is often used in combination with other herbicides to broaden the spectrum of weed control and manage herbicide resistance.[2] For instance, it is sometimes formulated with dicamba to provide both faster initial effects and a complete kill of target weeds.[19] When tank-mixing, it is crucial to follow the manufacturer's instructions regarding compatibility and order of mixing to avoid issues like flocculation.[20]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Reduced or no efficacy on target weeds Weed resistance: The target weed population may have developed resistance to ALS-inhibiting herbicides.- Confirm resistance through herbicide resistance testing. - Rotate to a herbicide with a different mode of action. - Employ integrated weed management strategies.
Environmental conditions: Application during unfavorable conditions such as low temperature, low humidity, or drought stress.- Apply when weeds are actively growing and not under stress. - For foliar applications, aim for moderate temperatures (e.g., 18-30°C) and higher relative humidity.[13]
Incorrect application: Improper dosage, poor spray coverage, or application at the wrong weed growth stage.- Calibrate spray equipment accurately. - Ensure thorough coverage of the target weeds. - Apply at the recommended growth stage for the target weed species.
High soil pH (for soil applications): this compound is more persistent in high pH soils, but its availability might be affected.- Monitor soil pH. While persistence is higher, extreme pH can affect solubility and uptake.
Crop injury (in selective applications) Crop sensitivity: The crop itself may be sensitive to this compound, especially under certain environmental conditions or at specific growth stages.- Ensure this compound is labeled for use on the specific crop. - Apply at the recommended crop growth stage. - Avoid application when the crop is under stress.
Spray drift: Drift from the application area to sensitive non-target crops.- Use drift-reducing nozzles and application techniques. - Avoid spraying in windy conditions. - Maintain a buffer zone around sensitive areas.
Inconsistent results across experiments Variability in environmental conditions: Fluctuations in temperature, humidity, light, or soil moisture between experiments.- Conduct experiments in controlled environments (growth chambers, greenhouses) to maintain consistent conditions. - Record all environmental parameters for each experiment.
Inconsistent formulation or mixing: Improper mixing of the this compound solution.- Ensure this compound is fully dissolved. For sulfonylurea (SU) granules, pre-dissolving in a small amount of water before adding to the main tank can prevent issues.[20] - Use water with a neutral to slightly alkaline pH for better solubility of some sulfonylureas.[21]

Data Presentation

Table 1: Effect of Soil pH on this compound Dissipation (DT50)

Soil pHDissipation Time (DT50) in days
5.46.5
7.9122.9

Data synthesized from a study on this compound dissipation in different soils. The time required for 50% of the herbicide to dissipate (DT50) was positively correlated with soil pH.[9][10][22]

Experimental Protocols

Protocol 1: Assessing this compound Efficacy Under Different Temperatures

Objective: To determine the effect of temperature on the herbicidal efficacy of this compound.

Materials:

  • This compound (analytical grade)

  • Susceptible weed species (e.g., Amaranthus retroflexus - redroot pigweed) grown in pots

  • Controlled environment growth chambers set to different temperatures (e.g., 15°C, 25°C, 35°C)

  • Precision bench sprayer

  • Deionized water

  • Appropriate surfactant as recommended for this compound

  • Personal Protective Equipment (PPE)

Methodology:

  • Plant Preparation: Grow the selected weed species in pots containing a standardized potting mix until they reach the 2-4 true leaf stage.[23] Ensure uniform growth of all plants.

  • Acclimatization: Place the potted plants into the respective temperature-controlled growth chambers 48 hours prior to herbicide application to allow for acclimatization.

  • Herbicide Preparation: Prepare a stock solution of this compound. On the day of application, prepare the final spray solutions to the desired concentrations, including a surfactant as recommended. Include a control group that will be sprayed with water and surfactant only.

  • Application: Use a precision bench sprayer to apply the this compound solutions to the plants.[23] Ensure uniform coverage.

  • Incubation: Return the treated plants to their respective temperature-controlled chambers immediately after application. Maintain the specified temperature, light, and humidity conditions throughout the experiment.

  • Efficacy Assessment: Assess the herbicidal efficacy at regular intervals (e.g., 3, 7, 14, and 21 days after treatment). Assessments can include:

    • Visual Injury Rating: Score the plants on a scale of 0% (no effect) to 100% (complete death).

    • Biomass Reduction: Harvest the above-ground plant material and measure the fresh and dry weight. Compare the biomass of treated plants to the control group.

    • Plant Height: Measure the height of the plants from the soil surface to the apical bud.

Protocol 2: Evaluating the Impact of Soil pH on this compound Activity

Objective: To evaluate how soil pH affects the efficacy of soil-applied this compound.

Materials:

  • This compound (analytical grade)

  • Soils with a range of pH values (e.g., pH 5.5, 6.5, 7.5). If not naturally available, soil pH can be adjusted using appropriate amendments (e.g., lime to raise pH, elemental sulfur to lower pH) and allowed to equilibrate.

  • Pots for planting

  • Seeds of a susceptible weed species

  • Growth chamber or greenhouse with controlled conditions

  • Analytical balance and other standard laboratory equipment

Methodology:

  • Soil Preparation and Treatment: Fill pots with the soils of different pH levels. Apply this compound to the soil surface at the desired rates. Incorporate the herbicide into the top layer of soil or water it in, depending on the experimental design. A control group with no herbicide should be prepared for each soil pH.

  • Sowing: Sow the seeds of the susceptible weed species at a uniform depth in the treated and control pots.

  • Incubation: Place the pots in a growth chamber or greenhouse with optimal conditions for weed growth (temperature, light, and moisture).

  • Data Collection: After a predetermined period (e.g., 21-28 days), assess the efficacy of this compound by measuring:

    • Emergence Rate: Count the number of emerged seedlings in each pot.

    • Visual Injury Symptoms: Rate any visible symptoms of phytotoxicity.

    • Biomass: Harvest the emerged seedlings and determine their fresh and dry weights.

    • Root and Shoot Length: Measure the length of the roots and shoots of the harvested seedlings.

Visualizations

Prosulfuron_Mode_of_Action This compound This compound ALS Acetolactate Synthase (ALS) (Enzyme) This compound->ALS Inhibits AminoAcids Branched-Chain Amino Acids (Valine, Leucine, Isoleucine) ALS->AminoAcids Catalyzes Biosynthesis Pyruvate Pyruvate Pyruvate->ALS AlphaKetobutyrate α-Ketobutyrate AlphaKetobutyrate->ALS ProteinSynthesis Protein Synthesis AminoAcids->ProteinSynthesis Required for CellDivision Cell Division & Growth ProteinSynthesis->CellDivision Essential for PlantDeath Plant Death CellDivision->PlantDeath Cessation leads to

Caption: this compound's mechanism of action via ALS inhibition.

Experimental_Workflow_Efficacy_Testing start Start: Define Experimental Conditions (Temp, pH, etc.) prep Prepare Plants & Acclimatize start->prep herbicide Prepare & Apply This compound Solution prep->herbicide incubate Incubate Under Controlled Conditions herbicide->incubate assess Assess Efficacy: - Visual Rating - Biomass - Height incubate->assess data Analyze Data & Compare to Control assess->data end End: Conclude on Efficacy data->end

Caption: General workflow for assessing this compound efficacy.

References

Common interferences in the analytical determination of Prosulfuron

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical determination of Prosulfuron. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference in this compound analysis?

A1: The most prevalent interferences in this compound analysis, particularly when using sensitive techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS), stem from three main sources:

  • Matrix Effects: Co-eluting endogenous compounds from the sample matrix (e.g., soil, water, plant tissues, or food products) can significantly impact the ionization of this compound, leading to either signal suppression or enhancement. Common matrix components include humic and fulvic acids in soil, organic acids, sugars, lipids, and pigments in plant and food samples.

  • Contamination: Introduction of contaminants during sample collection, preparation, or analysis is a frequent issue. Sources can include glassware, solvents, reagents, and plasticware. Ghost peaks, which are unexpected peaks in the chromatogram, can arise from these contaminants.

  • Co-eluting Compounds: Other pesticides, metabolites of this compound, or co-formulants present in commercial herbicide mixtures may have similar retention times and mass-to-charge ratios, leading to overlapping peaks and inaccurate quantification.

Q2: What are the known metabolites of this compound that could potentially interfere with its analysis?

A2: this compound can degrade in the environment and in biological systems to form various metabolites. The primary metabolites that should be considered as potential interferences in analytical methods are:

  • CGA-300406 (Desmethyl this compound): Formed by the O-demethylation of the methoxy group on the triazine ring.

  • CGA-159902 (2-(3,3,3-trifluoropropyl)-benzenesulfonamide): Results from the cleavage of the sulfonylurea bridge.

  • CGA-150829: Another transformation product.

These metabolites can have similar chromatographic behavior to the parent this compound, necessitating analytical methods with sufficient selectivity to distinguish between them.[1]

Q3: How does soil pH and organic matter content affect this compound analysis?

A3: Soil properties like pH and organic matter content significantly influence the persistence and extraction of this compound, which in turn affects its analytical determination.

  • pH: this compound is more stable in neutral to alkaline soils. In acidic soils, it undergoes faster hydrolysis, breaking down into its metabolites. This can lead to lower than expected concentrations of the parent compound in samples from acidic environments.

  • Organic Matter (Humic and Fulvic Acids): this compound can bind to soil organic matter, particularly humic and fulvic acids. This binding can reduce the extraction efficiency of this compound from the soil matrix, leading to an underestimation of its concentration. Furthermore, extracted humic substances can cause significant matrix effects in LC-MS/MS analysis.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)

Possible Causes and Solutions:

Possible Cause Solution
Column Contamination Flush the column with a strong solvent. If the problem persists, replace the column.
Inappropriate Mobile Phase pH Adjust the mobile phase pH to ensure this compound is in a single ionic state.
Co-elution with an Interfering Compound Modify the gradient elution profile or change the stationary phase of the column to improve separation.
Injector Issues Clean the injector port and syringe. Ensure the injection volume is appropriate.

A logical workflow for troubleshooting peak shape issues is presented below.

G Troubleshooting Workflow for Poor Peak Shape Start Poor Peak Shape Observed Check_Column Check for Column Contamination Start->Check_Column Flush_Column Flush Column with Strong Solvent Check_Column->Flush_Column Suspected Check_Mobile_Phase Verify Mobile Phase pH Check_Column->Check_Mobile_Phase Unlikely Replace_Column Replace Column if Necessary Flush_Column->Replace_Column No Improvement Resolved Peak Shape Improved Flush_Column->Resolved Improved Replace_Column->Resolved Adjust_pH Adjust Mobile Phase pH Check_Mobile_Phase->Adjust_pH Incorrect pH Check_Coelution Investigate Co-elution Check_Mobile_Phase->Check_Coelution Correct pH Adjust_pH->Resolved Modify_Gradient Modify Gradient or Change Column Check_Coelution->Modify_Gradient Suspected Check_Injector Inspect Injector Check_Coelution->Check_Injector Unlikely Modify_Gradient->Resolved Clean_Injector Clean Injector and Syringe Check_Injector->Clean_Injector Dirty/Faulty Clean_Injector->Resolved

Caption: Troubleshooting workflow for poor peak shape.

Issue 2: Inconsistent Results or Poor Reproducibility

Possible Causes and Solutions:

Possible Cause Solution
Matrix Effects Use matrix-matched standards for calibration. Implement a sample cleanup procedure like Solid Phase Extraction (SPE) to remove interfering compounds. Dilute the sample extract to minimize matrix effects.
Sample Inhomogeneity Ensure the sample is thoroughly homogenized before extraction.
Instrument Instability Check for fluctuations in temperature, mobile phase flow rate, and mass spectrometer performance.
Inconsistent Sample Preparation Strictly follow a validated sample preparation protocol.

The following diagram illustrates the relationship between matrix components and analytical signal interference.

G Impact of Matrix Effects on this compound Analysis cluster_matrix Sample Matrix Humic_Acids Humic/Fulvic Acids Ion_Source LC-MS Ion Source Humic_Acids->Ion_Source Co-elute Organic_Acids Organic Acids Organic_Acids->Ion_Source Co-elute Lipids Lipids/Sugars Lipids->Ion_Source Co-elute Pigments Pigments Pigments->Ion_Source Co-elute This compound This compound Analyte This compound->Ion_Source Signal Analytical Signal Ion_Source->Signal Ionization Suppression/Enhancement

Caption: Matrix components interfering with this compound ionization.

Issue 3: Presence of Ghost Peaks or High Background Noise

Possible Causes and Solutions:

Possible Cause Solution
Contaminated Solvents or Reagents Use high-purity (e.g., LC-MS grade) solvents and reagents. Prepare fresh mobile phases daily.
Contaminated Glassware or Plasticware Thoroughly clean all glassware with an appropriate solvent and bake if necessary. Use high-quality, low-bleed plasticware.
Carryover from Previous Injections Inject a blank solvent after a high-concentration sample to check for carryover. Implement a robust needle and injector wash protocol.
Contamination from SPE Cartridges Pre-wash the SPE cartridges with the elution solvent to remove any potential contaminants.

Experimental Protocols

Key Experiment: Determination of this compound in Soil by LC-MS/MS

This protocol is a generalized procedure based on common practices and requires optimization for specific soil types and instrumentation.

1. Sample Preparation and Extraction:

  • Homogenization: Air-dry the soil sample and sieve it through a 2-mm mesh to ensure homogeneity.

  • Extraction:

    • Weigh 10 g of the homogenized soil into a 50 mL polypropylene centrifuge tube.

    • Add 20 mL of an extraction solvent (e.g., acetonitrile/water 80:20, v/v).

    • Vortex for 1 minute, then shake on a mechanical shaker for 30 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Collect the supernatant.

2. Sample Cleanup (Solid Phase Extraction - SPE):

  • Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Loading: Load the soil extract onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove polar interferences.

  • Elution: Elute the this compound from the cartridge with 5 mL of acetonitrile.

  • Concentration: Evaporate the eluent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 1 mL of the initial mobile phase.

3. LC-MS/MS Analysis:

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).

    • Mobile Phase: A gradient of A) 0.1% formic acid in water and B) 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode (this compound can be detected in both, but negative mode is often preferred).

    • Detection Mode: Multiple Reaction Monitoring (MRM). Monitor at least two transitions for this compound for confirmation.

The general workflow for this analytical protocol is depicted below.

G Analytical Workflow for this compound in Soil Start Soil Sample Collection Homogenization Homogenization (Sieving) Start->Homogenization Extraction Solvent Extraction Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Cleanup Solid Phase Extraction (SPE) Centrifugation->Cleanup Concentration Evaporation & Reconstitution Cleanup->Concentration Analysis LC-MS/MS Analysis Concentration->Analysis Data_Processing Data Processing & Quantification Analysis->Data_Processing

Caption: General workflow for this compound analysis in soil.

References

Enhancing the rainfastness of Prosulfuron formulations in research settings

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and formulation development professionals with technical information, troubleshooting advice, and standardized protocols for enhancing the rainfastness of Prosulfuron-based herbicide formulations.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is rainfastness and why is it a critical factor for this compound formulations?

A: Rainfastness is the ability of a herbicide to resist being washed off a plant's foliage by rainfall or irrigation.[1][2] For a post-emergence, systemic herbicide like this compound, which must be absorbed by the leaves to be effective, this trait is critical.[3][4] If the active ingredient is washed off before it can penetrate the leaf cuticle, its efficacy will be significantly reduced, leading to poor weed control.[1][5] Loss of effectiveness is greatest when rainfall occurs within 24 hours of spraying.[1]

Q2: What are the primary factors that influence the rainfastness of my this compound formulation?

A: Several factors interact to determine the rainfastness of a formulation:

  • Active Ingredient Properties: this compound's water solubility is highly dependent on pH, which can affect how it behaves on the leaf surface.[6]

  • Formulation Type: The inert ingredients and overall formulation type play a significant role. Flowables (F) and suspension concentrates (SC) are generally more rainfast than wettable powders (WP) or water-dispersible granules (WDG).[1]

  • Adjuvants: The addition of adjuvants, particularly surfactants and stickers, is one of the most effective ways to improve rainfastness.[2][7][8]

  • Plant Surface Characteristics: The nature of the weed's leaf surface (e.g., waxy, hairy) can inhibit spray droplet retention and spreading, making wash-off more likely.[9][10]

  • Environmental Conditions: The intensity and volume of rainfall are crucial; a short, intense downpour can be more detrimental than a long, light drizzle.[1] Temperature and humidity also affect the drying time and absorption rate of the herbicide.[5][11]

Q3: How do I select the appropriate adjuvant to improve the rainfastness of this compound?

A: Selecting the right adjuvant is key to maximizing performance. Adjuvants are broadly categorized as activators, which enhance herbicide activity, and utility modifiers.[8] For improving rainfastness, activator adjuvants are most relevant. The choice depends on the specific formulation, target weed species, and environmental conditions.

Q4: My this compound formulation shows poor efficacy even after a short, light rain. What is the likely cause?

A: This issue can stem from several factors beyond just the rain event itself:

  • Insufficient Rain-Free Period: Even a light rain can wash off a significant amount of unprotected active ingredient if it occurs too soon after application, before the this compound has had time to penetrate the leaf surface.[11][12]

  • Sub-optimal Adjuvant System: The formulation may lack an effective sticker or penetrant. A simple non-ionic surfactant might improve spreading but may not provide sufficient adhesion to resist wash-off.[13][14]

  • Weed Stress: Plants under stress from drought or extreme temperatures may have thicker leaf cuticles, slowing herbicide absorption and making the formulation more susceptible to wash-off for a longer period.[10]

  • Poor Application Coverage: If the initial spray coverage is poor, the effective dose on the leaf surface is already reduced, and any wash-off will have a more pronounced negative effect.

Q5: What is the functional difference between a "surfactant" and a "sticker" adjuvant?

A: While both can improve performance, they have different primary functions.

  • Surfactants (Surface Active Agents) work by reducing the surface tension of spray droplets.[9][13] This allows the droplets to spread out over a larger area of the waxy leaf surface rather than beading up, which improves coverage and promotes absorption.[14][15]

  • Stickers (also called deposit builders or filming agents) are adjuvants designed to increase the physical adhesion of the spray deposit to the leaf surface.[2][16] They form a film or sticky layer that physically holds the herbicide in place, making it more resistant to being washed off by rain.[15] Some adjuvants may have both properties.

Section 2: Troubleshooting Guide for Poor Rainfastness

Issue: Inconsistent or poor weed control with this compound formulations following a rainfall event. Use this guide to diagnose potential causes.

StepDiagnostic QuestionPotential CauseRecommended Action
1 Verify Rain-Free Interval Did rainfall occur before the formulation could dry and be absorbed?The required rain-free period depends heavily on the formulation and adjuvants used. Traditional formulations may need 6-12 hours, while advanced formulations with specific adjuvants might be rainfast in as little as 30-60 minutes.[1]
2 Evaluate Adjuvant System Was an appropriate adjuvant used at the correct concentration?A lack of a sticker or a highly effective penetrant (like an MSO or organo-silicone) can leave the formulation vulnerable.[9][13] Verify that the adjuvant type and rate are optimized for this compound and the target weed.
3 Assess Environmental Conditions Were weeds actively growing? Were conditions cool or extremely hot and dry at the time of application?Stressed plants have reduced metabolic activity and thicker cuticles, which slows herbicide uptake.[10] This extends the time the product is vulnerable on the leaf surface. Application should target actively growing weeds.
4 Review Application Parameters Was the spray volume adequate for thorough coverage? Was the droplet size appropriate?Poor coverage means a lower effective dose on the target. Ensure application techniques are providing uniform coverage of weed foliage.
5 Consider Formulation pH What is the pH of your final spray solution?This compound's water solubility increases dramatically at higher pH. A high pH spray solution might make the active ingredient more susceptible to being redissolved and washed away before it can be absorbed.

Section 3: Data Presentation & Key Adjuvants

A summary of common activator adjuvant classes and their role in enhancing herbicide performance is provided below.

Table 1: Comparison of Adjuvant Classes for Enhancing Rainfastness

Adjuvant ClassPrimary Function(s)Key Benefits for RainfastnessTypical Use Rate (% v/v)
Non-Ionic Surfactants (NIS) Spreading, WettingIncreases spray coverage on the leaf, which can lead to faster absorption. Provides a baseline level of performance enhancement.[9][13]0.25 - 0.5%
Crop Oil Concentrates (COC) Penetration, SpreadingPetroleum-based oils help solubilize the waxy leaf cuticle, improving herbicide penetration.[9][13]1.0%
Methylated Seed Oils (MSO) / Esterified Seed Oils (ESO) PenetrationHighly effective at disrupting the leaf cuticle, leading to rapid herbicide uptake. Generally provides better rainfastness than standard COCs.[13]0.5 - 1.0%
Organo-silicone Surfactants Super-Spreading, Stomatal InfiltrationDrastically reduce surface tension for rapid spreading and can promote uptake through stomata, significantly shortening the required rain-free period.[7][9][13]0.05 - 0.25%
Stickers / Film Formers AdhesionForm a protective film over the spray deposit, physically holding it onto the leaf surface and providing direct resistance to wash-off.[2][15]Varies by product

Section 4: Experimental Protocols

Protocol 1: Standardized Rainfastness Bioassay

This protocol outlines a whole-plant bioassay to evaluate the rainfastness of different this compound formulations.

  • Objective: To determine the efficacy of this compound formulations on a target weed species when subjected to simulated rainfall at specific intervals after application.

  • Materials:

    • Target weed species (e.g., velvetleaf, lambsquarters) grown in pots to the 3-4 leaf stage.

    • This compound formulations to be tested (with and without various adjuvants).

    • Track sprayer calibrated to deliver a consistent volume (e.g., 200 L/ha).

    • Rainfall simulator capable of delivering a consistent intensity (e.g., 15-20 mm/hour).[12][17]

    • Greenhouse or growth chamber with controlled temperature and light.

  • Methodology:

    • Plant Propagation: Grow weeds under uniform greenhouse conditions until they reach the desired growth stage (e.g., 3-4 true leaves). Select healthy, uniform plants for the experiment.

    • Treatment Groups: For each formulation, establish treatment groups corresponding to different rain-free intervals (e.g., 1, 2, 4, 6 hours). Include a "no rain" positive control for each formulation and an untreated negative control. Replicate each treatment at least 4 times.

    • Herbicide Application: Spray the plants with the designated this compound formulation using the calibrated track sprayer.

    • Drying Period (Rain-Free Interval): Place the treated plants back in the greenhouse for their assigned rain-free interval (1, 2, 4, or 6 hours).

    • Simulated Rainfall: After the drying period, place the plants in the rainfall simulator and apply a known amount and intensity of rain (e.g., 18 mm over 1 hour).[12] The "no rain" control group should be shielded from this step.

    • Post-Rainfall Growth: Return all plants to the greenhouse and allow them to grow for 14-21 days.

    • Assessment: Evaluate herbicide efficacy by either a visual rating of injury (on a scale of 0-100%, where 100% is complete plant death) or by harvesting the above-ground biomass and measuring the fresh or dry weight.

  • Data Analysis: Calculate the percent reduction in biomass for each treatment relative to the untreated control. Analyze the data using ANOVA to determine significant differences between formulations and rain-free intervals.

Protocol 2: Quantification of this compound Leaf Residue after Simulated Rainfall

This protocol describes an analytical method to quantify the amount of this compound remaining on a leaf surface.

  • Objective: To directly measure the percentage of applied this compound that is washed off by simulated rainfall.

  • Materials:

    • Plants, sprayer, and rainfall simulator as described in Protocol 1.

    • Methanol, acetonitrile, water (HPLC grade).

    • 0.05 M phosphate buffer.

    • Vortex mixer, rotary evaporator.

    • Solid Phase Extraction (SPE) C18 columns.

    • LC-MS/MS system.[18]

  • Methodology:

    • Application & Rainfall: Treat plants as described in Protocol 1 (Steps 3-5). Include a "0-hour" rain-free interval group that is immediately subjected to rain, and a control group that is treated but not rained on.

    • Sample Collection (Leaf Wash): Immediately after the simulated rainfall, excise a standard number of leaves (or a standard leaf area) from each plant. Place them in a sealed container with a known volume of extraction solvent (e.g., 20% methanol in phosphate buffer, pH 8).[18]

    • Extraction: Agitate the container vigorously (e.g., shaker for 30 minutes) to wash the this compound residue from the leaf surface into the solvent.

    • Sample Cleanup:

      • Take an aliquot of the extract, acidify it, and pass it through a C18 SPE column to isolate the analytes.[18]

      • Elute the this compound from the SPE column with acetonitrile.

      • Evaporate the eluate to dryness using a rotary evaporator and redissolve the residue in a known volume of 50% acetonitrile/water for analysis.[18]

    • Analysis: Quantify the concentration of this compound in the final sample using a validated LC-MS/MS method.[18][19]

  • Data Calculation: Compare the amount of this compound recovered from the rained-on leaves to the amount recovered from the non-rained control leaves to calculate the percentage of active ingredient washed off.

Section 5: Visualizations

Diagrams illustrating key workflows and relationships are provided below.

G cluster_setup Phase 1: Preparation cluster_exp Phase 2: Experiment Execution cluster_analysis Phase 3: Data Analysis A 1. Propagate Uniform Weed Population B 2. Prepare this compound Formulations & Adjuvants A->B C 3. Apply Formulations (Track Sprayer) B->C D 4. Rain-Free Interval (e.g., 1, 2, 4, 6 hrs) C->D E 5. Apply Simulated Rainfall (Controlled Intensity) D->E F 6. Post-Treatment Growth Period (14-21 Days) E->F G 7. Assess Efficacy (Visual Rating or Biomass) F->G H 8. Statistical Analysis (ANOVA) G->H G cluster_formulation Formulation Properties cluster_adjuvant Adjuvant System cluster_plant Plant Factors cluster_env Environmental Factors center Enhanced this compound Rainfastness F1 Inert Ingredients F1->center F2 Formulation Type (SC, WDG) F2->center A1 Surfactants (Spreading/Penetration) A1->center A2 Stickers (Adhesion) A2->center A3 Concentration A3->center P1 Leaf Surface (Waxy/Hairy) P1->center P2 Plant Stress Level P2->center E1 Rainfall Intensity & Volume E1->center E2 Drying Time (Temp/Humidity) E2->center G cluster_info Critical Rain-Sensitive Step A This compound Spray Droplet on Leaf Surface B Cuticle Penetration (Uptake) A->B Washoff Wash-off by Rain A->Washoff C Translocation via Phloem B->C D Arrival at Meristem (Growing Point) C->D E Inhibition of ALS Enzyme D->E F Branched-Chain Amino Acid Synthesis Blocked E->F G Cell Division Ceases, Weed Death F->G

References

Technical Support Center: Mitigating Prosulfuron Phytotoxicity in Rotational Crops

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with prosulfuron phytotoxicity in rotational crop experiments.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it cause phytotoxicity in rotational crops?

A1: this compound is a selective, systemic sulfonylurea herbicide used for broadleaf weed control.[1] Its mode of action is the inhibition of the acetolactate synthase (ALS) enzyme, which is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in susceptible plants. Without these essential amino acids, protein synthesis and cell division are halted, leading to plant death.

This compound can persist in the soil, a phenomenon known as "carryover." The persistence of its residues can lead to unintended phytotoxicity in subsequent, sensitive rotational crops.[1]

Q2: What are the typical symptoms of this compound phytotoxicity in sensitive rotational crops?

A2: Symptoms of this compound phytotoxicity typically appear in the new growth of sensitive plants and can include:

  • Stunting: Overall plant growth is significantly reduced.

  • Chlorosis: Yellowing of the leaves, particularly interveinal chlorosis on newer leaves.

  • Necrosis: Browning and death of plant tissue, often starting at the leaf tips and margins.

  • Root System Abnormalities: Stunted or malformed roots. In sugar beets, for instance, injury from sulfonylurea herbicides can cause the total root and hypocotyl to turn brown and shrivel.[2]

Q3: Which rotational crops are most sensitive to this compound residues?

A3: Several broadleaf crops are highly sensitive to sulfonylurea herbicide residues, including:

  • Sugar Beets

  • Soybeans

  • Canola (Oilseed Rape)

  • Lentils

  • Sunflowers

  • Potatoes

Cereal crops like wheat and barley are generally more tolerant.

Q4: What soil factors influence the persistence of this compound?

A4: The persistence of this compound in the soil is influenced by several factors:

  • Soil pH: this compound degradation is highly dependent on soil pH. It is more rapid in acidic soils and significantly slower in alkaline (high pH) soils.[3] The half-life can range from 6.5 days at a pH of 5.4 to 122.9 days at a pH of 7.9.[3][4]

  • Soil Moisture: Adequate soil moisture is necessary for both chemical hydrolysis and microbial degradation of the herbicide. Dry conditions can slow down its breakdown, increasing the risk of carryover.

  • Soil Temperature: Higher soil temperatures generally increase the rate of microbial and chemical degradation.

  • Organic Matter: Soils with high organic matter can bind herbicide residues, making them less available for plant uptake but potentially releasing them later.

  • Microbial Activity: Soil microorganisms play a role in the degradation of this compound.[3] Conditions that favor microbial activity (warm, moist, well-aerated soils) can enhance its breakdown.

Section 2: Troubleshooting Guides

This section addresses specific issues that may arise during your research.

Troubleshooting Unexpected Phytotoxicity in Rotational Crops

Problem: My rotational crops are showing symptoms of herbicide injury (stunting, chlorosis), and I suspect this compound carryover.

Possible Causes & Solutions:

Possible Cause Verification Solution/Mitigation Strategy
High Soil pH Test the pH of your experimental soil. This compound degradation is significantly slower in soils with a pH above 6.8.For future experiments, consider adjusting the soil pH. For current experiments, remediation with activated carbon may be necessary.
Drought Conditions Review irrigation and rainfall data for the period following this compound application.In subsequent experiments, ensure adequate soil moisture to promote herbicide degradation. Tillage can help dilute the herbicide in the soil profile.
Incorrect Herbicide Application Review application records to ensure the correct rate was used and there was no sprayer overlap.If an over-application is suspected, activated carbon can be used to adsorb the excess herbicide.
Sensitive Rotational Crop Confirm the sensitivity of your rotational crop to sulfonylurea herbicides.If a highly sensitive crop is showing injury, consider replanting with a more tolerant species or use a mitigation strategy like activated carbon.
Troubleshooting Ineffective Mitigation Strategies

Problem: I have applied a mitigation strategy (e.g., activated carbon), but my rotational crops are still showing signs of phytotoxicity.

Possible Causes & Solutions:

Possible Cause Verification Solution
Insufficient Activated Carbon Rate Review the application rate of activated carbon. The rate is dependent on the suspected herbicide concentration and soil type.Increase the application rate of activated carbon. See the data table in Section 3 for general guidance.
Poor Incorporation of Activated Carbon Visually inspect the soil profile to see if the activated carbon is evenly distributed in the root zone.Thoroughly incorporate the activated carbon into the top 4-6 inches of soil to ensure it comes into contact with the herbicide residues.
Bioassay Indicates High Herbicide Concentration Conduct a soil bioassay (see protocol in Section 4) to determine the level of bioavailable herbicide.If the bioassay shows severe injury, a higher rate of activated carbon or a longer waiting period before planting a sensitive crop may be necessary.

Section 3: Quantitative Data on Mitigation Strategies

Table 1: General Guidance for Activated Carbon Application Rates for Herbicide Deactivation

Note: Data for this compound is limited. These are general recommendations based on other herbicides. The required ratio can vary significantly depending on the herbicide's properties and soil characteristics.

Herbicide Active Ingredient (AI) per Acre Activated Carbon per Acre (lbs) Activated Carbon to Herbicide Ratio (w/w)
1 lb100 - 400100:1 to 400:1
0.5 lb50 - 200100:1 to 400:1
0.25 lb25 - 100100:1 to 400:1

Source: Adapted from general pesticide inactivation guidelines.[2]

Table 2: Example of Rimsulfuron (a Sulfonylurea Herbicide) Soil Residue Causing Injury to Sugar Beets

This data can be used as a proxy to estimate potential this compound sensitivity.

Rimsulfuron Concentration in Soil (µg/kg) Effect on Sugar Beet Biomass
0.12350% inhibition of root dry weight (ED50)
0.20250% inhibition of shoot dry weight (ED50)

Source: Adapted from a study on rimsulfuron residues.[5]

Section 4: Experimental Protocols

Protocol 1: Soil Bioassay for Detecting this compound Residues

Objective: To determine if this compound residues in the soil are at a level that could be phytotoxic to a sensitive rotational crop.

Materials:

  • Representative soil samples from the experimental plot (and from an untreated control area).

  • Pots (3-4 inch diameter).

  • Seeds of a sensitive indicator plant (e.g., sugar beet, canola, or lentil).

  • Greenhouse or growth chamber with controlled light and temperature.

Procedure:

  • Soil Collection: Collect soil samples from the top 2-4 inches of the experimental plot. Take multiple subsamples and composite them for a representative sample. Also, collect a control soil sample from an area with no history of this compound application.[6]

  • Potting: Fill an equal number of pots with the test soil and the control soil. Label each pot clearly.

  • Sowing: Plant several seeds of the indicator species in each pot.

  • Growth Conditions: Place the pots in a greenhouse or growth chamber with adequate light, water, and a temperature of 70-75°F.[6]

  • Observation: Observe the plants for 3-4 weeks. Compare the germination, growth, and appearance of the plants in the test soil to those in the control soil.

  • Assessment: Look for symptoms of phytotoxicity in the test plants, such as stunting, chlorosis, and necrosis. The severity of these symptoms will indicate the level of bioavailable this compound residue.

Protocol 2: Application of Activated Carbon for this compound Mitigation

Objective: To reduce the bioavailability of this compound residues in the soil using activated carbon.

Materials:

  • Powdered activated carbon.

  • Spreader or sprayer for application.

  • Tillage equipment (e.g., rototiller).

Procedure:

  • Determine Application Rate: Based on the suspected this compound residue level and soil type, determine the appropriate application rate of activated carbon (refer to Table 1 for general guidance).

  • Application:

    • Dry Application: Uniformly spread the powdered activated carbon over the soil surface.

    • Slurry Application: Mix the activated carbon with water to form a slurry (e.g., 1-2 lbs of charcoal per gallon of water) and spray it evenly over the soil surface.[2]

  • Incorporation: Immediately after application, thoroughly incorporate the activated carbon into the top 4-6 inches of the soil using tillage equipment. This step is crucial for ensuring the activated carbon comes into contact with the herbicide residues.

  • Pre-Planting Bioassay (Recommended): After incorporation, it is advisable to conduct a soil bioassay (Protocol 1) to confirm that the phytotoxicity has been sufficiently reduced before planting the rotational crop.

Section 5: Visualizations (Diagrams)

Prosulfuron_Mode_of_Action This compound This compound ALS Acetolactate Synthase (ALS) Enzyme This compound->ALS Inhibits AminoAcids Branched-Chain Amino Acids (Valine, Leucine, Isoleucine) ALS->AminoAcids Pyruvate Pyruvate Pyruvate->ALS ProteinSynthesis Protein Synthesis & Cell Division AminoAcids->ProteinSynthesis PlantGrowth Plant Growth ProteinSynthesis->PlantGrowth

Caption: this compound's mode of action: inhibition of the ALS enzyme.

Safener_Mechanism Safener Herbicide Safener Signaling Signal Transduction Pathways Safener->Signaling Induces GeneExpression Increased Expression of Detoxification Genes Signaling->GeneExpression DetoxEnzymes Detoxification Enzymes (e.g., GSTs, P450s) GeneExpression->DetoxEnzymes Leads to higher levels of Metabolites Non-toxic Metabolites DetoxEnzymes->Metabolites Converts to This compound This compound This compound->DetoxEnzymes Metabolized by

Caption: General mechanism of herbicide safeners in crops.

Experimental_Workflow Start Suspected this compound Carryover Bioassay Conduct Soil Bioassay (Protocol 1) Start->Bioassay Evaluate Evaluate Phytotoxicity Bioassay->Evaluate NoInjury No Significant Injury: Proceed with Planting Evaluate->NoInjury No Injury Injury Significant Injury Observed Evaluate->Injury Injury Mitigate Apply Mitigation Strategy (e.g., Activated Carbon) Injury->Mitigate ReBioassay Re-run Bioassay (Optional but Recommended) Mitigate->ReBioassay Plant Plant Rotational Crop Mitigate->Plant Direct to Planting ReBioassay->Plant

Caption: Experimental workflow for addressing this compound carryover.

References

Technical Support Center: Refinement of Extraction Methods for Prosulfuron from Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their extraction methods for the herbicide Prosulfuron from complex matrices such as soil, water, and various plant and food commodities.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting this compound from environmental and food samples?

A1: The most prevalent and effective methods for this compound extraction are Solid-Phase Extraction (SPE) and the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol. SPE is widely used for aqueous samples like water, while QuEChERS is a popular choice for solid and semi-solid samples, including soil, fruits, and vegetables, due to its speed and efficiency.[1][2]

Q2: What factors can influence the extraction efficiency of this compound?

A2: Several factors can significantly impact this compound recovery. As a sulfonylurea herbicide, its stability and solubility are pH-dependent. This compound is more stable in neutral to slightly alkaline conditions and degrades more rapidly in acidic conditions.[1][3] Therefore, controlling the pH of the sample and extraction solvents is crucial. Other key factors include the choice of extraction solvent, the type of sorbent used in cleanup steps, and the composition of the sample matrix itself, which can introduce interferences.[4][5]

Q3: What are "matrix effects" and how can they affect my this compound analysis?

A3: Matrix effects occur when components of the sample other than the analyte of interest interfere with the analytical measurement, leading to either suppression or enhancement of the signal.[6] In the context of LC-MS/MS analysis of this compound, co-extracted substances from complex matrices like soil or plants can affect the ionization efficiency of this compound, leading to inaccurate quantification.[6][7] Proper sample cleanup is the most effective way to mitigate matrix effects.

Q4: Which cleanup sorbents are recommended for this compound extraction using the QuEChERS method?

A4: The choice of cleanup sorbent in the dispersive SPE (d-SPE) step of the QuEChERS method depends on the matrix. For general purposes, a combination of primary secondary amine (PSA) and anhydrous magnesium sulfate is used. PSA helps in removing organic acids, fatty acids, and sugars. For matrices with high pigment content, such as leafy greens, graphitized carbon black (GCB) can be added to remove chlorophyll. For samples with a high fat content, C18 sorbent is often employed.[2][4]

Troubleshooting Guides

Solid-Phase Extraction (SPE) Troubleshooting
Problem Potential Cause Recommended Solution
Low Recovery of this compound Inappropriate pH: this compound may degrade in acidic conditions.Ensure the sample and conditioning/elution solvents are buffered to a neutral or slightly alkaline pH (around pH 8 is often optimal for soil extraction).[3]
Incorrect Sorbent: The SPE sorbent may not be retaining this compound effectively.For water samples, C18 cartridges are commonly and effectively used for this compound extraction.[8]
Insufficient Elution Solvent Volume or Strength: The elution solvent may not be strong enough to desorb this compound completely from the sorbent.Increase the volume of the elution solvent. Consider using a stronger solvent like acetonitrile or methanol.
Sample Overload: Exceeding the capacity of the SPE cartridge can lead to breakthrough and loss of analyte.Reduce the sample volume or use an SPE cartridge with a larger sorbent mass.
High Variability in Results Inconsistent Flow Rate: A variable flow rate during sample loading can affect retention consistency.Use a vacuum manifold or automated SPE system to maintain a consistent and controlled flow rate.
Cartridge Drying Out: If the sorbent bed dries out after conditioning and before sample loading, retention can be compromised.Ensure the sorbent bed remains wetted with the equilibration solvent until the sample is loaded.
Presence of Interferences in the Final Extract Inadequate Washing Step: The wash step may not be effectively removing co-extracted matrix components.Optimize the wash solvent. A weak organic solvent in water can often remove interferences without eluting the analyte.
Matrix Effects: Co-eluting compounds are interfering with the LC-MS/MS signal.Incorporate additional cleanup steps or use matrix-matched calibration standards for quantification.
QuEChERS Troubleshooting
Problem Potential Cause Recommended Solution
Low Recovery of this compound Incomplete Extraction: Insufficient shaking or homogenization can lead to poor extraction from the sample matrix.Ensure vigorous shaking during the extraction step. For solid samples, thorough homogenization is critical.
Incorrect Salt Concentration: The type and amount of salting-out salts affect the partitioning of this compound into the organic layer.Use the recommended amounts of magnesium sulfate and sodium chloride (or other appropriate salts for the specific QuEChERS method) to ensure proper phase separation.[2]
Degradation during Cleanup: this compound may interact with certain d-SPE sorbents.While PSA is generally effective, for certain matrices, you may need to evaluate different sorbent combinations to minimize analyte loss.
Poor Cleanup (Dirty Extract) Inappropriate d-SPE Sorbent: The chosen sorbent may not be effective for the specific matrix interferences.For highly pigmented samples (e.g., spinach), include Graphitized Carbon Black (GCB) in the cleanup step. For fatty matrices, add C18 sorbent.[2][4]
Insufficient Amount of Sorbent: The amount of d-SPE sorbent may be too low to effectively clean the extract.Increase the amount of d-SPE sorbent, particularly anhydrous magnesium sulfate, to remove residual water and other interferences.
Matrix Effects Leading to Inaccurate Quantification Ion Suppression or Enhancement: Co-extracted matrix components are affecting the ionization of this compound in the mass spectrometer.Dilute the final extract to reduce the concentration of interfering compounds.[6] Utilize matrix-matched calibration curves or isotopically labeled internal standards for more accurate quantification.[7]

Quantitative Data Summary

The following tables summarize typical performance data for this compound extraction from soil and water matrices. Recovery rates for plant and food matrices using the QuEChERS method are generally expected to be in the range of 70-120%.[2]

Table 1: Method Performance for this compound in Soil

ParameterValueReference
Extraction Method Acetonitrile-based extractionMRID 49805201
Limit of Quantitation (LOQ) 0.1 ppbMRID 49805201
Limit of Detection (LOD) 0.02 ppbMRID 49805201
Typical Recovery Range 71-120% (for general pesticides in soil using QuEChERS)[4]

Table 2: Method Performance for this compound in Water

ParameterValueReference
Extraction Method Solid-Phase Extraction (C18)MRID 49805201
Limit of Quantitation (LOQ) 0.01 ppbMRID 49805201
Limit of Detection (LOD) 0.002 ppbMRID 49805201
Typical Recovery Range 79-99% (for general herbicides using C18 SPE)[8]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of this compound from Water

This protocol is a general guideline based on established methods for herbicide extraction from aqueous samples.

  • Sample Preparation:

    • Filter the water sample through a 0.45 µm filter to remove particulate matter.

    • Adjust the pH of the water sample to approximately 7.0-8.0 using a suitable buffer.

  • SPE Cartridge Conditioning:

    • Use a C18 SPE cartridge (e.g., 500 mg, 6 mL).

    • Wash the cartridge with 5 mL of methanol, followed by 5 mL of deionized water. Do not allow the cartridge to dry.

  • Sample Loading:

    • Load the prepared water sample (e.g., 100 mL) onto the SPE cartridge at a flow rate of approximately 5 mL/min.

  • Washing:

    • Wash the cartridge with 5 mL of deionized water to remove polar interferences.

    • Dry the cartridge under vacuum for 5-10 minutes.

  • Elution:

    • Elute the retained this compound with 5-10 mL of acetonitrile or methanol. Collect the eluate in a clean collection tube.

  • Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 35°C.

    • Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: QuEChERS Extraction of this compound from Soil

This protocol is a general guideline for the extraction of pesticides from soil using a modified QuEChERS method.

  • Sample Preparation:

    • Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

    • If the soil is dry, add an appropriate amount of water to achieve a moist consistency and allow it to hydrate.

    • Add 10 mL of acetonitrile to the tube.

  • Extraction:

    • Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).

    • Cap the tube tightly and shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rpm for 5 minutes.

  • Dispersive SPE (d-SPE) Cleanup:

    • Take a 1 mL aliquot of the supernatant (acetonitrile layer) and transfer it to a 2 mL d-SPE tube.

    • The d-SPE tube should contain anhydrous MgSO₄ (e.g., 150 mg) and PSA (e.g., 50 mg). For soils with high organic matter, C18 may also be included.

    • Vortex the d-SPE tube for 30 seconds.

    • Centrifuge at a high speed for 2-5 minutes.

  • Final Extract Preparation:

    • Take the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

Visualizations

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Preparation Sample Water Sample Filter Filter (0.45 µm) Sample->Filter Adjust_pH Adjust pH to 7-8 Filter->Adjust_pH Load Load Sample Adjust_pH->Load Condition Condition Cartridge (Methanol, Water) Condition->Load Wash Wash (Deionized Water) Load->Wash Dry Dry Cartridge Wash->Dry Elute Elute (Acetonitrile) Dry->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Workflow for Solid-Phase Extraction (SPE) of this compound from water samples.

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis Sample Soil Sample (10g) Add_ACN Add Acetonitrile Sample->Add_ACN Add_Salts Add QuEChERS Salts Add_ACN->Add_Salts Shake Shake Vigorously Add_Salts->Shake Centrifuge1 Centrifuge Shake->Centrifuge1 Aliquot Take Aliquot of Supernatant Centrifuge1->Aliquot dSPE Add to d-SPE Tube (MgSO4, PSA) Aliquot->dSPE Vortex Vortex dSPE->Vortex Centrifuge2 Centrifuge Vortex->Centrifuge2 Filter Filter (0.22 µm) Centrifuge2->Filter Analysis LC-MS/MS Analysis Filter->Analysis

Caption: Workflow for QuEChERS extraction of this compound from soil samples.

Troubleshooting_Logic Start Low this compound Recovery? Check_pH Is pH of sample/solvents neutral to alkaline? Start->Check_pH Yes Adjust_pH Adjust pH to ~7-8 Check_pH->Adjust_pH No Check_Solvent Is elution/extraction solvent strength adequate? Check_pH->Check_Solvent Yes End Re-analyze Adjust_pH->End Increase_Strength Increase solvent strength or volume Check_Solvent->Increase_Strength No Check_Cleanup Is cleanup step causing analyte loss? Check_Solvent->Check_Cleanup Yes Increase_Strength->End Modify_Cleanup Modify d-SPE sorbents or SPE wash step Check_Cleanup->Modify_Cleanup Yes Check_Matrix Are matrix effects suspected? Check_Cleanup->Check_Matrix No Modify_Cleanup->End Use_Matrix_Matched Use matrix-matched standards or dilute extract Check_Matrix->Use_Matrix_Matched Yes Check_Matrix->End No Use_Matrix_Matched->End

Caption: Decision tree for troubleshooting low this compound recovery.

References

Validation & Comparative

Validating Prosulfuron Analytical Methods for Regulatory Success: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the rigorous landscape of regulatory submissions, the validation of analytical methods is a cornerstone of success. This guide provides a comprehensive comparison of analytical methodologies for the herbicide prosulfuron, with a focus on the data and protocols required for regulatory approval. We delve into the established Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method and explore potential alternative techniques, offering a clear pathway to robust and compliant analytical data.

This compound, a sulfonylurea herbicide, requires sensitive and specific analytical methods to ensure consumer and environmental safety. Regulatory bodies such as the U.S. Environmental Protection Agency (EPA) and the Organisation for Economic Co-operation and Development (OECD) have stringent guidelines for the validation of these methods.[1] This guide will equip you with the necessary information to meet these requirements, presenting a side-by-side comparison of analytical techniques, detailed experimental protocols, and the expected performance data.

Method Comparison: LC-MS/MS, HPLC-UV, and GC-MS

The choice of analytical method is critical and depends on factors such as sensitivity, selectivity, and the complexity of the sample matrix. Below is a summary of common techniques for this compound analysis.

ParameterLC-MS/MSHPLC-UVGC-MS
Principle Separation by liquid chromatography followed by highly selective and sensitive detection based on mass-to-charge ratio.Separation by liquid chromatography with detection based on the absorption of UV light by the analyte.Separation of volatile compounds by gas chromatography followed by mass-based detection. This compound requires derivatization to be amenable to GC analysis.
Selectivity Very HighModerate to HighHigh (with derivatization)
Sensitivity (LOD/LOQ) Very High (ppb to ppt levels)Moderate (ppm to high ppb levels)High (ppb levels, dependent on derivatization efficiency)
Matrix Effects Can be significant, often requiring matrix-matched standards.Moderate, less susceptible than MS but can be affected by co-eluting compounds.Can be significant, matrix components can affect derivatization and chromatographic performance.
Regulatory Acceptance Widely accepted and often the preferred method for pesticide residue analysis.[2]Accepted for some applications, may require additional confirmatory methods.Less common for sulfonylureas due to the need for derivatization, but can be a valid confirmatory technique.

Performance Data for this compound Analysis

The following tables summarize typical validation data for the determination of this compound in various matrices. These values are indicative and may vary depending on the specific laboratory conditions and instrumentation.

Table 1: Method Performance in Water Samples
ParameterLC-MS/MSHPLC-UV (Estimated)
Linearity (r²) >0.995[2]>0.99
Limit of Detection (LOD) 0.002 ppb[2]~1-5 ppb
Limit of Quantitation (LOQ) 0.01 ppb[2]~5-20 ppb
Accuracy (Recovery %) 70-120%[2]80-110%
Precision (RSD %) ≤20%[2]≤15%
Table 2: Method Performance in Soil Samples
ParameterLC-MS/MSHPLC-UV (Estimated)
Linearity (r²) >0.995[2]>0.99
Limit of Detection (LOD) 0.02 ppb[2]~5-10 ppb
Limit of Quantitation (LOQ) 0.1 ppb[2]~20-50 ppb
Accuracy (Recovery %) 70-120%[2]80-110%
Precision (RSD %) ≤20%[2]≤15%

Experimental Protocols

Detailed and reproducible experimental protocols are a mandatory component of any regulatory submission. Below are outlines for the analysis of this compound using LC-MS/MS and a potential HPLC-UV method.

LC-MS/MS Method for this compound in Soil and Water

This protocol is based on the validated Method ADPEN M1408 recognized by the US EPA.[2]

1. Sample Preparation

  • Water: No extraction is typically required. Samples are filtered through a 0.2 µm syringe filter directly into an autosampler vial.[1]

  • Soil:

    • Weigh 10 g of homogenized soil into a 50 mL polypropylene centrifuge tube.

    • Add 25 mL of an extraction buffer (e.g., 85:15 methanol:water with 10mM sodium phosphate).[1]

    • Shake vigorously for 1 minute and centrifuge at approximately 4000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube.

    • The extract may be concentrated under a gentle stream of nitrogen and reconstituted in the initial mobile phase.

    • Filter the final extract through a 0.2 µm syringe filter into an autosampler vial.

2. Instrumental Analysis

  • Chromatographic System: Agilent 1290 Infinity HPLC System or equivalent.[2]

  • Column: Acquity HSS T3 C18 column (e.g., 2.1 mm x 150 mm, 1.8 µm).[2]

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[2]

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10-40 µL.[2]

  • Mass Spectrometer: AB Sciex Triple Quad 6500 or equivalent.[2]

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • Monitoring: Multiple Reaction Monitoring (MRM) of precursor and product ions specific to this compound.

Alternative Method: HPLC-UV for this compound

While less sensitive than LC-MS/MS, an HPLC-UV method can be developed for this compound analysis, particularly for formulation analysis or in less complex matrices. The following is a generalized protocol based on methods for other sulfonylurea herbicides.

1. Sample Preparation

  • Sample Extraction (Soil/Crops):

    • Homogenize the sample.

    • Extract a known weight of the sample with a suitable solvent mixture (e.g., acetonitrile:water).

    • Shake or sonicate to ensure efficient extraction.

    • Centrifuge and collect the supernatant.

  • Cleanup (if necessary):

    • Pass the extract through a Solid Phase Extraction (SPE) cartridge (e.g., C18) to remove interfering matrix components.

    • Elute the analyte with a small volume of an appropriate solvent.

    • Evaporate the eluent to dryness and reconstitute in the mobile phase.

2. Instrumental Analysis

  • Chromatographic System: A standard HPLC system with a UV or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (acidified with phosphoric or formic acid).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection Wavelength: Determined by measuring the UV spectrum of a this compound standard (typically in the range of 230-250 nm).

Mandatory Visualizations

To aid in understanding the workflow and logical relationships in analytical method validation, the following diagrams are provided.

Analytical_Method_Validation_Workflow cluster_planning 1. Planning & Protocol Development cluster_execution 2. Experimental Execution cluster_evaluation 3. Data Evaluation & Reporting cluster_submission 4. Regulatory Submission define_scope Define Scope & Purpose select_method Select Analytical Method define_scope->select_method set_criteria Set Acceptance Criteria select_method->set_criteria prepare_standards Prepare Standards & Samples set_criteria->prepare_standards linearity Linearity & Range prepare_standards->linearity accuracy Accuracy (Recovery) prepare_standards->accuracy precision Precision (Repeatability & Intermediate) prepare_standards->precision specificity Specificity & Selectivity prepare_standards->specificity lod_loq LOD & LOQ Determination prepare_standards->lod_loq analyze_data Analyze Data vs. Criteria linearity->analyze_data accuracy->analyze_data precision->analyze_data specificity->analyze_data lod_loq->analyze_data document_results Document Results analyze_data->document_results validation_report Prepare Validation Report document_results->validation_report compile_dossier Compile Submission Dossier validation_report->compile_dossier Prosulfuron_Analysis_Decision_Tree start Need to Analyze this compound matrix_complexity Complex Matrix (Soil, Crop)? start->matrix_complexity sensitivity_needed High Sensitivity (ppb/ppt)? matrix_complexity->sensitivity_needed Yes hplc_uv Consider HPLC-UV matrix_complexity->hplc_uv No lc_msms Use LC-MS/MS sensitivity_needed->lc_msms Yes sensitivity_needed->hplc_uv No confirmation_needed Confirmatory Method Needed? lc_msms->confirmation_needed hplc_uv->confirmation_needed gc_ms Consider GC-MS (with derivatization) confirmation_needed->gc_ms Yes

References

Comparative analysis of Prosulfuron versus other sulfonylurea herbicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of Prosulfuron against other widely used sulfonylurea herbicides, namely Chlorsulfuron and Metsulfuron-methyl. The information presented is curated from scientific literature and technical resources to offer an objective overview of their performance, supported by experimental data.

Chemical Structures and Properties

This compound, Chlorsulfuron, and Metsulfuron-methyl belong to the sulfonylurea class of herbicides. Their chemical structures share a common sulfonylurea bridge, which is essential for their herbicidal activity. However, variations in the aryl and heterocyclic substituents influence their specific properties, including efficacy, crop selectivity, and environmental fate.

PropertyThis compoundChlorsulfuronMetsulfuron-methyl
Chemical Structure
alt text
alt text
alt text
IUPAC Name 1-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)-3-[2-(3,3,3-trifluoropropyl)phenyl]sulfonylurea1-(2-chlorophenyl)sulfonyl-3-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)ureamethyl 2-[[[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino]carbonyl]amino]sulfonyl]benzoate
Molecular Formula C15H16F3N5O4SC12H12ClN5O4SC14H15N5O6S
Molecular Weight 419.4 g/mol 357.8 g/mol 381.4 g/mol

Mode of Action

All three sulfonylurea herbicides share the same primary mode of action: the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants. The inhibition of ALS leads to a cessation of cell division and plant growth, ultimately resulting in the death of susceptible weeds. Animals are not affected by these herbicides as they lack the ALS enzyme and obtain these essential amino acids from their diet.

This compound This compound ALS_Inhibition Inhibition of Acetolactate Synthase (ALS) This compound->ALS_Inhibition Chlorsulfuron Chlorsulfuron Chlorsulfuron->ALS_Inhibition Metsulfuron_methyl Metsulfuron_methyl Metsulfuron_methyl->ALS_Inhibition Amino_Acid_Synthesis Branched-Chain Amino Acid (Valine, Leucine, Isoleucine) Synthesis Blocked ALS_Inhibition->Amino_Acid_Synthesis Cell_Division Cessation of Cell Division and Growth Amino_Acid_Synthesis->Cell_Division Weed_Death Weed Death Cell_Division->Weed_Death cluster_pre Pre-Trial cluster_trial Trial Execution cluster_post Post-Trial Site_Selection Site Selection (Uniform weed pressure) Experimental_Design Experimental Design (e.g., Randomized Complete Block) Site_Selection->Experimental_Design Plot_Establishment Plot Establishment Experimental_Design->Plot_Establishment Herbicide_Application Herbicide Application (this compound, Chlorsulfuron, Metsulfuron-methyl, Control) Plot_Establishment->Herbicide_Application Data_Collection Data Collection (Weed control ratings, Crop injury ratings, Yield data) Herbicide_Application->Data_Collection Statistical_Analysis Statistical Analysis (e.g., ANOVA) Data_Collection->Statistical_Analysis Reporting Reporting of Results Statistical_Analysis->Reporting

Prosulfuron Cross-Resistance With Other ALS-Inhibiting Herbicides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Prosulfuron, a sulfonylurea herbicide, effectively controls a range of broadleaf weeds by inhibiting the acetolactate synthase (ALS) enzyme, a key player in the biosynthesis of branched-chain amino acids. However, the extensive use of ALS-inhibiting herbicides has led to the evolution of resistant weed biotypes, often exhibiting cross-resistance to other herbicides with the same mode of action. This guide provides a comparative analysis of cross-resistance patterns between this compound and other major classes of ALS-inhibiting herbicides, supported by experimental data and detailed protocols to aid in research and development of effective weed management strategies.

Understanding ALS-Inhibiting Herbicides and Resistance

The ALS enzyme is the target site for several classes of herbicides, including sulfonylureas (SUs), imidazolinones (IMIs), triazolopyrimidines (TPs), pyrimidinylthiobenzoates (PTBs), and sulfonylamino-carbonyl-triazolinones (SCTs). Resistance to these herbicides most commonly arises from single nucleotide polymorphisms in the ALS gene, leading to amino acid substitutions that reduce the binding affinity of the herbicide to the enzyme. The specific mutation determines the pattern and level of cross-resistance to different ALS inhibitor families.

Comparative Cross-Resistance Data

The following tables summarize quantitative data from various studies on the cross-resistance of weed biotypes to this compound and other ALS-inhibiting herbicides. The data is presented as the Resistance Index (RI), which is the ratio of the herbicide concentration required to inhibit the growth of the resistant population by 50% (GR50) to the GR50 of a susceptible population.

Table 1: Cross-Resistance of Amaranthus retroflexus (Redroot Pigweed) to ALS-Inhibiting Herbicides

HerbicideChemical ClassResistant Biotype GR50 (g a.i./ha)Susceptible Biotype GR50 (g a.i./ha)Resistance Index (RI)
This compound Sulfonylurea (SU)---
Trifloxysulfuron-sodiumSulfonylurea (SU)>1121.75>64
Pyrithiobac-sodiumPyrimidinylthiobenzoate (PTB)>56035>16
ImazethapyrImidazolinone (IMI)141.410.613.3
Chlorimuron-ethylSulfonylurea (SU)18.41.810.2

Data for trifloxysulfuron-sodium and pyrithiobac-sodium from a study on Brazilian A. retroflexus biotypes.[1] Data for imazethapyr and chlorimuron-ethyl from a separate study on A. retroflexus.

Table 2: Cross-Resistance of Various Weed Species to Sulfonylurea and Other ALS-Inhibiting Herbicides

Weed SpeciesHerbicideChemical ClassResistance Index (RI)
Apera spica-ventiChlorsulfuronSulfonylurea (SU)>230
SulfosulfuronSulfonylurea (SU)115-270
IodosulfuronSulfonylurea (SU)27-148
Cyperus difformisBensulfuron-methylSulfonylurea (SU)1139
CyclosulfamuronSulfonylurea (SU)3583
ImazosulfuronSulfonylurea (SU)1482
Pyrazosulfuron-ethylSulfonylurea (SU)416
Bispyribac-sodiumPyrimidinylthiobenzoate (PTB)5
ImazapyrImidazolinone (IMI)9

Data for Apera spica-venti from a study on Czech populations. Data for Cyperus difformis from a study on a resistant accession from Korea.

Note: Specific quantitative data for this compound cross-resistance in a comparative study with a wide range of other ALS inhibitors was not available in the reviewed literature. The tables above provide context on the cross-resistance patterns observed within the sulfonylurea class and with other ALS inhibitor families. The absence of data for this compound is indicated by "-".

Experimental Protocols

The following is a detailed methodology for a whole-plant dose-response bioassay, a standard method for determining the level of herbicide resistance.

Whole-Plant Dose-Response Bioassay Protocol

1. Seed Collection and Germination:

  • Collect mature seeds from putative resistant and known susceptible weed populations.

  • Store seeds in cool, dry conditions until use.

  • Germinate seeds in petri dishes on agar medium or in trays with potting mix. Ensure uniform germination and seedling emergence.

2. Plant Growth:

  • Transplant seedlings at the 2-3 leaf stage into pots (e.g., 10 cm diameter) containing a standardized potting medium.

  • Grow plants in a greenhouse or controlled environment chamber with optimal conditions for the specific weed species (e.g., 16-hour photoperiod, 25/20°C day/night temperature).

  • Water and fertilize as needed to ensure healthy plant growth.

3. Herbicide Application:

  • Prepare a stock solution of the technical grade herbicide. This compound and other herbicides should be dissolved in an appropriate solvent and then diluted with water containing a surfactant as recommended.

  • A series of herbicide doses should be prepared to create a dose-response curve. Typically, this includes a non-treated control and a range of doses from 1/8 to 8 times the recommended field rate.

  • Apply the herbicide solutions to the plants at a consistent growth stage (e.g., 4-6 leaf stage) using a calibrated cabinet sprayer to ensure uniform application.

4. Data Collection and Analysis:

  • Assess plant injury (visual rating on a scale of 0-100%) and shoot fresh or dry weight at a set time after treatment (e.g., 21 days).

  • The data should be analyzed using a non-linear regression model (e.g., a four-parameter logistic model) to determine the herbicide dose that causes a 50% reduction in growth (GR50) for both the resistant and susceptible populations.

  • The Resistance Index (RI) is then calculated as: RI = GR50 (Resistant Population) / GR50 (Susceptible Population) .

Visualizing Herbicide Classification and Experimental Workflow

To better understand the relationships between different ALS-inhibiting herbicides and the process of identifying cross-resistance, the following diagrams are provided.

ALS_Inhibitor_Classification cluster_ALS ALS-Inhibiting Herbicides (WSSA Group 2) SU Sulfonylureas (SUs) IMI Imidazolinones (IMIs) TP Triazolopyrimidines (TPs) PTB Pyrimidinylthiobenzoates (PTBs) SCT Sulfonylamino-carbonyl- triazolinones (SCTs) This compound This compound This compound->SU

Caption: Classification of ALS-inhibiting herbicides with this compound's position.

Cross_Resistance_Workflow A Collect seeds from putative resistant and susceptible weed populations B Grow plants under controlled conditions A->B C Apply a range of doses of This compound and other ALS-inhibiting herbicides B->C D Assess plant response (e.g., biomass reduction) C->D E Calculate GR50 values for each herbicide and population D->E F Determine Resistance Index (RI) (GR50-Resistant / GR50-Susceptible) E->F G Analyze cross-resistance patterns F->G

Caption: Experimental workflow for determining herbicide cross-resistance.

References

Prosulfuron vs. Dicamba: A Comparative Guide to Broadleaf Weed Control Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of two widely used herbicides, prosulfuron and dicamba, for the control of broadleaf weeds. The information presented is based on a comprehensive review of available experimental data to assist researchers and scientists in understanding the performance and mechanisms of these compounds.

Introduction to this compound and Dicamba

This compound is a selective, post-emergence herbicide belonging to the sulfonylurea chemical class (WSSA Group 2).[1][2] It is known for its effectiveness at low application rates for the control of a wide range of annual broadleaf weeds in crops such as maize, sorghum, and small grains.[1][3]

Dicamba is a selective, systemic herbicide from the benzoic acid chemical family (WSSA Group 4) that provides pre-emergence and post-emergence control of annual and perennial broadleaf weeds.[4][5] It is commonly used in agriculture for crops like corn, wheat, and in non-crop areas such as turf and pastures.[4][5]

Mechanism of Action

The distinct modes of action of this compound and dicamba are critical to their herbicidal activity and have implications for resistance management.

This compound: As an acetolactate synthase (ALS) inhibitor, this compound targets a key enzyme in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine).[3] Inhibition of ALS leads to a cessation of cell division and plant growth, with visible symptoms appearing within days and complete control typically achieved in about two weeks.[3]

Dicamba: Dicamba functions as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA).[5] It induces rapid, uncontrolled, and abnormal cell growth in susceptible broadleaf plants by disrupting several growth processes, including cell wall plasticity and nucleic acid metabolism.[6][7] This ultimately leads to the destruction of vascular tissue and plant death, with symptoms often appearing within 7 to 21 days.[5]

Below are diagrams illustrating the signaling pathways affected by each herbicide.

Prosulfuron_Pathway cluster_plant_cell Plant Cell Pyruvate Pyruvate ALS Acetolactate Synthase (ALS) Pyruvate->ALS alpha_Ketobutyrate α-Ketobutyrate alpha_Ketobutyrate->ALS Acetolactate α-Acetolactate ALS->Acetolactate To Valine & Leucine alpha_aceto_alpha_hydroxybutyrate α-Aceto-α-hydroxybutyrate ALS->alpha_aceto_alpha_hydroxybutyrate To Isoleucine Amino_Acids Valine, Leucine, Isoleucine Acetolactate->Amino_Acids alpha_aceto_alpha_hydroxybutyrate->Amino_Acids Protein_Synthesis Protein Synthesis & Cell Growth Amino_Acids->Protein_Synthesis This compound This compound This compound->ALS Inhibition

Figure 1. this compound's inhibition of the ALS enzyme pathway.

Dicamba_Pathway cluster_plant_cell Plant Cell Dicamba Dicamba Auxin_Receptor Auxin Receptor (TIR1/AFB) Dicamba->Auxin_Receptor Binds to Aux_IAA Aux/IAA Repressor Auxin_Receptor->Aux_IAA Degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes Activates Transcription Uncontrolled_Growth Uncontrolled Cell Growth, Ethylene & ABA Production Auxin_Genes->Uncontrolled_Growth Plant_Death Plant Death Uncontrolled_Growth->Plant_Death

Figure 2. Dicamba's disruption of the synthetic auxin pathway.

Efficacy Comparison: Experimental Data

The following tables summarize quantitative data from field trials comparing the efficacy of this compound and dicamba for the control of various broadleaf weeds. It is important to note that direct head-to-head comparisons of solo applications are limited in the reviewed literature. Much of the available data for this compound is from studies where it is combined with dicamba.

Table 1: Efficacy of this compound and Dicamba on Broadleaf Weeds in Winter Wheat

Weed SpeciesHerbicide TreatmentApplication Rate (lb a.i./A)Control (%) - 20 DATControl (%) - 41 DATCitation
Shepherd's purse (Capsella bursa-pastoris)This compound0.00896692[2]
This compound0.01796993[2]
This compound + Dicamba0.0089 + 0.0937296[2]
This compound + Dicamba0.0179 + 0.0937497[2]
Henbit (Lamium amplexicaule)This compound0.00894023[2]
This compound0.01794429[2]
This compound + Dicamba0.0089 + 0.0934641[2]
This compound + Dicamba0.0179 + 0.0934643[2]
Dogfennel (Eupatorium capillifolium)This compound0.00896186[2]
This compound0.01796690[2]
This compound + Dicamba0.0089 + 0.0937595[2]
This compound + Dicamba0.0179 + 0.0937997[2]

DAT: Days After Treatment. Data from a study conducted in dryland winter wheat.[2]

Table 2: Efficacy of this compound + Dicamba Premix on Broadleaf Weeds in Wheat

Weed SpeciesThis compound + Dicamba Rate (g/ha)Weed Dry Weight Reduction (%)
Descurainia sophia300 - 50075 - 100
Fumaria vaillantii300 - 50075 - 100
Galium tricornutum300 - 50075 - 100
Centaurea depressa300 - 50085 - 93
Carduus spp.300 - 50085 - 93
Rapistrum rugosum300 - 50070 - 100
Veronica persica300 - 50042 - 97
Malva neglecta300 - 50042 - 97
Sinapis arvensis300 - 50042 - 97

Data from a study evaluating a this compound + dicamba premix (Casper® WG 55%) across multiple regions.[3]

Table 3: Efficacy of Dicamba on Key Broadleaf Weeds in Various Studies (Not Direct Comparison)

Weed SpeciesDicamba Rate (g ae/ha)Control (%)Days After TreatmentCitation
Palmer amaranth (Amaranthus palmeri)11207814[8]
Waterhemp (Amaranthus tuberculatus)11207814[8]
Velvetleaf (Abutilon theophrasti)11207314[8]
Common lambsquarters (Chenopodium album)533<6021[9]
Henbit (Lamium amplexicaule)280<2128[6]
Purple deadnettle (Lamium purpureum)280<2128[6]

ae: acid equivalent. This table compiles data from separate studies and does not represent a direct head-to-head comparison under identical conditions.

Experimental Protocols

The following outlines a typical experimental protocol for conducting a post-emergence herbicide efficacy trial, synthesized from established guidelines.

References

Validating the performance of Prosulfuron in different turfgrass species

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of Prosulfuron's efficacy and safety across various turfgrass species, benchmarked against alternative herbicides. This guide synthesizes experimental data to provide researchers and turfgrass management professionals with a comprehensive resource for informed decision-making.

This compound, a member of the sulfonylurea class of herbicides, is a selective, systemic herbicide effective for the post-emergence control of a wide range of broadleaf weeds.[1][2][3] Its mode of action involves the inhibition of the acetolactate synthase (ALS) enzyme, which is crucial for the synthesis of essential amino acids in susceptible plants.[1][3] This inhibition leads to the cessation of growth and eventual death of the target weed species, typically within 14 to 21 days of application.[3] This guide provides a detailed comparison of this compound's performance with other common turfgrass herbicides, supported by experimental data on turfgrass tolerance and weed control efficacy.

Turfgrass Tolerance to this compound

Extensive field trials have demonstrated the safety of this compound on a wide array of established turfgrass species. A product containing 50 g/kg this compound and 500 g/kg dicamba, Casper Turf Herbicide, was tested across 30 different turfgrass species and showed no evidence of phytotoxicity, even at application rates up to double the proposed maximum label rate.[3] This indicates a high margin of safety for this compound on established fine and amenity turf.[3]

Comparative Efficacy of this compound and Alternative Herbicides

This compound is primarily used for the control of broadleaf weeds in turfgrass.[2][5] In 24 field trials, a formulation containing this compound and dicamba demonstrated greater than 90% control of the targeted broadleaf weeds.[3]

For a comprehensive comparison, the following tables summarize the efficacy of this compound and common alternative herbicides on key broadleaf weeds found in turfgrass. The alternatives include other sulfonylurea herbicides and the widely used three-way herbicides containing 2,4-D, dicamba, and MCPP.

Table 1: Weed Control Efficacy in Cool-Season Turfgrass (e.g., Kentucky Bluegrass, Fescue, Ryegrass)

Weed SpeciesThis compoundMetsulfuron2,4-D + Dicamba + MCPP
Dandelion (Taraxacum officinale)ExcellentExcellentExcellent
White Clover (Trifolium repens)ExcellentGoodGood
Plantain (Plantago spp.)ExcellentGoodExcellent
Chickweed (Stellaria media)GoodGoodGood
Ground Ivy (Glechoma hederacea)Fair-GoodFairFair-Good
Wild Violet (Viola spp.)FairFairFair

Table 2: Weed Control Efficacy in Warm-Season Turfgrass (e.g., Bermudagrass, Zoysiagrass)

Weed SpeciesThis compoundMetsulfuron2,4-D + Dicamba + MCPP
Dollarweed (Hydrocotyle spp.)ExcellentExcellentGood
Florida Pusley (Richardia scabra)ExcellentGoodGood
Spurge (Euphorbia spp.)GoodGoodGood
Virginia Buttonweed (Diodia virginiana)Fair-GoodFairFair
Doveweed (Murdannia nudiflora)FairFairPoor

Note: Efficacy ratings are generalized from available literature and product labels. Actual performance may vary depending on environmental conditions, weed growth stage, and application rates.

Experimental Protocols

To ensure accurate and reproducible results in the evaluation of herbicide performance, standardized experimental protocols are essential. The following outlines a general methodology for assessing the efficacy and phytotoxicity of herbicides like this compound in turfgrass.

Herbicide Efficacy and Turfgrass Tolerance Trial Protocol

1. Experimental Design:

  • Plot Establishment: Establish plots on a uniform stand of the desired turfgrass species. Plot dimensions are typically 1.5m x 3m.

  • Randomization and Replication: Arrange treatments in a randomized complete block design with three to four replications to minimize the effects of spatial variability.

  • Treatments: Include an untreated control, this compound at various application rates (e.g., 1x and 2x the label rate), and comparative alternative herbicides.

2. Herbicide Application:

  • Equipment: Apply herbicides using a CO2-pressurized backpack sprayer equipped with flat-fan nozzles calibrated to deliver a consistent spray volume (e.g., 400 L/ha).[3]

  • Timing: Apply post-emergence to actively growing weeds and established turf.

3. Data Collection:

  • Weed Control: Visually assess the percentage of weed control for each target species at specified intervals after treatment (e.g., 7, 14, 28, and 56 days after treatment - DAT). A rating scale of 0% (no control) to 100% (complete control) is commonly used.

  • Turfgrass Phytotoxicity: Visually assess turfgrass injury at the same intervals as weed control ratings. A rating scale of 0% (no injury) to 100% (complete turf death) is used, with ratings of 20% or less generally considered commercially acceptable.

  • Data Analysis: Analyze data using appropriate statistical methods (e.g., Analysis of Variance - ANOVA) to determine significant differences between treatments.

Visualizing Experimental Workflow and Herbicide Action

To better understand the processes involved in evaluating this compound's performance and its mechanism of action, the following diagrams are provided.

experimental_workflow cluster_setup Trial Setup cluster_application Application cluster_data Data Collection & Analysis plot_establishment Plot Establishment randomization Randomization & Replication plot_establishment->randomization treatment_selection Treatment Selection randomization->treatment_selection calibration Sprayer Calibration treatment_selection->calibration application Herbicide Application calibration->application visual_assessment Visual Assessments (Weed Control & Phytotoxicity) application->visual_assessment statistical_analysis Statistical Analysis visual_assessment->statistical_analysis conclusion Conclusions statistical_analysis->conclusion

Figure 1: Experimental workflow for herbicide evaluation.

prosulfuron_moa This compound This compound Application Uptake Uptake by Roots & Leaves This compound->Uptake Inhibition Translocation Translocation to Meristems Uptake->Translocation Inhibition ALS ALS Enzyme Translocation->ALS Inhibition AminoAcids Branched-Chain Amino Acid (Valine, Leucine, Isoleucine) ALS->AminoAcids ProteinSynthesis Protein Synthesis AminoAcids->ProteinSynthesis Growth Cell Division & Growth ProteinSynthesis->Growth WeedDeath Weed Death Growth->WeedDeath

References

A Comparative Analysis of the Environmental Profile of Prosulfuron and Alternative Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate herbicide requires a thorough understanding of not only its efficacy in weed management but also its broader environmental implications. This guide provides a comparative study of the environmental impact of Prosulfuron, a sulfonylurea herbicide, and a range of alternative herbicides. The comparison encompasses other sulfonylureas, herbicides with different modes of action, and emerging bio-herbicides. Quantitative data on their environmental fate and ecotoxicity are presented, alongside detailed experimental protocols for key assessment methods. Visual diagrams of signaling pathways and experimental workflows are included to facilitate a deeper understanding of their mechanisms and evaluation.

Environmental Fate and Transport: A Quantitative Comparison

The persistence of a herbicide in the environment and its mobility in soil and water are critical factors determining its potential for off-target effects and contamination of natural resources. The following tables summarize key environmental fate parameters for this compound and its alternatives.

Table 1: Soil Persistence and Mobility of Selected Herbicides

Herbicide ClassHerbicideSoil Half-Life (DT50) (days)Soil Organic Carbon Partition Coefficient (Koc) (mL/g)Mobility Potential
Sulfonylurea This compound 6.5 - 122.9[1]4 - 251[2]Very High to Moderate
Metsulfuron-methyl9 - 14 (transient effects on microorganisms)[3]--
Nicosulfuron26 (silt clay soil), 63 (silt clay soil/water)[4][5]-Very Mobile[4]
Rimsulfuron7 (formulated, pH 8 soil suspension)[6]-Mobile[7]
Benzoic Acid Dicamba3 - 136 (typically 1-4 weeks)[8][9]LowHighly Mobile[9][10]
Phenoxyalkanoic Acid 2,4-D~10 (average in soil)[11]70 - 117[12]High[13]
Phosphonoglycine Glyphosate-Strong adsorption to soilLow mobility in soil
Phosphinic Acid GlufosinateNon-persistent in soil[14]-Low risk of leaching[14]
Fatty Acid (Bio-herbicide) Pelargonic AcidDegrades quickly[15]-Low
Organic Acid (Bio-herbicide) Acetic AcidBreaks down rapidly[16]-Low

Note: Soil half-life can vary significantly based on soil type, pH, temperature, and microbial activity.

Ecotoxicity Profile: Impacts on Non-Target Organisms

The toxicity of herbicides to organisms other than the target weeds is a primary environmental concern. The following tables present a comparative overview of the ecotoxicity of this compound and its alternatives to various non-target species.

Table 2: Avian and Bee Toxicity of Selected Herbicides

Herbicide ClassHerbicideAvian Acute LD50 (mg/kg bw)Honeybee Acute Contact LD50 (µ g/bee )
Sulfonylurea This compound --
Metsulfuron-methyl--
NicosulfuronSlightly toxic to birds[4]Practically non-toxic[4]
RimsulfuronLow toxicity to birds and honeybees[17]-
Benzoic Acid DicambaNontoxic to birds and bees[10]-
Phenoxyalkanoic Acid 2,4-DModerately toxic to birds and honeybees[13]-
Phosphonoglycine GlyphosateToxic to birds[18]-
Phosphinic Acid GlufosinateModerate to low toxicity to birds and honeybees[14]-
Fatty Acid (Bio-herbicide) Pelargonic AcidVery low toxicity to birds and bees[19]-
Organic Acid (Bio-herbicide) Acetic AcidLow to medium oral toxicity-

Table 3: Aquatic Ecotoxicity of Selected Herbicides

| Herbicide Class | Herbicide | Fish 96-hr LC50 (mg/L) | Aquatic Invertebrate 48-hr EC50 (mg/L) | Algae EC50 (mg/L) | |---|---|---|---| | Sulfonylurea | This compound | - | - | - | | | Metsulfuron-methyl | - | - | Very toxic[20] | | | Nicosulfuron | Practically non-toxic[4] | Practically non-toxic[4] | - | | | Rimsulfuron | Low toxicity | No effect observed (Daphnia magna)[6] | Highly toxic to some non-target plants[21] | | Benzoic Acid | Dicamba | 28 - 516[22] | 3.9 - >100[22] | - | | Phenoxyalkanoic Acid | 2,4-D | Moderately toxic[13] | Moderately toxic[13] | - | | Phosphonoglycine | Glyphosate | Toxic to fish[18] | - | - | | Phosphinic Acid | Glufosinate | Practically non-toxic (TGAI)[23] | Practically non-toxic (TGAI)[23] | Exceeds EPA's LOC for non-vascular aquatic plants[24] | | Fatty Acid (Bio-herbicide) | Pelargonic Acid | Very low toxicity[19] | Very low toxicity[19] | - | | Organic Acid (Bio-herbicide) | Acetic Acid | Low to medium oral toxicity | - | - |

TGAI: Technical Grade Active Ingredient; LOC: Level of Concern

Mechanism of Action: Sulfonylurea Herbicides

This compound and other sulfonylurea herbicides act by inhibiting the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants and microorganisms.

ALS_Inhibition_Pathway Pyruvate Pyruvate ALS Acetolactate Synthase (ALS/AHAS) Pyruvate->ALS Substrate alpha_Ketobutyrate α-Ketobutyrate alpha_Ketobutyrate->ALS Substrate Acetolactate α-Acetolactate ALS->Acetolactate alpha_Aceto_alpha_hydroxybutyrate α-Aceto-α-hydroxybutyrate ALS->alpha_Aceto_alpha_hydroxybutyrate Valine_Leucine Valine & Leucine Acetolactate->Valine_Leucine Multiple Steps Isoleucine Isoleucine alpha_Aceto_alpha_hydroxybutyrate->Isoleucine Multiple Steps This compound This compound & other Sulfonylureas This compound->ALS Inhibition Inhibition Inhibition->ALS

Caption: Inhibition of the branched-chain amino acid synthesis pathway by this compound.

Experimental Protocols

A comprehensive environmental impact assessment of a herbicide involves a suite of standardized laboratory and field studies. Below are overviews of key experimental protocols.

Soil Half-Life Determination (Aerobic)

This protocol is a generalized representation based on guidelines like OECD 307.

Objective: To determine the rate of aerobic degradation of a herbicide in soil and to identify its major transformation products.

Methodology:

  • Soil Collection and Preparation: Representative agricultural soils are collected, sieved, and characterized for properties such as pH, organic carbon content, and texture.

  • Test Substance Application: The radiolabeled herbicide is applied to the soil samples at a concentration relevant to its agricultural use.

  • Incubation: The treated soil samples are incubated in the dark under controlled temperature and moisture conditions, with continuous aeration to maintain aerobic conditions.

  • Sampling and Analysis: At specified time intervals, soil samples are extracted and analyzed using techniques like High-Performance Liquid Chromatography (HPLC) to quantify the parent herbicide and its degradation products.

  • Data Analysis: The dissipation curve of the parent herbicide is plotted, and the time for 50% dissipation (DT50) is calculated using appropriate kinetic models.

Soil_Half_Life_Workflow start Start soil_prep Soil Collection & Preparation start->soil_prep application Herbicide Application soil_prep->application incubation Aerobic Incubation (Controlled Conditions) application->incubation sampling Periodic Sampling incubation->sampling extraction Solvent Extraction sampling->extraction analysis HPLC Analysis extraction->analysis data_analysis Data Analysis (DT50 Calculation) analysis->data_analysis end End data_analysis->end

Caption: Generalized workflow for determining the aerobic soil half-life of a herbicide.

Aquatic Toxicity Testing: Algal Growth Inhibition

This protocol is a generalized representation based on guidelines like OECD 201.

Objective: To determine the effect of a herbicide on the growth of a freshwater green alga.

Methodology:

  • Test Organism: A pure, exponentially growing culture of a standard algal species (e.g., Pseudokirchneriella subcapitata) is used.

  • Test Substance Preparation: A series of concentrations of the herbicide are prepared in a nutrient-rich growth medium.

  • Exposure: A known density of algal cells is introduced into the test solutions and control (herbicide-free medium).

  • Incubation: The test cultures are incubated under constant light and temperature for 72 hours.

  • Measurement: Algal growth is measured at 24, 48, and 72 hours by determining cell density or a surrogate parameter like chlorophyll fluorescence.

  • Data Analysis: The growth rate and yield are calculated for each concentration. The concentration that causes a 50% reduction in growth (EC50) is determined by regression analysis.

Algal_Toxicity_Workflow start Start algal_culture Prepare Algal Culture start->algal_culture inoculation Inoculate with Algae algal_culture->inoculation test_solutions Prepare Herbicide Concentrations test_solutions->inoculation incubation Incubation (72h) (Light & Temp Controlled) inoculation->incubation measurement Measure Algal Growth (24, 48, 72h) incubation->measurement data_analysis Data Analysis (EC50 Calculation) measurement->data_analysis end End data_analysis->end

Caption: Generalized workflow for an algal growth inhibition toxicity test.

Conclusion

This comparative guide highlights the diverse environmental profiles of this compound and its alternatives. This compound, like other sulfonylureas, exhibits high mobility in soil, posing a potential risk for groundwater contamination. Its persistence is highly dependent on soil pH. In contrast, bio-herbicides such as pelargonic acid and acetic acid demonstrate rapid degradation in the environment. The ecotoxicity data reveals that while some synthetic herbicides show low toxicity to certain non-target organisms, others, including some sulfonylureas, can be highly toxic to aquatic plants.

The choice of a herbicide should be guided by an integrated pest management approach that considers not only the target weed spectrum but also the specific environmental conditions of the application site and the potential risks to non-target organisms. This guide provides a foundational dataset to aid researchers and professionals in making informed decisions that balance agricultural productivity with environmental stewardship.

References

Peer Review of Prosulfuron Risk Assessment Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the risk assessment profiles of the herbicide Prosulfuron and three common alternatives for broadleaf weed control in maize and sorghum: Dicamba, Mesotrione, and Rimsulfuron. The information is compiled from peer-reviewed studies and regulatory assessments to facilitate an objective evaluation of their performance and potential impacts.

Comparative Efficacy and Mode of Action

This compound and Rimsulfuron are both sulfonylurea herbicides that inhibit the acetolactate synthase (ALS) enzyme, a key component in the biosynthesis of branched-chain amino acids in plants.[1] Dicamba is a synthetic auxin herbicide that mimics the plant hormone auxin, leading to uncontrolled growth and eventual plant death.[1] Mesotrione is an HPPD inhibitor, which disrupts a crucial step in the biosynthesis of plastoquinones and carotenoids, resulting in bleaching of the target plant.

Quantitative Ecotoxicology and Environmental Fate Data

The following tables summarize key quantitative data from toxicological and environmental fate studies for this compound and its alternatives. These values provide a basis for comparing their potential risks to non-target organisms and their behavior in the environment.

Table 1: Acute Mammalian Toxicity

HerbicideLD50 (Oral, Rat) (mg/kg)LD50 (Dermal, Rat/Rabbit) (mg/kg)LC50 (Inhalation, Rat) (mg/L)
This compound 986>2000 (Rabbit)>5.05
Dicamba 757 - 1707[2]>2000 (Rabbit)[3][4]>9.6[5]
Mesotrione >5000[6]>5000 (Rat)[7][8]>5.05[7]
Rimsulfuron >5000>2000 (Rat)>5.3

Table 2: Acute Aquatic Toxicity

HerbicideLC50 (96h, Rainbow Trout) (mg/L)EC50 (48h, Daphnia magna) (mg/L)EC50 (72-96h, Algae) (mg/L)
This compound >100>1000.008
Dicamba 135[9]110[9]1.1
Mesotrione >120[7][8]>900[7]3.5[7]
Rimsulfuron >100>1000.034

Table 3: Environmental Fate

HerbicideSoil Half-life (days)Hydrolysis Half-life (days)
This compound 15 - 45Stable at pH 7 & 9; 28 at pH 5
Dicamba 14 - 60[1][10][11]Stable[12]
Mesotrione 2 - 34[13]Stable[6]
Rimsulfuron 7 - 55[14][15]pH dependent: 4.7 (pH 5), 7.3 (pH 7), 0.18 (pH 9)[16]

Experimental Protocols

The following are summaries of the standardized methodologies used for the key experiments cited in the risk assessments of these herbicides. These protocols are based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA) Office of Chemical Safety and Pollution Prevention (OCSPP).

Acute Toxicity Studies
  • Acute Oral Toxicity (OECD 401, 420, 423; EPA OCSPP 870.1100): This test determines the short-term toxicity of a substance when ingested. Typically, rodents (rats or mice) are administered a single dose of the test substance via gavage. The animals are then observed for a period of 14 days for signs of toxicity and mortality. The LD50 (Lethal Dose 50%), the dose that is lethal to 50% of the test population, is then calculated.[10][12][17][18][19][20]

  • Acute Dermal Toxicity (OECD 402; EPA OCSPP 870.1200): This study assesses the toxicity of a substance upon contact with the skin. The test substance is applied to a shaved area of the skin of a test animal (usually rabbits or rats) for a 24-hour period. The animals are observed for 14 days for signs of skin irritation and systemic toxicity. The dermal LD50 is then determined.

  • Acute Inhalation Toxicity (OECD 403; EPA OCSPP 870.1300): This test evaluates the toxicity of a substance when inhaled. Test animals (usually rats) are exposed to the test substance in the form of a gas, vapor, or aerosol in an inhalation chamber for a specified period (typically 4 hours). The animals are then observed for 14 days for signs of respiratory and systemic toxicity. The LC50 (Lethal Concentration 50%) is calculated.[4][8][21][22]

Aquatic Toxicity Studies
  • Fish, Acute Toxicity Test (OECD 203; EPA OCSPP 850.1075): This study determines the acute toxicity of a substance to fish. Typically, rainbow trout or another sensitive species are exposed to a range of concentrations of the test substance in water for 96 hours. Mortality and other signs of toxicity are recorded, and the LC50 is calculated.[23][24]

  • Daphnia sp., Acute Immobilisation Test (OECD 202; EPA OCSPP 850.1010): This test assesses the acute toxicity of a substance to aquatic invertebrates. Daphnia magna are exposed to various concentrations of the test substance for 48 hours. The concentration at which 50% of the daphnids are immobilized (EC50) is determined.[13][25][26][27]

  • Freshwater Alga and Cyanobacteria, Growth Inhibition Test (OECD 201; EPA OCSPP 850.5400): This study evaluates the effect of a substance on the growth of freshwater algae. A culture of a specific algal species is exposed to a range of concentrations of the test substance over a period of 72 to 96 hours. The inhibition of cell growth is measured, and the EC50 is calculated.

Environmental Fate Studies
  • Hydrolysis as a Function of pH (OECD 111; EPA OCSPP 835.2120): This study determines the rate of abiotic degradation of a chemical by hydrolysis at different pH levels (typically pH 4, 7, and 9). The test substance is dissolved in sterile buffer solutions and incubated at a constant temperature in the dark. The concentration of the test substance is measured over time to determine the hydrolysis half-life.[11][28][29][30]

  • Aerobic and Anaerobic Transformation in Soil (OECD 307; EPA OCSPP 835.4100): This study evaluates the rate and route of degradation of a substance in soil under aerobic or anaerobic conditions. The radiolabeled test substance is applied to soil samples, which are then incubated under controlled temperature and moisture conditions. The rate of degradation (half-life) and the identity and quantity of degradation products are determined over time.

  • Adsorption - Desorption Using a Batch Equilibrium Method (OECD 106; EPA OCSPP 835.1220): This study measures the extent to which a chemical adsorbs to soil particles. A solution of the test substance is equilibrated with a soil sample. The concentration of the substance remaining in the solution is measured to determine the amount adsorbed to the soil. This is used to calculate the soil organic carbon-water partitioning coefficient (Koc), which indicates the potential for leaching.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the modes of action of this compound, Dicamba, and Mesotrione, as well as a generalized experimental workflow for determining an acute oral LD50.

G cluster_0 This compound/Rimsulfuron Mode of Action Pyruvate Pyruvate ALS_Enzyme Acetolactate Synthase (ALS) Pyruvate->ALS_Enzyme alpha-Ketobutyrate alpha-Ketobutyrate alpha-Ketobutyrate->ALS_Enzyme Acetolactate Acetolactate ALS_Enzyme->Acetolactate alpha-Aceto-alpha-hydroxybutyrate alpha-Aceto-alpha-hydroxybutyrate ALS_Enzyme->alpha-Aceto-alpha-hydroxybutyrate Valine_Leucine Valine, Leucine Acetolactate->Valine_Leucine Multiple Steps Isoleucine Isoleucine alpha-Aceto-alpha-hydroxybutyrate->Isoleucine Multiple Steps This compound This compound/ Rimsulfuron This compound->ALS_Enzyme Inhibits

Caption: this compound and Rimsulfuron inhibit the ALS enzyme, blocking branched-chain amino acid synthesis.

G cluster_1 Dicamba Mode of Action Dicamba Dicamba Auxin_Receptor Auxin Receptor (e.g., TIR1/AFB) Dicamba->Auxin_Receptor Binds to Aux_IAA_Repressor Aux/IAA Repressor Auxin_Receptor->Aux_IAA_Repressor Promotes degradation of ARF Auxin Response Factor (ARF) Aux_IAA_Repressor->ARF Inhibits Auxin_Response_Genes Auxin-Responsive Genes ARF->Auxin_Response_Genes Activates transcription of Uncontrolled_Growth Uncontrolled Growth Auxin_Response_Genes->Uncontrolled_Growth Leads to

Caption: Dicamba acts as a synthetic auxin, leading to uncontrolled plant growth.[20][26]

G cluster_2 Mesotrione Mode of Action Tyrosine Tyrosine HPPD_Enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) Tyrosine->HPPD_Enzyme Homogentisate Homogentisate HPPD_Enzyme->Homogentisate Plastoquinone_Tocopherol Plastoquinone & Tocopherol Biosynthesis Homogentisate->Plastoquinone_Tocopherol Precursor for Carotenoid_Biosynthesis Carotenoid Biosynthesis Plastoquinone_Tocopherol->Carotenoid_Biosynthesis Protects Chlorophyll_Degradation Chlorophyll Degradation (Bleaching) Carotenoid_Biosynthesis->Chlorophyll_Degradation Lack of leads to Mesotrione Mesotrione Mesotrione->HPPD_Enzyme Inhibits

Caption: Mesotrione inhibits the HPPD enzyme, disrupting carotenoid biosynthesis and causing bleaching.

G cluster_3 Experimental Workflow: Acute Oral LD50 (OECD 420) Start Start Sighting_Study Sighting Study (Single animals, sequential dosing) Start->Sighting_Study Dose_Selection Select Starting Dose for Main Study (e.g., 300 mg/kg) Sighting_Study->Dose_Selection Main_Study Main Study (Group of 5 animals per dose) Dose_Selection->Main_Study Observation Observe for 14 Days (Toxicity signs, mortality) Main_Study->Observation Data_Analysis Data Analysis (Determine GHS category) Observation->Data_Analysis End End Data_Analysis->End

Caption: A generalized workflow for determining acute oral toxicity using the Fixed Dose Procedure.[10][12][17][19][20]

References

Prosulfuron Efficacy: A Comparative Analysis of Field Data and Controlled Environment Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Prosulfuron, a sulfonylurea herbicide, is a vital tool in modern agriculture for the post-emergence control of broadleaf weeds in crops such as maize and sorghum. Its efficacy, however, is not a constant, fluctuating with environmental conditions and weed species. This guide provides a comprehensive comparison of this compound's performance in real-world field settings versus controlled laboratory and greenhouse environments, supported by experimental data and detailed protocols.

At a Glance: this compound Efficacy Under Different Conditions

EnvironmentKey FindingsSupporting Data
Field Studies This compound, often in combination with other herbicides, demonstrates significant efficacy in controlling a broad spectrum of weeds in maize. Control levels can exceed 90% for susceptible species when applied at recommended rates. However, performance is influenced by weed species, growth stage, and environmental factors.- Weed Control in Maize: A tank mix of this compound (20 g/ha) with primisulfuron (20 g/ha) provided excellent control of Amaranthus retroflexus (98%) and Chenopodium album (95%) 28 days after treatment. - Broadleaf Weed Control in Turf: In a series of 24 field trials, a product containing this compound demonstrated greater than 90% control of targeted broadleaf weeds.
Controlled Environment Studies Laboratory and greenhouse studies reveal the direct impact of environmental variables on this compound's activity and persistence. Soil pH and moisture are critical factors, with dissipation rates varying significantly. These studies also allow for precise determination of dose-response relationships for specific weed species.- Soil pH and Dissipation: The half-life (DT50) of this compound in soil is highly dependent on pH, ranging from 6.5 days at a pH of 5.4 to 122.9 days at a pH of 7.9 in controlled laboratory incubations. - Dose-Response on Wild Sunflower: In a nursery study, this compound application resulted in a nearly 50% reduction in plant height for a susceptible wild sunflower population (C36) at 14 days after application, while a more tolerant population (C12) showed only a 4% reduction.

Delving Deeper: Experimental Protocols

Understanding the methodology behind the data is crucial for accurate interpretation and replication. Below are detailed protocols for typical field and controlled environment studies on herbicide efficacy.

Field Efficacy Trial Protocol

A standardized approach is essential for generating reliable field data. The following protocol outlines a typical randomized complete block design (RCBD) used to assess herbicide performance.

Objective: To evaluate the efficacy of different rates of this compound for weed control in a commercial maize field.

Experimental Design:

  • Layout: Randomized Complete Block Design (RCBD) with four replications to minimize the impact of field variability.

  • Plot Size: 3 meters by 10 meters.

  • Treatments:

    • Untreated Control (weedy check)

    • This compound at 10 g ai/ha

    • This compound at 20 g ai/ha (Recommended rate)

    • This compound at 40 g ai/ha

    • Standard commercial herbicide treatment for comparison.

Application:

  • Timing: Post-emergence, when maize is at the V4-V6 growth stage and weeds are actively growing (typically 5-10 cm in height).

  • Equipment: A calibrated backpack sprayer with a flat-fan nozzle, delivering a spray volume of 200 L/ha at a pressure of 200 kPa.

Data Collection:

  • Weed Control Assessment: Visual ratings of percent weed control (0% = no control, 100% = complete control) are taken at 7, 14, 28, and 56 days after treatment (DAT) for each weed species present.

  • Crop Injury Assessment: Visual ratings of crop injury (phytotoxicity) are recorded at the same intervals using a similar 0-100% scale.

  • Weed Biomass: At 28 DAT, weeds from a 1 m² quadrat within each plot are harvested, dried, and weighed.

  • Crop Yield: At maturity, maize from the center two rows of each plot is harvested to determine grain yield.

Statistical Analysis: Data are subjected to Analysis of Variance (ANOVA), and treatment means are separated using a suitable test (e.g., Tukey's HSD at p≤0.05).

Controlled Environment (Greenhouse) Dose-Response Study Protocol

Greenhouse studies offer precise control over environmental variables, allowing for detailed investigation of herbicide dose-response relationships.

Objective: To determine the effective dose (ED) of this compound required to control a specific weed species (e.g., Velvetleaf, Abutilon theophrasti).

Experimental Design:

  • Layout: Completely Randomized Design (CRD) with five replications.

  • Pots: 10 cm diameter pots filled with a standardized greenhouse potting mix.

  • Planting: Ten seeds of the target weed species are sown in each pot and thinned to five uniform seedlings per pot after emergence.

  • Treatments: A range of this compound doses are applied to determine the dose-response curve. Typical doses might include 0, 2.5, 5, 10, 20, 40, and 80 g ai/ha.

Application:

  • Timing: Herbicides are applied when the seedlings reach the 2-3 true leaf stage.

  • Equipment: A laboratory cabinet sprayer equipped with a single flat-fan nozzle, calibrated to deliver a precise volume of spray solution.

Environmental Conditions:

  • Temperature: Maintained at a constant 25°C day / 20°C night cycle.

  • Light: 16-hour photoperiod with supplemental lighting to ensure uniform light intensity.

  • Watering: Pots are watered daily to maintain optimal soil moisture.

Data Collection:

  • Visual Injury: Assessed at 7, 14, and 21 DAT.

  • Plant Height: Measured at 21 DAT.

  • Biomass Reduction: At 21 DAT, the above-ground biomass of the seedlings in each pot is harvested, dried in an oven at 70°C for 48 hours, and weighed.

Statistical Analysis: The biomass data is expressed as a percentage of the untreated control and fitted to a non-linear log-logistic regression model to calculate the ED50 and ED90 values (the doses required to cause 50% and 90% growth reduction, respectively).

Visualizing the Process: Workflows and Pathways

To better illustrate the methodologies and the mechanism of action of this compound, the following diagrams are provided.

Experimental_Workflow_Field_Trial cluster_planning Planning & Setup cluster_execution Execution cluster_data Data Collection & Analysis A Define Objective & Treatments B Select Field Site A->B C Randomized Complete Block Design B->C D Plot Layout & Marking C->D E Herbicide Application D->E F Crop & Weed Growth E->F G Visual Assessments (Weed Control & Crop Injury) F->G H Biomass Measurement F->H I Yield Determination F->I J Statistical Analysis (ANOVA) G->J H->J I->J

Figure 1. Workflow for a typical field efficacy trial.

Experimental_Workflow_Greenhouse_Study cluster_prep Preparation cluster_treatment Treatment cluster_assessment Assessment & Analysis A Potting & Seeding B Seedling Thinning A->B C Acclimatization in Greenhouse B->C D Dose-Response Treatment Application C->D E Controlled Environment Maintenance D->E F Visual Injury Assessment E->F G Plant Height Measurement E->G H Biomass Harvest & Drying E->H I Log-Logistic Regression Analysis (ED50) F->I G->I H->I

Figure 2. Workflow for a greenhouse dose-response study.

Prosulfuron_Signaling_Pathway This compound This compound Application ALS Acetolactate Synthase (ALS) Enzyme This compound->ALS Inhibits AminoAcids Branched-Chain Amino Acid (Valine, Leucine, Isoleucine) Synthesis ProteinSynthesis Protein Synthesis AminoAcids->ProteinSynthesis CellDivision Cell Division ProteinSynthesis->CellDivision PlantGrowth Plant Growth CellDivision->PlantGrowth Inhibition->AminoAcids Blocked

Figure 3. this compound's mechanism of action signaling pathway.

Conclusion: Bridging the Gap Between Lab and Field

The data clearly indicates that while controlled environment studies are invaluable for dissecting the specific impacts of individual factors on this compound's activity and for determining precise dose-response curves, field trials provide the ultimate test of efficacy under real-world, variable conditions. The variability in field results, influenced by a multitude of interacting factors such as soil type, weather patterns, and weed population dynamics, underscores the importance of conducting trials across diverse geographical locations and seasons.

For researchers and drug development professionals, understanding the discrepancies and correlations between these two types of studies is paramount. Controlled studies can elucidate the "why" behind the "what" observed in the field, guiding the development of more robust and reliable weed management strategies. For instance, the strong influence of soil pH on this compound's persistence, as demonstrated in the lab, can inform application recommendations and crop rotation restrictions in the field. Ultimately, a holistic approach that integrates findings from both controlled environments and field trials is essential for optimizing the use of this compound and ensuring sustainable agricultural productivity.

Metabolic Fate of Prosulfuron: A Comparative Guide for Tolerant and Susceptible Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Prosulfuron, a sulfonylurea herbicide, is a potent inhibitor of the acetolactate synthase (ALS) enzyme, a critical component in the biosynthesis of branched-chain amino acids in plants.[1] The selectivity of this compound between tolerant crop species and susceptible weed species is primarily attributed to the differential rates at which they metabolize the herbicide. Tolerant species, such as wheat (Triticum aestivum) and maize (Zea mays), rapidly detoxify this compound, rendering it inactive. In contrast, susceptible weeds exhibit a much slower metabolic rate, leading to the accumulation of the active herbicide and subsequent plant death.[2][3]

This guide provides a comparative overview of the metabolic pathways of this compound in tolerant and susceptible plant species, supported by experimental data.

Key Metabolic Pathways

The primary metabolic routes for this compound in tolerant plants involve hydroxylation and O-demethylation, reactions predominantly catalyzed by cytochrome P450 monooxygenases (P450s).[4][5] These modifications increase the polarity of the this compound molecule, facilitating further conjugation and detoxification. A secondary pathway involving conjugation with glutathione, mediated by glutathione S-transferases (GSTs), has also been identified as a mechanism for herbicide detoxification in plants.[6][7]

In Tolerant Species (e.g., Wheat):

Tolerant crops like wheat possess highly efficient P450 enzyme systems that rapidly metabolize this compound. The principal metabolic transformation is the hydroxylation of the phenyl ring of the this compound molecule. This is followed by the O-demethylation of the methoxy group on the triazine ring. These modifications result in the formation of non-phytotoxic metabolites that are readily sequestered or further degraded within the plant.

In Susceptible Species (e.g., Broadleaf Weeds):

Susceptible weeds, such as velvetleaf (Abutilon theophrasti), redroot pigweed (Amaranthus retroflexus), and common lambsquarters (Chenopodium album), lack the robust enzymatic machinery to efficiently metabolize this compound. While the same metabolic pathways may be present, the rate of detoxification is significantly slower. This leads to the prolonged presence of active this compound at the site of action (ALS enzyme), causing the inhibition of amino acid synthesis and ultimately, plant mortality. The evolution of herbicide resistance in some weed populations is linked to an enhanced metabolic capacity, often through the overexpression of P450s or GSTs.[2]

Quantitative Data Comparison

The following table summarizes the key differences in this compound metabolism between tolerant and susceptible species. Due to the limited availability of direct comparative studies on this compound, data from studies on other sulfonylurea herbicides with similar metabolic fates are included to provide a broader context.

ParameterTolerant Species (e.g., Wheat, Maize)Susceptible Species (e.g., Velvetleaf, Redroot Pigweed)Reference
Primary Metabolic Pathway P450-mediated hydroxylation and O-demethylationSlow or limited P450-mediated metabolism[4][5]
Key Enzymes Cytochrome P450 Monooxygenases (P450s), Glutathione S-Transferases (GSTs)Low activity of specific P450s and GSTs[2]
Metabolic Rate RapidSlow[2][3]
Major Metabolites Hydroxylated and O-demethylated this compound conjugatesPrimarily unmetabolized this compound[4]
Selectivity Mechanism Rapid detoxification before significant ALS inhibitionAccumulation of active this compound leading to ALS inhibition[1][2]

Experimental Protocols

The investigation of herbicide metabolism in plants typically involves the use of radiolabeled compounds to trace the fate of the herbicide and its metabolites.

General Experimental Workflow:

  • Plant Treatment: Plants at a specific growth stage are treated with radiolabeled this compound, often applied to a single leaf or to the hydroponic solution.

  • Sample Collection: At various time points after treatment, plant tissues (e.g., treated leaf, shoots, roots) are harvested.

  • Extraction: The plant material is homogenized and extracted with appropriate solvents (e.g., acetonitrile, methanol) to isolate the parent herbicide and its metabolites.

  • Analysis and Quantification: The extracts are analyzed using techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a radioactivity detector and Mass Spectrometry (MS) to separate, identify, and quantify the parent herbicide and its metabolites.

  • Enzyme Assays: To identify the enzymes involved, in vitro assays can be performed using plant microsomes (containing P450s) or cytosolic fractions (containing GSTs) incubated with this compound and necessary cofactors.

Visualizing the Metabolic Pathways

The following diagrams illustrate the metabolic fate of this compound in tolerant and susceptible species and a general experimental workflow.

prosulfuron_metabolism cluster_tolerant Tolerant Species (e.g., Wheat) cluster_susceptible Susceptible Species (e.g., Velvetleaf) Prosulfuron_T This compound P450_T Cytochrome P450s (High Activity) Prosulfuron_T->P450_T Metabolism Metabolites_T Hydroxylated & O-demethylated Metabolites (Non-toxic) P450_T->Metabolites_T Detoxification_T Rapid Detoxification Metabolites_T->Detoxification_T Prosulfuron_S This compound P450_S Cytochrome P450s (Low Activity) Prosulfuron_S->P450_S Slow Metabolism ALS_Inhibition ALS Enzyme Inhibition Prosulfuron_S->ALS_Inhibition Accumulation Plant_Death Plant Death ALS_Inhibition->Plant_Death

Caption: Metabolic fate of this compound in tolerant vs. susceptible species.

experimental_workflow start Plant Treatment with Radiolabeled this compound harvest Harvest Plant Tissues (Time Course) start->harvest extract Extraction of Herbicide and Metabolites harvest->extract analyze HPLC-MS/MS Analysis (Separation & Quantification) extract->analyze identify Identification of Metabolic Pathways analyze->identify end Comparative Analysis identify->end

Caption: General experimental workflow for studying herbicide metabolism.

References

Prosulfuron's Impact on Branched-Chain Amino Acid Synthesis: A Comparative Validation Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the validation of prosulfuron's inhibitory effect on branched-chain amino acid (BCAA) synthesis. This compound, a sulfonylurea herbicide, is a potent inhibitor of acetolactate synthase (ALS), the pivotal enzyme in the biosynthetic pathway of BCAAs—isoleucine, leucine, and valine. Disruption of this pathway leads to a deficiency in these essential amino acids, ultimately resulting in plant growth inhibition and death.[1] This guide offers a comparative perspective, presenting experimental data on this compound and other ALS-inhibiting herbicides, detailed experimental protocols, and visual representations of the underlying biochemical pathways and workflows.

Comparative Efficacy of ALS Inhibitors

The efficacy of various ALS inhibitors is typically quantified by their IC50 value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Sulfonylurea herbicides, including this compound, are known for their high potency, with IC50 values often in the low nanomolar (nM) range.[1]

For comparative purposes, this guide includes data on this compound and two other widely studied ALS inhibitors from different chemical families: chlorsulfuron (a sulfonylurea) and imazapyr (an imidazolinone).

HerbicideChemical FamilyTarget OrganismIC50 (nM)Reference
This compound SulfonylureaNot SpecifiedData Not Available
ChlorsulfuronSulfonylureaArabidopsis thaliana10.8[2]
ImazapyrImidazolinoneArabidopsis thaliana3000[2]
PropyrisulfuronSulfonylureaRice and various weeds19-22[3]

Note: Specific IC50 values for this compound were not available in the searched literature. The data for propyrisulfuron, a structurally similar sulfonylurea, is included for reference.

Impact on Branched-Chain Amino Acid Levels

The inhibition of ALS by this compound and other related herbicides leads to a measurable decrease in the intracellular concentrations of isoleucine, leucine, and valine. Quantifying these changes is a key aspect of validating the herbicide's mechanism of action.

HerbicidePlant SpeciesTreatmentLeucine Level (relative to control)Isoleucine Level (relative to control)Valine Level (relative to control)Reference
This compound Not SpecifiedNot SpecifiedData Not AvailableData Not AvailableData Not Available
AmidosulfuronBrassica napus (anthers)Gametocidal doseIncreased by 32.64%Increased by 11.33%Decreased by 21.40%[4]
Tribenuron-methylWheatFoliar sprayConsiderable decreaseConsiderable decreaseSlight decrease[5]

Note: Quantitative data for the specific impact of this compound on BCAA levels in plants was not found in the available search results. The data for amidosulfuron and tribenuron-methyl, both sulfonylurea herbicides, are presented to illustrate the expected trend of BCAA disruption. The unexpected increase in leucine and isoleucine with amidosulfuron treatment in rapeseed anthers suggests complex, tissue-specific responses that may involve protein turnover.[4]

Experimental Protocols

In Vitro Acetolactate Synthase (ALS) Inhibition Assay

This protocol is adapted from a method used for propyrisulfuron, a similar sulfonylurea herbicide, and can be applied to assess the inhibitory effect of this compound on ALS activity.[6][7]

1. Enzyme Extraction:

  • Harvest fresh leaf tissue from the target plant species.

  • Homogenize the tissue in a cold extraction buffer (e.g., phosphate buffer, pH 7.5, containing pyruvate, MgCl2, thiamine pyrophosphate, FAD, and a reducing agent like dithiothreitol).

  • Centrifuge the homogenate to pellet cellular debris.

  • The supernatant, containing the crude ALS enzyme extract, is used for the assay.

2. ALS Activity Assay:

  • The assay mixture contains the enzyme extract, reaction buffer, and the substrate (pyruvate).

  • Initiate the reaction by adding the substrate.

  • Incubate the mixture at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 60 minutes).

  • Stop the reaction by adding sulfuric acid. This also facilitates the decarboxylation of the product, acetolactate, to acetoin.

  • Add creatine and α-naphthol to the mixture and incubate to allow for color development. The intensity of the red color is proportional to the amount of acetoin formed.

  • Measure the absorbance at 530 nm using a spectrophotometer.

3. Inhibition Assay:

  • To determine the IC50 value, perform the ALS activity assay in the presence of varying concentrations of this compound (or other inhibitors).

  • Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

  • The IC50 value is the concentration of the inhibitor that results in 50% inhibition of enzyme activity.

Extraction and Quantification of Branched-Chain Amino Acids from Plant Tissues

This protocol outlines a general method for the extraction and analysis of free amino acids from plant tissues using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).[8][9][10]

1. Sample Preparation:

  • Harvest and immediately freeze plant tissue in liquid nitrogen to quench metabolic activity.

  • Grind the frozen tissue to a fine powder.

2. Extraction:

  • Extract the powdered tissue with a suitable solvent, such as a mixture of methanol, chloroform, and water, to precipitate proteins and extract small molecules, including amino acids.

  • Centrifuge the mixture to separate the liquid extract from the solid plant debris.

3. Derivatization (Optional but recommended for HPLC with UV or fluorescence detection):

  • Amino acids can be derivatized to enhance their chromatographic separation and detection. Common derivatizing agents include o-phthalaldehyde (OPA) for primary amines and fluorenylmethyloxycarbonyl chloride (FMOC-Cl) for both primary and secondary amines.

4. HPLC-MS Analysis:

  • Inject the extracted and derivatized (if applicable) sample into an HPLC system equipped with a suitable column (e.g., a reverse-phase C18 column).

  • Separate the amino acids using a gradient elution program with a mobile phase typically consisting of an aqueous buffer and an organic solvent like acetonitrile.

  • Detect and quantify the amino acids using a mass spectrometer. The mass spectrometer provides high selectivity and sensitivity, allowing for the accurate identification and quantification of individual amino acids, including the isomers leucine and isoleucine.

Visualizing the Impact of this compound

Branched-Chain Amino Acid Synthesis Pathway and this compound Inhibition

The following diagram illustrates the biosynthetic pathway of isoleucine, leucine, and valine, highlighting the point of inhibition by this compound.

BCAA_Synthesis_Inhibition Threonine Threonine TD Threonine Deaminase Threonine->TD Pyruvate1 Pyruvate ALS_Ile Acetolactate Synthase (ALS) Pyruvate1->ALS_Ile Pyruvate2 Pyruvate ALS_Val Acetolactate Synthase (ALS) Pyruvate2->ALS_Val aKB α-Ketobutyrate TD->aKB aKB->ALS_Ile aAHB α-Aceto-α-hydroxybutyrate ALS_Ile->aAHB KARI_Ile Ketol-Acid Reductoisomerase aAHB->KARI_Ile DHIV α,β-Dihydroxy-β-methylvalerate KARI_Ile->DHIV DHAD_Ile Dihydroxyacid Dehydratase DHIV->DHAD_Ile aKIV_Ile α-Keto-β-methylvalerate DHAD_Ile->aKIV_Ile BCAT_Ile Branched-Chain Aminotransferase aKIV_Ile->BCAT_Ile Isoleucine Isoleucine BCAT_Ile->Isoleucine aL α-Acetolactate ALS_Val->aL KARI_Val Ketol-Acid Reductoisomerase aL->KARI_Val DHV α,β-Dihydroxyisovalerate KARI_Val->DHV DHAD_Val Dihydroxyacid Dehydratase DHV->DHAD_Val aKIV_Val α-Ketoisovalerate DHAD_Val->aKIV_Val BCAT_Val Branched-Chain Aminotransferase aKIV_Val->BCAT_Val IPMS Isopropylmalate Synthase aKIV_Val->IPMS Valine Valine BCAT_Val->Valine IPM α-Isopropylmalate IPMS->IPM IPMI Isopropylmalate Isomerase IPM->IPMI bIPM β-Isopropylmalate IPMI->bIPM IPMDH Isopropylmalate Dehydrogenase bIPM->IPMDH aKIC α-Ketoisocaproate IPMDH->aKIC BCAT_Leu Branched-Chain Aminotransferase aKIC->BCAT_Leu Leucine Leucine BCAT_Leu->Leucine This compound This compound This compound->ALS_Ile This compound->ALS_Val

Caption: BCAA synthesis pathway and the inhibitory action of this compound on ALS.

Experimental Workflow for Validating this compound's Effect

The logical flow of experiments to validate the effect of this compound on BCAA synthesis is depicted below.

experimental_workflow cluster_in_vitro In Vitro Validation cluster_in_vivo In Vivo Validation start Hypothesis: This compound inhibits BCAA synthesis by targeting ALS enzyme_extraction ALS Enzyme Extraction from target plant start->enzyme_extraction plant_treatment Treat whole plants with this compound and other ALS inhibitors start->plant_treatment als_assay In Vitro ALS Inhibition Assay (determine IC50) enzyme_extraction->als_assay data_analysis Data Analysis and Comparison: - Compare IC50 values - Compare BCAA level changes als_assay->data_analysis bcaa_extraction Extraction of Amino Acids from plant tissues plant_treatment->bcaa_extraction bcaa_quantification Quantification of BCAAs (e.g., HPLC-MS) bcaa_extraction->bcaa_quantification bcaa_quantification->data_analysis conclusion Conclusion: Validation of this compound's effect on BCAA synthesis data_analysis->conclusion

Caption: Experimental workflow for validating this compound's effect on BCAA synthesis.

References

Safety Operating Guide

Proper Disposal of Prosulfuron: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing critical safety and logistical information for the responsible management of prosulfuron waste, this document outlines the necessary procedures for its proper disposal. Adherence to these guidelines is essential for ensuring laboratory safety and environmental protection.

This compound is a sulfonylurea herbicide that is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Due to its environmental hazards, it is critical that all waste containing this compound be managed in a compliant and safe manner. The United Nations designates this compound as UN3077, an environmentally hazardous substance, solid, N.O.S. (Not Otherwise Specified)[2][3].

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including gloves and safety glasses. In case of a spill, prevent the material from entering drains or waterways[4]. For small spills, sweep up the solid material, minimizing dust formation, and place it into a suitable, sealed container for disposal. The spill area should then be cleaned with a strong detergent and water, with the cleaning water also collected as hazardous waste[1].

This compound Disposal Procedures

The proper disposal of this compound waste involves a series of steps to ensure the safety of personnel and the protection of the environment. The following procedures are based on guidelines from safety data sheets and environmental regulations.

Step 1: Waste Identification and Segregation

Properly identify and segregate all this compound waste. This includes:

  • Unused or surplus this compound

  • Contaminated materials (e.g., personal protective equipment, absorbent materials from spills)

  • Empty containers

Step 2: Disposal of Unused this compound and Contaminated Materials

All unused this compound and materials contaminated with it must be treated as hazardous waste.

  • Licensed Disposal Contractor: Arrange for the collection and disposal of this compound waste through a licensed hazardous-waste disposal contractor[1][4]. Do not mix with other waste streams unless explicitly permitted by the disposal company.

  • Packaging: Ensure that waste is stored in its original container or a clearly labeled, sealed, and appropriate waste container to await collection.

Step 3: Decontamination and Disposal of Empty Containers

Empty this compound containers can be disposed of as non-hazardous waste only if they are properly decontaminated through a triple-rinsing process[1].

  • Triple-Rinsing Procedure:

    • Fill the empty container one-quarter full with water.

    • Securely replace the lid and shake the container vigorously for at least 30 seconds to rinse all interior surfaces.

    • Empty the rinsate into the spray tank or a designated hazardous waste container for later disposal. Allow the container to drain for at least 30 seconds[5].

    • Repeat this rinsing process two more times[5].

  • Final Disposal: After triple-rinsing, puncture the container to prevent reuse and dispose of it in accordance with local, state, and federal regulations, which may include recycling or disposal in a sanitary landfill[5].

Regulatory Compliance

It is imperative to adhere to all local, state, and federal regulations governing hazardous waste disposal. If you are unsure about the specific requirements in your area, contact your local solid waste management authority, environmental agency, or health department for guidance[6]. Never pour this compound waste down the drain or into any water source[6][7].

Quantitative Data for this compound

PropertyValueSource
UN Number3077[2]
IMDG Transport Hazard Class9[2]
Packaging GroupIII (minor danger)[2]
CLP Classification (Health)H302 (Harmful if swallowed)[2]
CLP Classification (Environment)H400 (Very toxic to aquatic life), H410 (Very toxic to aquatic life with long lasting effects)[2]

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

Prosulfuron_Disposal_Workflow start This compound Waste Generated waste_type Identify Waste Type start->waste_type unused_product Unused/Surplus This compound waste_type->unused_product  Product contaminated_materials Contaminated Materials (PPE, Spill Cleanup) waste_type->contaminated_materials Contaminated  Items empty_container Empty this compound Container waste_type->empty_container Container   hazardous_waste Treat as Hazardous Waste unused_product->hazardous_waste contaminated_materials->hazardous_waste triple_rinse Perform Triple-Rinse Procedure empty_container->triple_rinse licensed_contractor Dispose via Licensed Hazardous Waste Contractor hazardous_waste->licensed_contractor rinsate_disposal Collect Rinsate as Hazardous Waste triple_rinse->rinsate_disposal non_hazardous_disposal Dispose of Container as Non-Hazardous Waste (Puncture to prevent reuse) triple_rinse->non_hazardous_disposal rinsate_disposal->hazardous_waste

Caption: Decision workflow for the proper disposal of different types of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.